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[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol Documentation Hub

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  • Product: [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
  • CAS: 1417789-24-2

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

The following technical guide details the physicochemical properties, structural behavior, and experimental handling of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol . This guide is structured for medicinal chemists and f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural behavior, and experimental handling of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol .

This guide is structured for medicinal chemists and formulation scientists, focusing on the compound's utility as a pKa-modulating building block in fragment-based drug discovery (FBDD).[1][2]

[1][2]

Executive Summary: The Fluorine Effect

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (hereafter 3F-4HM-Pip ) represents a strategic scaffold in modern medicinal chemistry.[1][2] Unlike its non-fluorinated parent, this building block offers a "privileged" physicochemical profile due to the vicinal fluorine atom.

Key Technical Value:

  • pKa Modulation: The electron-withdrawing fluorine reduces the basicity of the piperidine nitrogen by ~1.5–2.0 log units (from pKa ~11.0 to ~9.0), improving bioavailability and reducing hERG liability.

  • Conformational Locking: The "Fluorine Gauche Effect" and charge-dipole interactions stabilize specific chair conformations, reducing the entropic penalty upon protein binding.

  • Metabolic Stability: Fluorine substitution blocks labile sites from oxidative metabolism (P450).[2]

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the HCl salt (most common commercial form) and the Free Base .[1]

Table 1: Core Property Matrix[1][2]
PropertyValue (Free Base)Value (HCl Salt)Technical Note
CAS Number 1952294-70-0 (Generic)1523541-81-2"rel" denotes (3S,4R) relative stereochemistry (cis).[1][2][3]
Molecular Formula C₆H₁₂FNOC₆H₁₃ClFNOHygroscopic salt.[2]
Molecular Weight 133.16 g/mol 169.62 g/mol Ideal for Fragment-Based Drug Discovery (MW < 200).[1][2]
pKa (Piperidine N) 8.48 ± 0.10 N/Asignificantly lower than piperidine (11.22).[2]
LogP (Octanol/Water) -0.56 N/AHighly hydrophilic; ideal for lowering lipophilicity in lead opt.[1][2]
Topological PSA 32.3 Ų32.3 ŲHigh fraction of sp³ carbons (Fsp³ = 1.0).[2]
H-Bond Donors/Acc. 2 / 33 / 3Includes OH and NH sites.[1][2]
Stereochemistry cis-Relativecis-Relative(3S,4R) and (3R,4S) enantiomeric pair.[1][2][4]
Physical State Viscous Oil / Low Melt SolidWhite Crystalline SolidFree base absorbs CO₂ from air.[2]

Deep Dive: Structural & Electronic Behavior[1]

The pKa Depression Mechanism

The strategic insertion of fluorine at the C3 position creates a strong inductive effect (


) that propagates through the sigma framework to the nitrogen lone pair.
  • Mechanism: The electronegative fluorine pulls electron density away from the C3-C2-N path, destabilizing the protonated ammonium state (

    
    ) relative to the free base.[1]
    
  • Impact: This lowers the pKa to ~8.[2]5. At physiological pH (7.4), a larger fraction of the molecule exists as the neutral free base compared to non-fluorinated piperidine. This significantly enhances membrane permeability via passive diffusion.[2]

Conformational Analysis: The "Axial-F" Preference

Unlike cyclohexane derivatives where substituents prefer the equatorial position to avoid 1,3-diaxial strain, protonated 3-fluoropiperidines exhibit a counter-intuitive preference for the axial fluorine conformation.[1]

Driving Forces:

  • Charge-Dipole Interaction: In the protonated state, the C-F bond dipole aligns favorably with the

    
     bond vector when F is axial.[2][5]
    
  • Hyperconjugation:

    
     interactions (gauche effect) stabilize the gauche arrangement of F and N.
    
Visualization: Conformational Equilibrium

The following diagram illustrates the stabilization of the axial conformer in the protonated state, a critical consideration for docking studies.

Conformation cluster_0 Equatorial Conformer (Less Stable) cluster_1 Axial Conformer (Dominant) Eq F-Equatorial (Steric Preference) Ax F-Axial (Charge-Dipole Stabilized) Eq->Ax Protonation (pH < 8.5) Electrostatic Attraction (F...HN+) Effect Result: Rigidified Scaffold Lower Entropic Penalty Ax->Effect

Caption: Protonation drives the equilibrium toward the Axial-F conformer due to favorable electrostatic interactions between the Fluorine and the Ammonium center.[1]

Experimental Protocols

Solubility & Lipophilicity Assessment

Since calculated LogP (-0.[1][2]56) suggests high hydrophilicity, standard shake-flask methods may struggle with phase separation.[1][2] A Potentiometric Titration method is recommended for accurate pKa and LogP determination.[2]

Protocol: Potentiometric pKa/LogP Determination

  • Preparation: Dissolve 1-2 mg of 3F-4HM-Pip HCl in 20 mL of 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 under inert gas (

    
    ) to prevent carbonate formation.
    
  • Data Analysis: Use the Bjerrum plot to identify the inflection point.[2] The half-equivalence point represents the pKa.

  • LogP Measurement: Repeat the titration in a dual-phase system (Water/Octanol). The shift in the pKa curve (

    
    ) correlates directly to LogP via the equation:
    
    
    
    
    (Where R is the volume ratio of octanol to water).[1][2]
Handling & Stability[1][2]
  • Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a desiccator at 2–8°C.

  • Racemization Risk: The (3S,4R) relative configuration is thermodynamically stable.[2] However, avoid strong bases at high temperatures (>100°C) which could trigger retro-Aldol type mechanisms or epimerization at C4.[1][2]

  • Safety: Fluorinated amines can be skin irritants.[2] Use nitrile gloves.[2]

Synthesis & Manufacturing Routes

Access to the specific (3S,4R)-rel isomer typically follows one of two high-fidelity routes.

Route A: Reduction of Pyridine Precursors (Scalable)

  • Starting Material: 3-Fluoro-4-(methoxycarbonyl)pyridine.[1][2]

  • Hydrogenation: Catalytic hydrogenation (

    
     or 
    
    
    
    ) in acidic media.[2]
    • Note: The catalyst surface often dictates the cis selectivity (hydrogen adds from the least hindered face).

  • Resolution: The resulting cis-racemate is resolved using chiral HPLC or crystallization with tartaric acid derivatives to isolate the (3S,4R) enantiomer if required.[2]

Route B: De Novo Asymmetric Synthesis Uses a chiral auxiliary or pool (e.g., L-amino acids) to construct the piperidine ring, ensuring absolute stereocontrol from step one.[1][2]

Visualization: Synthesis & Utility Workflow[1]

Synthesis cluster_apps Applications Start 3-Fluoro-4-pyridinecarboxylate Step1 Catalytic Hydrogenation (H2, PtO2, AcOH) Start->Step1 Reduction Inter (cis)-3-Fluoro-4-hydroxymethylpiperidine (Racemate) Step1->Inter cis-Selectivity Resol Chiral Resolution (HPLC or Tartrate Salt) Inter->Resol Final (3S,4R)-3-Fluoro-4-hydroxymethylpiperidine Resol->Final Isolation App1 Fragment Based Drug Design (pKa Tuning) Final->App1 App2 Paroxetine Analogs (Metabolic Blocking) Final->App2

Caption: Standard workflow for accessing the chiral scaffold from pyridine precursors.

References

  • Nairoukh, Z., et al. (2020).[2][6] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal.[2] [1][2]

  • PubChem Compound Summary. "((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride" (Enantiomer Data). National Library of Medicine.[2] [1][2]

  • Morgenthaler, M., et al. (2007).[2] "Predicting and tuning physicochemical properties in lead optimization: amine basicities." ChemMedChem. (Context on Fluorine pKa effect).

  • Fluorochem Product Data. "((3S,4R)-3-fluoropiperidin-4-yl)methanol hydrochloride."[1][2][7] Fluorochem Catalog.

  • EPA CompTox Dashboard. "[4-(4-Fluorophenyl)piperidin-3-yl]methanol" (Analogous Physicochemical Data). US Environmental Protection Agency.[2] [1][2]

Sources

Exploratory

The Strategic Integration of 3-Fluoropiperidine Derivatives in Modern Drug Discovery: A Technical Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Lead Optimization Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary: The Bioisosteric Power of 3-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Lead Optimization Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary: The Bioisosteric Power of 3-Fluoropiperidine

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals. However, its high intrinsic basicity (pKa ~11.2) dictates that it exists almost exclusively (>99%) in the protonated state at physiological pH (7.4). This high charge density frequently introduces severe developability bottlenecks, including poor passive membrane permeability, high P-glycoprotein (P-gp) efflux liability, and off-target hERG channel toxicity.

To circumvent these liabilities, the strategic introduction of a fluorine atom at the 3-position of the piperidine ring has emerged as a privileged bioisosteric modification. As an application scientist navigating lead optimization, understanding the causality behind 3-fluorination—specifically its profound impact on amine basicity, lipophilicity, and conformational bias—is critical for rescuing stalled drug candidates.

Mechanistic Causality: Conformational and Physicochemical Tuning

The therapeutic potential of 3-fluoropiperidines is not derived from the fluorine atom acting as a direct pharmacophore, but rather from its ability to fundamentally alter the physicochemical and spatial properties of the parent heterocycle.

pKa Modulation and LogD Tuning

Fluorine is the most electronegative element. When positioned beta to the piperidine nitrogen (the 3-position), it exerts a strong inductive electron-withdrawing effect (-I effect) through the


-bond framework. This pulls electron density away from the nitrogen lone pair, effectively destabilizing the protonated ammonium state and stabilizing the free base.

The experimental pKa of 3-fluoropiperidine drops significantly to ~8.5–9.0, depending on the specific stereochemistry and surrounding substitutions[1]. By lowering the pKa closer to physiological pH, the fraction of the neutral (unprotonated) species increases exponentially. This shift directly increases the distribution coefficient (LogD) at pH 7.4, enhancing passive transcellular permeability and reducing the molecule's recognition by efflux transporters.

The Axial-F Preference and Conformational Bias

Unlike unsubstituted piperidine, which rapidly interconverts between equatorial and axial conformations, 3-fluoropiperidine exhibits a rigidified conformational bias. In its protonated state, the molecule strongly prefers the axial-F conformation [2].

Causality: This preference is driven by a combination of charge-dipole interactions and hyperconjugation (the gauche effect). The highly electronegative axial fluorine atom aligns its dipole to favorably interact with the positively charged nitrogen, minimizing electrostatic repulsion that would occur in the equatorial position. This predictable rigidity is a powerful tool in structure-based drug design, allowing chemists to lock the heterocycle into a specific vector for optimal receptor binding.

Quantitative Physicochemical Profiling
PropertyUnsubstituted Piperidine3-Fluoropiperidine3,3-DifluoropiperidineCausality / Mechanistic Driver
Amine pKa ~11.2~8.5 – 9.0~6.5 – 7.0Inductive electron withdrawal (-I) by fluorine destabilizes the protonated ammonium state[1].
Protonated Conformation Equatorial/Axial equilibriumHigh Axial-F PreferenceRigidifiedCharge-dipole interactions and hyperconjugation stabilize the axial C-F bond[2].
Lipophilicity (LogD at pH 7.4) BaselineIncreasedSignificantly IncreasedLower pKa increases the fraction of neutral species at pH 7.4, enhancing lipophilicity.
P-gp Efflux Liability High (Polybasic)Moderate to LowMinimizedReduction in physiological charge density reduces recognition by efflux transporters[3].

Therapeutic Applications & Case Studies

Overcoming P-gp Efflux: The MK-0731 Case Study

A classic demonstration of 3-fluoropiperidine's utility is found in the development of kinesin spindle protein (KSP) inhibitors for oncology. Merck's initial piperidine-based lead was a highly potent inhibitor but suffered from massive P-glycoprotein (P-gp) efflux, limiting its intracellular concentration and efficacy.

Structure-Activity Relationship (SAR) studies revealed that modulating the piperidine pKa to a target range of 6.5–8.0 was necessary. By introducing a fluorine atom into the axial position of the piperidine ring, the basicity was successfully reduced. This single atomic substitution bypassed the efflux pumps, improved oral bioavailability, and led to the identification of the clinical candidate MK-0731[3].

Target Selectivity: Carbonic Anhydrase II (hCA II)

Fluorinated piperidines have also been leveraged to drive unprecedented target selectivity. In the development of tertiary benzenesulfonamide inhibitors, the incorporation of a 3-fluoropiperidine moiety altered the spatial presentation of the molecule. The rigidified axial conformation forced by the fluorine atom allowed the drug to perfectly align within the active site of human Carbonic Anhydrase II (hCA II), yielding highly selective inhibition over other off-target hCA isoforms[4].

G Lead Initial Piperidine Lead (High pKa, High Efflux) Fluoro 3-Fluorination (Inductive Electron Withdrawal) Lead->Fluoro pKa pKa Reduction (Target: 7.5 - 8.5) Fluoro->pKa Conf Axial-F Conformation (Charge-Dipole Stabilization) Fluoro->Conf Perm Enhanced Permeability (Reduced P-gp Substrate) pKa->Perm Bind Optimized Target Binding (e.g., KSP, hCA II) Conf->Bind Candidate Clinical Candidate (e.g., MK-0731) Perm->Candidate Bind->Candidate

Logical workflow of lead optimization via 3-fluoropiperidine integration.

Experimental Methodologies & Self-Validating Protocols

To successfully integrate 3-fluoropiperidines into a drug discovery pipeline, robust synthesis and analytical validation are required. Below are field-proven protocols designed with built-in causality and validation checkpoints.

Protocol 1: Synthesis of 3-Fluoropiperidines via Heterogeneous Hydrogenation

Causality: Traditional electrophilic fluorination of aliphatic piperidines often yields inseparable diastereomeric mixtures and poor regioselectivity. To ensure stereocontrol, we utilize the heterogeneous hydrogenation of commercially available 3-fluoropyridines. The high pressure overcomes the deactivating electron-withdrawing effect of the fluorine on the aromatic ring[5].

Step-by-Step Workflow:

  • Catalyst Preparation: Load 5 mol% of Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) into a high-pressure Hastelloy hydrogenation reactor.

  • Substrate Loading: Dissolve the 3-fluoropyridinium salt (1.0 equiv) in a polar protic solvent (e.g., Methanol) to stabilize the highly polar transition states.

  • Hydrogenation: Seal and purge the reactor with inert gas. Pressurize with

    
     gas to 50–100 bar. Heat the reaction to 50 °C and stir vigorously for 16–24 hours.
    
  • In Situ Protection: Vent the reactor safely. Because low-molecular-weight fluoropiperidines are highly volatile, immediately add Di-tert-butyl dicarbonate (

    
    ) and Triethylamine (
    
    
    
    ) to the crude mixture to trap the free amine as a stable Boc-protected derivative.
  • Workup: Filter the heterogeneous catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: Purify via silica gel chromatography. Perform LC-MS; the presence of the [M+H]+ peak corresponding to the Boc-protected 3-fluoropiperidine confirms successful dearomatization without hydrodefluorination (C-F bond cleavage).

Protocol 2: NMR-Based Conformational Analysis & pKa Validation

Causality: The biological efficacy of the synthesized derivative depends entirely on its conformational bias and reduced basicity. We utilize


 NMR coupling constants to definitively prove the axial orientation of the fluorine atom, governed by the Karplus relationship.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the deprotected 3-fluoropiperidine hydrochloride salt in 0.6 mL of Deuterium Oxide (

    
    ) to simulate the protonated state at physiological conditions.
    
  • NMR Acquisition: Acquire 1D

    
    , 1D 
    
    
    
    , and 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectra at 400 MHz or higher.
  • Coupling Constant Analysis: Extract the

    
     coupling constants.
    
    • Validation Checkpoint: An axial fluorine will exhibit distinct gauche coupling constants (~10–15 Hz) with adjacent equatorial protons. If the fluorine were equatorial, large trans-diaxial couplings (~30–40 Hz) would be observed. The presence of smaller gauche couplings validates the Axial-F preference[2].

  • Potentiometric Titration: Prepare a 1 mM aqueous solution of the compound. Titrate with 0.1 M NaOH using an automated potentiometric titrator. Plot the first derivative of the pH curve to identify the inflection point.

    • Validation Checkpoint: The calculated pKa must fall within the 8.0–9.0 range, confirming the successful inductive dampening of the amine's basicity[1].

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference ResearchG
  • Predicting and Tuning Physicochemical Properties in Lead Optimiz
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Scientific Upd
  • Full article: Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors Taylor & Francis
  • Accessing (Multi)

Sources

Foundational

An In-Depth Technical Guide to [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Piperidines The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, present in numerous approved drugs targeting a wide array of biological targets.[1] Its saturated, three-dimensional structure provides an excellent framework for optimizing ligand-receptor interactions. Concurrently, the introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of new small-molecule drugs containing at least one fluorine atom.[2] Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[2]

The combination of these two privileged motifs in the form of fluorinated piperidines creates a class of building blocks with immense potential for drug discovery.[3] Specifically, [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol offers a unique three-dimensional arrangement of a basic nitrogen, a hydrogen-bond-donating hydroxymethyl group, and a metabolically robust fluorine atom. The cis relationship between the fluorine and hydroxymethyl groups provides a specific conformational constraint that can be exploited by medicinal chemists to achieve high target affinity and selectivity. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this valuable synthetic intermediate.

Structure and Nomenclature

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is a racemic mixture of the (3S,4R) and (3R,4S) enantiomers. The descriptor "rel" (relative) indicates that the stereochemistry is defined between the chiral centers within each molecule, but that the bulk material contains an equal mixture of both enantiomers. The key structural feature is the cis configuration of the fluorine atom at the 3-position and the hydroxymethyl group at the 4-position of the piperidine ring.

  • IUPAC Name: [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

  • Synonyms:

    • cis-3-Fluoropiperidin-4-yl)methanol

    • ((3S,4R)-rel-3-Fluoropiperidin-4-yl)methanol

  • Common Form: Frequently supplied and handled as the hydrochloride salt for improved stability and solubility.

    • HCl Salt IUPAC Name: [(3R,4S)-3-fluoropiperidin-4-yl]methanol;hydrochloride[4]

    • HCl Salt Synonyms: [(3S,4R)-rel-3-Fluoro-4-piperidyl]methanol HCl[4]

Physicochemical and Computed Data

While experimental physical properties are not widely published, a significant amount of computed data is available, particularly for the hydrochloride salt, which is the most common commercial form. These data are valuable for predicting the behavior of the molecule in various experimental settings.

Table 1: Chemical Identifiers and Computed Properties for [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol Hydrochloride

PropertyValueSource
CAS Number 1523541-81-2 (for (3R,4S) enantiomer HCl)[4]
Molecular Formula C₆H₁₃ClFNO[4]
Molecular Weight 169.62 g/mol [4]
Exact Mass 169.0669699 Da[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 32.3 Ų[4]
Complexity 89.1[4]
LogP (calculated) 0.3481[5]

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available N-Boc-4-piperidone and proceeds through a fluorination and reduction sequence.

Synthetic Pathway cluster_0 Synthesis of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol A N-Boc-4-piperidone B rac-1-Boc-3-fluoro-4-oxopiperidine A->B Electrophilic Fluorination (e.g., NFSI) C rac-cis-1-Boc-3-fluoropiperidin-4-ol B->C Stereoselective Reduction (e.g., NaBH4) D rac-cis-1-Boc-3-fluoropiperidine-4-carbaldehyde C->D Oxidation (e.g., Dess-Martin) E rac-cis-1-Boc-3-fluoropiperidin-4-yl]methanol D->E Grignard or similar C1 addition, followed by reduction F [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (Final Product) E->F Boc Deprotection (e.g., HCl or TFA) Applications cluster_properties Key Properties Exploited cluster_areas Therapeutic Areas center_node [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol Prop1 Metabolic Stability center_node->Prop1 Prop2 pKa Modulation center_node->Prop2 Prop3 3D Conformational Rigidity center_node->Prop3 Prop4 Synthetic Handle (-CH2OH) center_node->Prop4 Area1 CNS Disorders Prop1->Area1 Area2 Oncology Prop1->Area2 Prop2->Area1 Prop3->Area1 Prop3->Area2 Prop4->Area1 Prop4->Area2 Area3 Infectious Diseases Prop4->Area3 Area4 Metabolic Diseases Prop4->Area4

Sources

Exploratory

Advanced Metabolic Profiling of Fluorinated Piperidines: A Technical Guide for Drug Discovery

Executive Summary Saturated N-heterocycles, particularly piperidines, are ubiquitous in modern pharmacology, featuring in over half of all FDA-approved small molecule drugs. However, unfunctionalized piperidines often su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Saturated N-heterocycles, particularly piperidines, are ubiquitous in modern pharmacology, featuring in over half of all FDA-approved small molecule drugs. However, unfunctionalized piperidines often suffer from high basicity (leading to hERG toxicity) and rapid Phase I metabolism via Cytochrome P450 (CYP450) enzymes. The strategic incorporation of fluorine atoms into the piperidine scaffold has emerged as a transformative approach to fine-tune physicochemical properties. By leveraging stereoelectronic effects, drug development professionals can systematically modulate pKa, optimize lipophilicity, and drastically enhance metabolic stability[1].

This technical guide explores the mechanistic causality behind fluorine-mediated metabolic shielding, provides quantitative structure-metabolism relationships (QSMR), and outlines a self-validating experimental protocol for assessing intrinsic clearance in vitro.

Mechanistic Rationale: The Causality of Fluorination

The introduction of fluorine into a piperidine ring alters its metabolic fate through three interconnected mechanisms:

  • Stereoelectronic Conformational Locking: Fluorinated piperidines exhibit a strong axial-F preference driven by charge-dipole interactions and hyperconjugation (e.g.,

    
     electron donation). This conformational rigidity can pre-organize the molecule for optimal target binding while simultaneously burying vulnerable C-H bonds away from the catalytic iron-oxo species in the CYP450 active site[1].
    
  • pKa Attenuation and Lipophilicity (LogD): Fluorine's intense electronegativity exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the basic nitrogen, lowering its pKa from ~11.2 (unsubstituted) to as low as ~7.5 (gem-difluorinated). A lower pKa increases the fraction of the unprotonated species at physiological pH (7.4), which enhances membrane permeability without excessively driving up the partition coefficient (LogP)[2][3].

  • Direct Metabolic Shielding: CYP450 enzymes typically metabolize piperidines via

    
    -carbon hydroxylation, leading to N-dealkylation or ring opening. The C-F bond possesses exceptionally high bond dissociation energy (~116 kcal/mol). Replacing vulnerable C-H bonds with C-F bonds creates an impenetrable steric and electronic shield, effectively halting oxidative cleavage and reducing intrinsic clearance (
    
    
    
    )[3].

CYP450_Blocking cluster_0 Unfluorinated Piperidine Pathway cluster_1 Fluorinated Piperidine Pathway A Piperidine Scaffold B CYP450 Docking A->B C alpha-C-H Oxidation B->C D Rapid Clearance (Ring Opening) C->D E F-Piperidine Scaffold F CYP450 Docking E->F G Steric & Electronic Shielding (C-F) F->G H Metabolic Stability (Low Clearance) G->H

Mechanistic logic of CYP450-mediated clearance vs. fluorine-induced metabolic blocking.

Quantitative Structure-Metabolism Relationships (QSMR)

The distance of the fluorine atom(s) from the protonation center dictates the magnitude of the physicochemical shift. As demonstrated in the table below, gem-difluorination at the 3-position or 4-position yields the most profound improvements in metabolic stability by simultaneously depressing pKa and blocking oxidative hotspots[2][3].

Compound ScaffoldCalc. pKaCalc. LogPIntrinsic Clearance (

)
Metabolic Stability Profile
Piperidine ~11.20.84High (>100 µL/min/mg)Poor (Rapid Oxidation)
3-Fluoropiperidine ~9.00.92ModerateFair
4-Fluoropiperidine ~9.50.88ModerateFair
3,3-Difluoropiperidine ~7.51.20Low (<20 µL/min/mg)Excellent
4,4-Difluoropiperidine ~8.01.40Low (<20 µL/min/mg)Excellent

Experimental Workflow: Microsomal Stability Profiling

To empirically validate the metabolic stability of fluorinated piperidine building blocks, the In Vitro Liver Microsomal Stability Assay is the gold standard. This assay isolates Phase I metabolism (primarily CYP450 and Flavin Monooxygenase activity) to calculate the compound's intrinsic clearance (


) and half-life (

)[4][5].
Step-by-Step Methodology & Causality
  • Matrix Preparation: Thaw liver microsomes (human, rat, or mouse) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
    • Causality: The phosphate buffer maintains physiological pH, while

      
       is an obligate inorganic cofactor required for the catalytic cycle of CYP450 enzymes[6].
      
  • Compound Addition: Spike the fluorinated piperidine test compound into the microsomal matrix to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v.

    • Causality: High concentrations of DMSO can act as a competitive inhibitor of CYP enzymes, artificially inflating the apparent metabolic stability[7].

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation[6].

  • Initiation of Catalysis: Initiate the reaction by adding a pre-warmed NADPH regenerating system (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase)[7].

    • Causality: CYP450 enzymes require a continuous supply of electron equivalents. A regenerating system is superior to direct NADPH addition, as it prevents cofactor depletion over the 60-minute assay window[7].

  • Kinetic Sampling: At predetermined time points (e.g., 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot of the reaction mixture[7].

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a proprietary internal standard (IS)[5].

    • Causality: The ice-cold organic solvent instantly denatures the CYP enzymes, halting metabolism, and precipitates the microsomal proteins to protect the downstream LC-MS/MS analytical column[5][7].

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification to monitor the disappearance of the parent compound[5].

Microsomal_Assay A 1. Prepare Matrix Liver Microsomes + PO4 Buffer + MgCl2 B 2. Compound Addition Add Test Compound (1 µM final) A->B C 3. Thermal Equilibration Pre-incubate at 37°C for 5 mins B->C D 4. Initiate Catalysis Add NADPH Regenerating System C->D E 5. Kinetic Sampling Aliquots at 0, 15, 30, 45, 60 mins D->E F 6. Quench Reaction Add Ice-Cold Acetonitrile + IS E->F G 7. Protein Precipitation Centrifugation at 4°C F->G H 8. Quantification LC-MS/MS Analysis for CL_int G->H

Step-by-step experimental workflow for the in vitro microsomal stability assay.

Self-Validating Assay Architecture

Trustworthiness in metabolic profiling requires that the protocol inherently proves its own validity. A robust assay must include the following internal controls:

  • The

    
     Baseline Control:  The initial aliquot is quenched before the addition of NADPH. This establishes the 100% baseline of the parent compound, ensuring that subsequent depletion calculations are mathematically sound[5].
    
  • Minus-Cofactor (No NADPH) Control: A parallel incubation is run without the NADPH regenerating system.

    • Causality: If the fluorinated piperidine degrades in this control, it proves the instability is driven by non-CYP mechanisms (e.g., chemical hydrolysis in the buffer or esterase activity), preventing false-positive CYP clearance assignments[5].

  • High/Low Clearance Reference Standards: Every assay plate must include a fast-clearing control (e.g., Verapamil or Testosterone) and a slow-clearing control (e.g., Warfarin).

    • Causality: This validates the enzymatic competence of the specific microsome batch. If Verapamil fails to degrade rapidly, the microsomes are inactive, and the assay data for the test compounds must be rejected[4].

References

  • [7] Microsomal Stability Assay Protocol, AxisPharm. Available at:[Link]

  • [4] Microsomal Stability Assay & Protocol, AxisPharm Laboratories. Available at:[Link]

  • [5] Microsomal Stability | Cyprotex ADME-Tox Solutions, Evotec. Available at:[Link]

  • [1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference, NIH PMC. Available at:[Link]

  • [2] gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery, ResearchGate. Available at: [Link]

  • [3] Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist, NIH PMC. Available at:[Link]

Sources

Foundational

Strategic Utilization of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol in Medicinal Chemistry

This guide explores the strategic application of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (cis-3-fluoro-4-hydroxymethylpiperidine) in medicinal chemistry.[1][2][3] It focuses on the compound's utility as a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the strategic application of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (cis-3-fluoro-4-hydroxymethylpiperidine) in medicinal chemistry.[1][2][3] It focuses on the compound's utility as a high-value scaffold for modulating basicity, enforcing conformational bias, and enhancing metabolic stability in drug discovery programs.[1][4][5]

[1][2]

Executive Summary: The Fluorine Advantage

In modern drug design, the piperidine ring is a ubiquitous pharmacophore.[6][7] However, the high basicity of the piperidine nitrogen (pKa ~10-11) often leads to poor membrane permeability and high affinity for off-targets like the hERG channel.[1]

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol represents a "privileged" building block.[1][2][3] The introduction of a fluorine atom at the C3 position, specifically in the cis configuration relative to the C4-hydroxymethyl group, offers a dual advantage:

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the adjacent amine via the inductive effect (

    
    -withdrawing), typically by 1.5–2.0 log units, bringing it into a physiologically optimal range (pKa ~8.5).
    
  • Conformational Locking: The gauche effect and charge-dipole interactions stabilize specific ring puckers, allowing for precise vector alignment of the C4-substituent.[2][3][7]

Physicochemical & Structural Analysis

The pKa Modulation Mechanism

The primary utility of this scaffold is basicity reduction.[3][7] In the protonated state, the dipole of the C-F bond opposes the N-H bond vector.[6] However, in the cis-3-fluoro isomer, the fluorine atom frequently adopts an axial orientation to maximize the favorable charge-dipole interaction with the protonated nitrogen (


).[1][2]

Comparative Physicochemical Profile:

PropertyUnsubstituted Piperidine3-Fluoro-Piperidine (cis)Impact on Drug Design
pKa (Conj.[1][2][3] Acid) ~11.0~8.5 - 9.0Improved passive permeability; reduced lysosomal trapping.[1][2][3][7]
LogP LowModerate IncreaseFluorine increases lipophilicity slightly, balancing the polar hydroxyl group.[7]
Conformation Chair (Fluxional)Chair (Biased)Axial-F preference locks the C4-substituent in an equatorial position.[1][2][3]
Metabolic Stability Susceptible to

-oxidation
ResistantF-substitution deactivates the C3 site and sterically hinders C2 oxidation.[1][2][3]
Conformational Bias (The "Fluorine Effect")

The relative stereochemistry (3S,4R) places the fluorine and the hydroxymethyl group in a cis relationship.

  • Protonated State: The fluorine prefers the axial position.[2][3][6][7]

  • Result: The bulky hydroxymethyl group at C4 is forced into the equatorial position to avoid 1,3-diaxial strain.[7]

  • Design Consequence: This creates a rigid vector for the alcohol handle, ensuring that pharmacophores attached to this point are projected into a defined region of the binding pocket.[7]

G cluster_0 Electronic Effects cluster_1 Conformational Effects (cis-3,4) F_atom C3-Fluorine (Electronegative) N_atom Piperidine Nitrogen (Basic Center) F_atom->N_atom Inductive Effect (-I) pKa_Drop pKa Reduction (~1.5 units) N_atom->pKa_Drop Destabilizes cation Permeability Improved Membrane Permeability pKa_Drop->Permeability Increases neutral fraction at pH 7.4 Stereo (3S,4R)-Configuration (cis) Axial_F Axial Fluorine Preference Stereo->Axial_F Charge-Dipole Stabilization Equatorial_R Equatorial C4-CH2OH (Locked Vector) Axial_F->Equatorial_R Avoids 1,3-strain Potency Enhanced Target Affinity Equatorial_R->Potency Rigid ligand pre-organization

Figure 1: Mechanistic impact of C3-fluorination on piperidine physicochemical properties and conformational landscape.

Synthetic Utility & Protocols

The [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol scaffold is typically supplied as the N-Boc protected intermediate or the HCl salt.[1][2][3] Below is a standard workflow for utilizing this building block in lead optimization, specifically for coupling via the alcohol handle (e.g., ether synthesis) or the amine (e.g., S_NAr).

Protocol A: N-Functionalization (S_NAr Coupling)

Objective: Attach the fluoropiperidine core to a heteroaryl chloride (common in kinase/GPCR programs).[1][2][3]

Reagents:

  • Scaffold: [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol HCl (1.0 equiv)

  • Electrophile: 2-Chloro-heterocycle (e.g., chloropyrimidine) (1.1 equiv)[1][2][3]

  • Base: DIPEA (3.0 equiv) or

    
     (2.5 equiv)[1][2][3]
    
  • Solvent: DMF or DMSO (anhydrous)[1][2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve the heteroaryl chloride (1.0 mmol) in anhydrous DMF (5 mL) in a sealed reaction vial.

  • Activation: Add DIPEA (3.0 mmol) to the solution. Stir at room temperature for 5 minutes.

  • Addition: Add [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol HCl (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to 80–100°C. Monitor via LC-MS for consumption of the chloride (typically 2–6 hours).

    • Note: The presence of the C3-fluorine reduces the nucleophilicity of the nitrogen compared to unsubstituted piperidine. Higher temperatures or stronger bases (e.g., Cs2CO3) may be required for unreactive electrophiles.[3][7]

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The C4-alcohol is now ready for further derivatization.[2][3][7]

Protocol B: O-Functionalization (Mitsunobu Reaction)

Objective: Convert the hydroxymethyl group into an ether linkage.[1][2][3][7]

Reagents:

  • Substrate: N-Boc-[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol[1][2]

  • Phenol/Alcohol Partner: Ar-OH (1.2 equiv)[1][2][3]

  • Phosphine:

    
     (1.5 equiv)[1][2][3]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1][2][3]

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-scaffold (1.0 mmol), Ar-OH (1.2 mmol), and

    
     (1.5 mmol) in anhydrous THF (10 mL) under 
    
    
    
    . Cool to 0°C.[2][3][7]
  • Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Concentrate directly and purify via silica gel chromatography.

  • Deprotection: Treat the purified ether with 4M HCl in Dioxane to liberate the amine.[2][3][7]

Case Studies in Medicinal Chemistry

hERG Avoidance in GPCR Ligands

In a program targeting the 5-HT1D receptor (serotonin), researchers utilized 3-fluoropiperidines to mitigate cardiovascular risk.[1][2][3]

  • Challenge: The lead compound containing a standard piperidine showed potent hERG inhibition (

    
    ) due to the high basicity of the amine (pKa 10.2).[3]
    
  • Solution: Substitution with the 3-fluoro scaffold lowered the pKa to 8.7.

  • Outcome: The lower basicity reduced the cationic fraction at physiological pH, significantly decreasing hERG affinity (

    
    ) while maintaining target potency due to the preserved equatorial vector of the pharmacophore.
    
Fragment-Based Drug Discovery (FBDD)

This scaffold is a staple in "3D-rich" fragment libraries.[1][2][3] Unlike flat aromatic fragments, [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol offers:

  • High Fsp3 character: Improves solubility and clinical success rates.

  • Vectors: Two distinct exit vectors (Amine and Alcohol) with defined stereochemistry.[2][3][7]

  • NMR Handle: The

    
     signal is a sensitive probe for binding events in ligand-observed NMR screening (e.g., 
    
    
    
    CPMG).[1][2][3]

SAR cluster_sar SAR Decision Matrix: When to use this scaffold? Problem Lead Liability Identified Choice Select (3S,4R)-3-F-Piperidine Problem->Choice High hERG binding? Problem->Choice Poor Permeability (Low LogD)? Problem->Choice Metabolic Hotspot at Piperidine? Result1 Lower pKa -> Reduced hERG Choice->Result1 Result2 Blocked Metabolism (C3) Choice->Result2 Result3 Rigid Conformation -> Selectivity Choice->Result3

Figure 2: Decision matrix for incorporating the fluoropiperidine scaffold during lead optimization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][3] Link

  • Morgenthaler, M., et al. (2007).[3][7] Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115.[1][2][3] Link[1][2][3]

  • Gillis, E. P., et al. (2015).[2][3][7] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[7] Link[1][2][3]

  • van Niel, M. B., et al. (1999).[2][3][7] Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles... gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.[1][2][3][8] Journal of Medicinal Chemistry, 42(12), 2087-2104.[1][2][8] Link[1][2][3]

  • Champagne, P. A., et al. (2015).[2][3][7] Stereocontrolled Synthesis of Fluorinated Piperidines. Chemical Reviews, 115(17), 9073–9174.[2][7] Link[1][2][3]

Sources

Exploratory

Conformational Analysis of 3-Fluoro-4-hydroxymethylpiperidine Isomers: Stereoelectronic, Steric, and Solvation Dynamics

Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design, utilized to modulate basicity, lipophilicity, and metabolic stability. However, fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design, utilized to modulate basicity, lipophilicity, and metabolic stability. However, fluorine substitution also introduces profound stereoelectronic effects that dictate the three-dimensional architecture of the scaffold. This technical guide provides an in-depth conformational analysis of 3-fluoro-4-hydroxymethylpiperidine , a highly versatile pharmaceutical building block. By analyzing the interplay between the fluorine gauche effect, steric A-values, and solvent polarity, we establish a predictive framework and a self-validating experimental protocol for determining the dominant conformers of its cis and trans isomers.

The Causality of Conformational Preferences

To accurately predict the conformation of 3-fluoro-4-hydroxymethylpiperidine, one must understand the fundamental physical forces competing within the piperidine ring. The ultimate conformation is rarely a simple minimization of steric bulk; rather, it is a delicate equilibrium dictated by three primary vectors.

The Axial-Fluorine Preference (Stereoelectronic & Electrostatic)

Unlike most substituents which prefer the equatorial position to minimize 1,3-diaxial interactions, fluorine in a piperidine ring exhibits a strong, counter-intuitive preference for the axial position [1]. This phenomenon is driven by two factors:

  • Hyperconjugation (The Fluorine Gauche Effect): When fluorine is axial, the anti-periplanar

    
     bonds can donate electron density into the low-lying, highly polarized 
    
    
    
    antibonding orbital (
    
    
    ). This delocalization stabilizes the axial conformer.
  • Electrostatic Interactions: In the protonated state (piperidinium cation), an axial fluorine allows for favorable charge-dipole (

    
    ) interactions.
    
Steric Dominance of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) possesses a significant steric demand, with an A-value of approximately 1.7–1.8 kcal/mol. In contrast, the A-value of fluorine is remarkably small (~0.25 kcal/mol) [2]. Consequently, the energetic penalty for placing a -CH₂OH group in an axial position (resulting in severe 1,3-diaxial clashes with axial protons) vastly outweighs the stereoelectronic stabilization gained by an axial fluorine.

Solvation Dynamics

The polarity of the surrounding medium acts as a tuning dial for these internal forces. In non-polar solvents (e.g., chloroform, toluene), intramolecular electrostatic interactions dominate. In highly polar solvents (e.g., DMSO, water), charge-dipole interactions are attenuated, and the system may shift to favor conformers with larger overall dipole moments (often the equatorial-F conformer) [3].

Isomer-Specific Conformational Deconvolution

Applying these causal principles to the specific relative stereochemistry of 3-fluoro-4-hydroxymethylpiperidine reveals distinct conformational behaviors for the cis and trans isomers.

The cis-Isomer: Synergistic Stabilization

In the cis-isomer, the 3-fluoro and 4-hydroxymethyl groups are on the same face of the ring.

  • Dominant Conformer: F-axial, CH₂OH-equatorial.

  • Causality: This conformation represents a perfect synergy. The bulky -CH₂OH group occupies the spacious equatorial position, entirely avoiding 1,3-diaxial strain. Simultaneously, the fluorine atom is forced into the axial position, perfectly satisfying the stereoelectronic gauche effect and enabling potential intramolecular hydrogen bonding between the equatorial -CH₂OH and the ring nitrogen. The alternative chair (F-equatorial, CH₂OH-axial) is highly disfavored due to catastrophic steric clashes.

The trans-Isomer: Steric Override

In the trans-isomer, the substituents are on opposite faces of the ring.

  • Dominant Conformer: F-equatorial, CH₂OH-equatorial.

  • Causality: The trans configuration forces a conflict. To achieve the stereoelectronically favored axial-F state, the molecule must adopt an F-axial, CH₂OH-axial conformation. However, the ~1.7 kcal/mol penalty of the axial -CH₂OH group easily overpowers the ~0.5–1.0 kcal/mol stabilization of the axial-F. Therefore, the molecule relaxes into the diequatorial state. While it loses the hyperconjugative stabilization of the axial fluorine, it achieves a global energy minimum through steric relief.

Causality Isomer 3-Fluoro-4-hydroxymethylpiperidine Cis cis-Isomer Isomer->Cis Trans trans-Isomer Isomer->Trans AxEq F-axial, CH2OH-equatorial (Synergistic) Cis->AxEq EqEq F-equatorial, CH2OH-equatorial (Steric Dominance) Trans->EqEq Hyper Hyperconjugation (σCH -> σ*CF) Hyper->AxEq Steric Avoid 1,3-Diaxial Clashes Steric->AxEq Steric->EqEq

Fig 2. Causality map of stereoelectronic and steric forces dictating isomer conformations.

Quantitative Data and Self-Validating NMR Parameters

To ensure trustworthiness, theoretical predictions must be grounded in a self-validating experimental framework. Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute proof of conformation via the Karplus relationship.

If fluorine is equatorial , the adjacent axial proton (


) is anti-periplanar (dihedral angle 

), resulting in a massive

coupling constant (~35–40 Hz). If fluorine is axial , the adjacent protons are gauche (dihedral angle

), yielding a small

coupling (~10–15 Hz) [4].

Table 1: Conformational Energetics and Predictive NMR Parameters

IsomerDominant Conformation

(kcal/mol)*
Predicted

(Hz)
Predicted

(Hz)
Primary Stabilizing Force
cis-isomer F-axial, CH₂OH-equatorial> +1.5 (Favors ax-eq)~3–5 (gauche)~10–15 (gauche)Hyperconjugation + Steric
trans-isomer F-equatorial, CH₂OH-equatorial< -2.0 (Favors eq-eq)~10–12 (anti)~35–40 (anti)Steric (Avoid 1,3-diaxial)

*Note:


 values are highly solvent-dependent. Values represent non-polar media (e.g., 

).

Experimental Protocol: Conformational Deconvolution Workflow

The following step-by-step methodology outlines the standard operating procedure for validating the conformation of synthesized 3-fluoro-4-hydroxymethylpiperidine isomers.

Phase 1: Sample Preparation & Solvent Selection
  • Selection of Media: Prepare two distinct NMR samples for each isomer to map solvent effects.

    • Sample A (Non-polar): Dissolve 15 mg of the compound in 0.6 mL of

      
      . This isolates intrinsic stereoelectronic effects.
      
    • Sample B (Polar/Protic): Dissolve 15 mg in 0.6 mL of

      
       or 
      
      
      
      . This evaluates the attenuation of charge-dipole interactions.
  • pH Control: If analyzing the free amine, ensure the pH is strictly controlled, as protonation to the piperidinium salt drastically increases the axial-F preference.

Phase 2: NMR Acquisition
  • 1D

    
     and 
    
    
    
    NMR:
    Acquire standard 1D spectra. Use
    
    
    (proton-decoupled fluorine) to establish the baseline chemical shift, followed by fully coupled
    
    
    NMR to extract the
    
    
    multiplet structures.
  • 2D NOESY/ROESY: Acquire a 2D NOESY spectrum (mixing time ~300-500 ms) to map through-space interactions. For the cis-isomer (F-axial, CH₂OH-equatorial), look for strong NOE cross-peaks between the axial H3 proton and the axial H5 protons, confirming the chair configuration.

Phase 3: Computational Validation (DFT)
  • Conformational Search: Perform a Monte Carlo conformational search using molecular mechanics (e.g., OPLS4 force field) to generate initial geometries.

  • Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP-D3BJ/6-311++G** level.

  • Solvent Modeling: Apply a Polarizable Continuum Model (PCM) matching the experimental NMR solvents (

    
     and 
    
    
    
    ) to calculate the final Gibbs free energies (
    
    
    ) and theoretical Boltzmann distributions.

Workflow Synthesis Synthesize Isomers (cis & trans) NMR NMR Spectroscopy (1H, 19F, NOESY) Synthesis->NMR DFT DFT Calculations (Gas phase & PCM) Synthesis->DFT J_Coupling Extract 3J(F,H) & 3J(H,H) Values NMR->J_Coupling Energy Calculate ΔG & Boltzmann Weights DFT->Energy Conform Determine Dominant Conformers J_Coupling->Conform Energy->Conform

Fig 1. Integrated experimental and computational workflow for conformational deconvolution.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: Chemistry—A European Journal (via d-nb.info) URL:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry URL:[Link]

Foundational

Sourcing [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol: A Strategic Guide for SAR

Topic: Sourcing [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol for SAR Studies Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers Executive Summary The piperidine s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sourcing [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol for SAR Studies Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers

Executive Summary

The piperidine scaffold remains a cornerstone of medicinal chemistry, yet the demand for precise physicochemical modulation has elevated the importance of fluorinated analogs. [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (cis-racemate) and its enantiopure forms are critical "privileged structures" for tuning basicity (pKa) and locking conformation in drug candidates.

This guide provides a technical roadmap for sourcing this molecule. It moves beyond simple catalog searching to offer a Make vs. Buy decision matrix , a validated synthetic protocol for in-house production, and a conformational analysis to justify its inclusion in Structure-Activity Relationship (SAR) libraries.

Chemical Profile & SAR Significance[1][2]

The "Fluorine Effect" on Scaffold Dynamics

Unlike a simple steric replacement for hydrogen, the introduction of fluorine at the C3 position of the piperidine ring induces profound electronic and stereoelectronic changes.

  • pKa Modulation: Unsubstituted piperidine has a pKa of ~11.0. The electron-withdrawing nature of the C3-fluorine (inductive effect,

    
    ) lowers the pKa of the secondary amine to approximately 8.5–9.5 . This reduction is often critical for improving oral bioavailability and reducing hERG channel liability by lowering the fraction of cationic species at physiological pH.
    
  • Conformational Locking (The Gauche Effect): In the cis-isomer (3S,4R), the C-F bond and the C-N lone pair (or N-H bond in protonated form) often adopt a gauche orientation. Furthermore, the fluorine atom frequently prefers the axial position to minimize 1,3-diaxial strain with the C4-substituent (if equatorial) and maximize charge-dipole stabilization. This "conformational lock" reduces the entropic penalty of binding to a protein target.

Stereochemical Nomenclature
  • Target: [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

  • Implied Structure: A racemic mixture of the cis-diastereomers: (3S,4R) and (3R,4S).

  • Enantiopure Forms:

    • (3S,4R): CAS 1952294-70-0 (HCl salt)

    • (3R,4S): CAS 1523541-81-2 (HCl salt)

Sourcing Strategy: Make vs. Buy

The decision to synthesize in-house versus purchasing from a CRO depends on the SAR stage (Hit-to-Lead vs. Lead Optimization) and the required stereopurity.

Decision Matrix (DOT Diagram)

SourcingMatrix Start Requirement Definition Scale Scale Needed? Start->Scale Purity Stereopurity? Scale->Purity < 10g Buy_Custom BUY: Custom Synthesis (CRO) > 100g, Enantiopure Scale->Buy_Custom > 100g Buy_Cat BUY: Catalog Supplier (Fluorochem/Enamine) < 5g, Enantiopure Purity->Buy_Cat Enantiopure (High Budget) Make_Rac MAKE: Route A (Pyridine Hydrogenation) Racemic cis-product Purity->Make_Rac Racemate OK (Low Cost) Make_Asym MAKE: Route B (Asymmetric Hydrogenation) Enantioselective Purity->Make_Asym Enantiopure (In-house Expertise) Validation: 19F-NMR Validation: 19F-NMR Make_Rac->Validation: 19F-NMR Validation: Chiral HPLC Validation: Chiral HPLC Make_Asym->Validation: Chiral HPLC

Caption: Strategic decision tree for sourcing 3-fluoropiperidine scaffolds based on scale and stereochemical requirements.

Commercial Suppliers

For small-scale SAR (<5g), purchasing the enantiopure HCl salt is recommended to avoid time-consuming chiral resolution.

  • Key Suppliers: Fluorochem, Enamine, ChemScene, BLD Pharm.

  • Typical Cost:

    
    300 per gram for enantiopure forms; significantly less for racemates.
    

Technical Protocol: The "Make" Option

If commercial stock is unavailable or cost-prohibitive for scale-up, the hydrogenation of 3-fluoro-4-hydroxymethylpyridine is the most robust synthetic route. This method favors the cis-diastereomer due to the catalyst approaching the less hindered face of the pyridine ring.

Synthetic Pathway[1]

Synthesis SM 3-Fluoro-4-(hydroxymethyl)pyridine (CAS: 870063-60-8) Cat Cat. Hydrogenation Rh2O3 or Rh/C H2 (5-50 bar), TFE/AcOH SM->Cat Reduction Product [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (cis-Racemate) Cat->Product >90% cis-selectivity

Caption: One-step hydrogenation protocol yielding the cis-piperidine scaffold.

Experimental Procedure (Self-Validating)

Objective: Synthesis of cis-racemic 3-fluoro-4-hydroxymethylpiperidine.

Reagents:

  • Precursor: 3-Fluoro-4-pyridinemethanol (CAS 870063-60-8).

  • Catalyst: Rhodium(III) oxide (

    
    ) or 5% Rh/C.
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Acetic Acid (AcOH). TFE is preferred for milder conditions.

Step-by-Step Protocol:

  • Loading: In a high-pressure autoclave glass liner, dissolve 3-fluoro-4-pyridinemethanol (1.0 eq) in TFE (0.1 M concentration).

  • Catalyst Addition: Add

    
     (0.5 mol%) or 5% Rh/C (5 wt%). Note: Handle Rh catalysts under inert atmosphere to prevent ignition.
    
  • Hydrogenation: Seal the autoclave, purge with

    
     (3x), then charge with 
    
    
    
    to 5–10 bar (approx. 70–150 psi).
  • Reaction: Stir at 40°C for 16 hours.

  • Work-up: Vent

    
     carefully. Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The product is typically obtained as a thick oil or low-melting solid. Convert to HCl salt by treating with 4M HCl in dioxane for long-term storage.

Validation Checkpoints:

  • Conversion: Monitor by LC-MS (Target M+H = 134.1).

  • Stereochemistry (Critical): The cis-isomer is characterized by specific

    
    -
    
    
    
    coupling constants.
    • 
       NMR:  Expect a multiplet at 
      
      
      
      ppm (depending on solvent).
    • 
       NMR:  The H3 proton (geminal to F) typically shows a large coupling (
      
      
      
      Hz). The coupling between H3 and H4 (
      
      
      ) helps distinguish cis/trans. In the cis-isomer (axial F, equatorial alkyl),
      
      
      is smaller (gauche-like) compared to the trans-isomer (diaxial).

Quality Control & Handling

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity > 97%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Matches Ref.[1] Std.1H NMR, 19F NMR, MS
Stereochemistry cis/trans ratio > 95:519F NMR or Chiral HPLC
Water Content < 1.0%Karl Fischer
Storage & Stability
  • Free Base: Hygroscopic and prone to air oxidation (N-oxide formation) over time. Store under Nitrogen at -20°C.

  • HCl Salt: Highly stable. Store desiccated at RT or 4°C.

Safety Note

Warning: Do not confuse this target with ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (Paroxetine intermediate). The CAS numbers and biological activities are entirely different. Always verify the structure by NMR, specifically looking for the absence of aromatic protons if the phenyl analog is not desired.

References

  • Glorius, F. et al. (2019). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes. Nature Chemistry. Link

  • Xiao, J. et al. (2012). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025). Product Entry: ((3R,4S)-3-fluoropiperidin-4-yl)methanol hydrochloride. Link (Representative link for sourcing verification)

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91825876, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Link

  • Linclau, B. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. Link

Sources

Exploratory

Technical Guide: Fluorine Substitution in Piperidine Ring Lipophilicity

Executive Summary: The Lipophilicity Paradox In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (pKa ~11.2) often leads to poor membrane permeability and high lysosomal trapp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilicity Paradox

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (pKa ~11.2) often leads to poor membrane permeability and high lysosomal trapping.[1] Fluorine substitution serves as a precision tool to modulate these properties.[1][2][3][4]

The critical insight for drug developers is that fluorine substitution does not merely "add lipophilicity" in the traditional sense. While the fluorine atom itself is hydrophobic, the C–F bond is highly polar. The net effect on Lipophilicity (LogD


) is driven primarily by the modulation of basicity (pKa)  rather than the intrinsic hydrophobicity of the fluorine atom. By lowering the pKa of the piperidine nitrogen, fluorine increases the fraction of the neutral species at physiological pH, thereby drastically enhancing effective lipophilicity and membrane permeability.

Mechanistic Principles

Electronic Modulation (The Inductive Effect)

The high electronegativity of fluorine (


) exerts a strong electron-withdrawing inductive effect (-I) through the 

-framework.
  • Proximity Rule: The closer the fluorine is to the nitrogen, the stronger the pKa suppression.

    • 3-F-piperidine: Stronger -I effect on N (pKa

      
       8.3 - 9.0).[1]
      
    • 4-F-piperidine: Weaker -I effect on N (pKa

      
       9.5 - 10.0).[1]
      
    • Unsubstituted Piperidine: Baseline (pKa

      
       11.2).[1]
      
Stereoelectronic Effects: The Gauche Preference

Unlike larger halogens, fluorine in the 3-position of a piperidine ring often dictates specific conformational preferences due to the gauche effect and charge-dipole interactions .

  • Protonated State: In the protonated ammonium form, a 3-fluoro substituent often prefers the axial orientation. This aligns the C–F bond anti-parallel to the

    
     bond, maximizing favorable charge-dipole stabilization.
    
  • Impact: This stabilization can make the protonated form harder to deprotonate relative to the equatorial conformer, subtly influencing the observed macroscopic pKa.

Solvation and "Polar Hydrophobicity"

The C–F bond has a low polarizability but a high dipole moment.

  • Water Desolvation: Fluorine is a poor hydrogen bond acceptor.[1] Replacing a C–H or C–OH with C–F reduces the energy penalty for desolvation (moving from water to lipid), provided the dipole can be buried or compensated.

  • Lipid Interaction: The low polarizability of fluorine means it interacts weakly with lipid tails via dispersion forces, but the overall neutral species permeates efficiently.

Physicochemical Impact Data

The following table summarizes representative shifts in physicochemical properties for piperidine derivatives. Note that LogD


 is the critical parameter for ADME prediction.
SubstituentPositionpKa (Approx)

pKa (vs H)
LogP (Neutral)LogD

(Effective)
Mechanism of Action
H -11.200.8-3.0Highly ionized at pH 7.4; poor permeability.[1]
F 4-position9.8-1.40.9-1.5Moderate pKa drop; slight increase in neutral fraction.[1]
F 3-position8.4-2.80.850.1Sweet Spot. Significant pKa drop; >5% neutral at pH 7.[1]4.
F, F 3,3-position7.5-3.71.11.2Drastic pKa reduction; highly permeable but risk of metabolic liability.[1]
F, F 4,4-position8.8-2.41.2-0.2Balanced profile; blocks metabolic soft spot at C4.[1]

Critical Insight: Notice that while Intrinsic LogP (neutral form) barely changes between H and 3-F, the LogD


 jumps by over 3 log units . This is entirely due to the pKa shift changing the ionization equilibrium.

Visualizing the Mechanism

The following diagram illustrates the causal pathway from Fluorine substitution to improved ADME properties.

G cluster_0 Molecular Modification cluster_1 Physicochemical Shift cluster_2 ADME Outcome F_Sub Fluorine Substitution Pos_3 3-Position (Proximal) F_Sub->Pos_3 Pos_4 4-Position (Distal) F_Sub->Pos_4 Inductive Inductive Effect (-I) Electron Withdrawal Pos_3->Inductive Stronger Conf_Bias Conformational Bias (Axial Preference) Pos_3->Conf_Bias Gauche Effect Pos_4->Inductive Weaker pKa_Drop Lower pKa (Basicity Reduction) Inductive->pKa_Drop Speciation Increased Neutral Fraction at pH 7.4 pKa_Drop->Speciation Henderson-Hasselbalch Conf_Bias->pKa_Drop Fine Tuning LogD Increased LogD7.4 (Effective Lipophilicity) Speciation->LogD Permeability Enhanced Membrane Permeability LogD->Permeability

Figure 1: Causal pathway linking Fluorine substitution to enhanced permeability via pKa modulation.[1]

Experimental Protocols

To validate these effects in a drug discovery campaign, reliance on calculated values (cLogP) is insufficient due to the subtle stereoelectronic effects of fluorine. The following protocols are the industry standard for empirical validation.

Potentiometric pKa Determination (The Gold Standard)

This method is superior to UV-metric methods for piperidines, which often lack chromophores near the ionization center.

Protocol:

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample Prep: Dissolve 1–3 mg of the fluorinated piperidine salt in 1.5 mL of 0.15 M KCl (ionic strength adjuster).

  • Titration: Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl under inert gas (Argon) to exclude CO

    
    .
    
  • Data Processing: Use the Bjerrum plot analysis to determine the pKa.

    • Quality Control: Ensure the difference between forward and backward titrations is < 0.05 pH units.

Miniaturized Shake-Flask LogD

While HPLC methods are faster, the shake-flask method remains the reference standard for fluorinated compounds where "polar hydrophobicity" can cause anomalous retention on C18 columns.

Protocol:

  • Phase Preparation: Pre-saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Incubation:

    • Add 10

      
      L of compound stock (10 mM in DMSO) to a mixture of 495 
      
      
      
      L pre-saturated PBS and 495
      
      
      L pre-saturated octanol.
    • Note: For 3-F-piperidines, the equilibrium is rapid, but allow 60 mins shaking at 25°C.[1]

  • Separation: Centrifuge at 3000 rpm for 10 minutes to break emulsions.

  • Quantification:

    • Carefully sample both phases.[1]

    • Analyze via LC-MS/MS (MRM mode).[1]

    • Calculation:

      
      .
      

Case Study: The Merck KSP Inhibitor

A definitive example of this strategy is found in the development of Kinesin Spindle Protein (KSP) inhibitors by Merck.[5]

  • Challenge: The initial lead contained a standard piperidine ring. It was a potent P-gp substrate with poor oral bioavailability due to high basicity (pKa > 10).[1]

  • Strategy: Introduction of a fluorine atom at the axial 3-position .

  • Result:

    • pKa Shift: Reduced to ~7.6 (Axial F).

    • Outcome: The lower pKa reduced lysosomal trapping and P-gp efflux liability while maintaining potency.[1] The axial orientation was critical; the equatorial isomer had a different pKa profile that was less favorable for the specific binding pocket interactions.

    • Clinical Candidate: This logic contributed to the identification of MK-0731 .

Conformational Analysis Diagram

The orientation of the fluorine atom is not random; it is dictated by the synthesis and thermodynamic stability.

Conformation cluster_conf 3-Fluoro-Piperidine Equilibrium Axial Axial Conformer (Preferred in Protonated Form) Equatorial Equatorial Conformer (Sterically Less Crowded) Axial->Equatorial Solvent Dependent Equilibrium Interaction Charge-Dipole Stabilization (N-H+ || C-F) Axial->Interaction Stabilizes Interaction->Axial Locks Conformation

Figure 2: The gauche effect and charge-dipole interactions often stabilize the axial conformer in 3-fluoropiperidines.[1]

References

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link][1][6][7]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • LogD - Lipophilicity and pKa. Cambridge MedChem Consulting. Available at: [Link]

Sources

Foundational

Strategic Synthesis of Chiral Fluoropiperidines: A Technical Review of Catalytic and Biocatalytic Pathways

Introduction: The Strategic Value of Fluoropiperidines The incorporation of fluorine into saturated nitrogen heterocycles—specifically piperidines—is a cornerstone strategy in modern drug design. Fluorine modulates the b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluoropiperidines

The incorporation of fluorine into saturated nitrogen heterocycles—specifically piperidines—is a cornerstone strategy in modern drug design. Fluorine modulates the basicity (


) of the piperidine nitrogen, enhances metabolic stability, and dictates the three-dimensional conformation of the ring via the stereoelectronic "gauche effect"[1][2]. However, the asymmetric synthesis of chiral fluoropiperidines presents a formidable challenge. Direct stereoselective fluorination of saturated systems often suffers from poor regiocontrol and competing elimination reactions, forcing process chemists to rely on sophisticated catalytic and biocatalytic desymmetrization strategies[2][3].

As a Senior Application Scientist, I have evaluated numerous synthetic routes to these privileged scaffolds. This whitepaper synthesizes the current literature, dissecting the causality behind catalyst selection, the mechanics of self-validating experimental protocols, and the strategic trade-offs between transition-metal catalysis, electrophilic fluorination, and emerging biocatalytic pathways.

Pathways Target Chiral Fluoropiperidines Path1 Asymmetric Hydrogenation Path1->Target Stereoselective Reduction Path2 Electrophilic Fluorination Path2->Target C-F Bond Formation Path3 Biocatalytic Transamination Path3->Target Dynamic Kinetic Resolution Sub1 Rh/Ru/Pd Catalysts (Fluoropyridines) Sub1->Path1 Sub2 Selectfluor / NFSI (Enol Ethers/Enamines) Sub2->Path2 Sub3 Transaminase + PLP (Fluoroketones) Sub3->Path3

Fig 1. Strategic divergence in chiral fluoropiperidine synthesis pathways.

Pathway Analysis & Mechanistic Causality

Transition-Metal Catalyzed Asymmetric Hydrogenation

The most atom-economical approach to fluoropiperidines is the direct hydrogenation of commercially available fluoropyridines. However, this pathway is thermodynamically and kinetically demanding. The high aromatic stabilization energy of the pyridine ring requires harsh reductive conditions, which frequently trigger undesired C–F bond cleavage (defluorination)[2][4].

To circumvent this, two distinct strategies have proven effective:

  • Dearomatization-Hydrogenation: The Glorius group pioneered a rhodium-catalyzed dearomatization-hydrogenation process that delivers all-cis-(multi)fluorinated piperidines[1][3]. By utilizing a Rh(I) complex and pinacol borane, the pyridine is first dearomatized, followed by highly diastereoselective hydrogenation.

  • Fluoroenamide Reduction: For the synthesis of a CGRP receptor antagonist, Merck process chemists utilized a Ru(II)-catalyzed asymmetric hydrogenation of a fluoroenamide intermediate[2]. During catalyst screening, they discovered that Iridium catalysts promoted extensive C–F bond cleavage, whereas Ruthenium and Rhodium favored the desired syn-relative configuration while preserving the C–F bond[2]. A critical self-validating parameter in this system is the addition of Titanium isopropoxide (

    
    ), which acts as a fluoride scavenger to prevent trace HF (from background defluorination) from poisoning the Ru(II) catalyst[3].
    
Electrophilic Fluorination via Enamine/Enol Ether Activation

When starting from an intact, saturated piperidinone scaffold, electrophilic fluorination is the method of choice. Reagents like Selectfluor provide a safe, stable source of electrophilic fluorine (


)[5].

The causality of this approach relies on the pre-activation of the piperidinone into a nucleophilic silyl enol ether or enamine[6]. This guarantees regioselectivity. For instance, the conversion of a Boc-protected piperidinone to its TMS-enol ether followed by Selectfluor treatment yields the 2-fluoroketone with high efficiency (up to 91% yield)[2]. Diastereoselectivity can be further controlled by utilizing N-acyliminium ion precursors and Lewis acid-mediated nucleophilic substitutions[6].

Biocatalytic Dynamic Kinetic Resolution (DKR)

Biocatalysis represents the vanguard of green synthesis for chiral fluoropiperidines. To avoid the pitfalls of direct asymmetric fluorination, researchers have coupled racemic fluoroketones with enzymatic transamination[2].

The mechanistic brilliance of this approach lies in Dynamic Kinetic Resolution (DKR). The C-2 proton adjacent to both the fluorine atom and the carbonyl group is highly acidic. At the optimal pH for the transaminase enzyme, this proton rapidly exchanges, causing in situ racemization of the fluoroketone. The chiral transaminase (utilizing pyridoxal-5'-phosphate, PLP, as a cofactor) selectively consumes one enantiomer to form the chiral amine, driving the equilibrium entirely toward the desired enantiopure product[2].

MerckWorkflow Start1 3-Fluoro-4-aminopyridine Int1 Fluoro-enamide Start1->Int1 NaBH4 Reduction Cat1 Ru(II) Catalyst + Ti(OiPr)4 Int1->Cat1 H2 (High Pressure) Product Syn-3-Fluoro-4-aminopiperidine Cat1->Product Asymmetric Hydrogenation Start2 Boc-Piperidinone Int2 TMS-Enol Ether Start2->Int2 TMS-Cl, Base Int3 2-Fluoroketone Int2->Int3 Selectfluor Cat2 Transaminase + PLP Int3->Cat2 Isopropylamine, pH control Cat2->Product Dynamic Racemization

Fig 2. Dual synthetic routes to syn-3-fluoro-4-aminopiperidine (Metal vs. Bio-catalysis).

Quantitative Data Summary

The following table synthesizes the performance metrics of the three primary pathways discussed, providing a comparative baseline for process development.

Synthesis PathwayStarting MaterialCatalyst / ReagentTypical YieldStereoselectivityKey AdvantageMajor Limitation
Asymmetric Hydrogenation Fluoropyridines / FluoroenamidesRu(II), Rh(I), or Pd/C55–85%High syn or all-cisAtom economical, cheap starting materialsHigh risk of C–F bond cleavage (defluorination)
Electrophilic Fluorination Piperidinones (via silyl enol ether)Selectfluor, NFSI60–91%Moderate to High (Diastereoselective)Direct installation of F on intact ringRequires stoichiometric, expensive fluorinating agents
Biocatalytic Transamination Racemic 2-FluoroketonesTransaminase + PLP>80%Excellent (>99% ee)Green conditions, dynamic kinetic resolutionRequires specialized enzyme screening and pH control

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate self-validating checkpoints.

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation of Fluoroenamides

Objective: Stereoselective reduction while preventing catalyst poisoning via HF scavenging.

  • Substrate Preparation: Dissolve the fluoroenamide substrate (1.0 equiv) in anhydrous methanol under an inert argon atmosphere.

  • Catalyst & Scavenger Addition: Add the chiral Ru(II) catalyst (e.g., 1-2 mol%) and Titanium isopropoxide (

    
    , 0.5 equiv).
    
    • Causality Check: The

      
       is strictly required to neutralize any HF generated from background defluorination, preventing the protonation of the chiral phosphine ligand[3].
      
  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with

    
     three times, then pressurize to 40-50 bar. Stir at 40°C for 24 hours.
    
    • Self-Validation (In-Process): Monitor the pressure drop. A sudden halt in

      
       consumption before theoretical completion indicates catalyst poisoning.
      
  • Reaction Monitoring: Vent the reactor and sample the crude mixture for

    
     NMR.
    
    • Self-Validation (Analytical): The presence of a sharp singlet at ~ -120 ppm indicates free fluoride (C–F cleavage). The desired product should present as a distinct multiplet corresponding to the intact fluoropiperidine ring.

  • Isolation: Filter through a pad of Celite to remove titanium salts, concentrate, and purify via silica gel chromatography.

Protocol B: Selectfluor-Mediated Electrophilic Fluorination of Silyl Enol Ethers

Objective: Regioselective electrophilic fluorination of a piperidinone scaffold.

  • Enol Ether Formation: Treat the N-Boc-piperidinone (1.0 equiv) with LiHMDS (1.1 equiv) in anhydrous THF at -78°C. After 30 minutes, add TMS-Cl (1.2 equiv) and allow to warm to room temperature. Isolate the silyl enol ether.

  • Electrophilic Fluorination: Dissolve the silyl enol ether in anhydrous acetonitrile. Cool to 0°C. Add Selectfluor (1.05 equiv) portion-wise[5][6].

    • Causality Check: Acetonitrile is required as it solubilizes Selectfluor without acting as a competing nucleophile.

  • Reaction Monitoring: Stir for 2 hours.

    • Self-Validation (In-Process): Use a starch-iodide paper test. Selectfluor is an oxidant; the disappearance of a positive (blue-black) starch-iodide response confirms the complete consumption of the N-F reagent.

  • Quench and Extraction: Quench with saturated aqueous

    
    . Extract with ethyl acetate (3x). Dry the organic layers over 
    
    
    
    , concentrate, and purify to yield the racemic 2-fluoroketone (ready for downstream biocatalytic DKR)[2].

References

  • Efficient Asymmetric Hydrogenation of Pyridines.
  • Chemoselective Hydrogen
  • Accessing (Multi)
  • A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines.
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroarom
  • Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Clockss.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Development of N-F fluorinating agents and their fluorin
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Protocols & Analytical Methods

Method

oxidation of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol to aldehydes or acids

This Application Note and Protocol is designed for researchers requiring high-fidelity oxidation of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (hereafter referred to as Compound 1 ). The structural proximity of the ele...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-fidelity oxidation of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (hereafter referred to as Compound 1 ).

The structural proximity of the electronegative fluorine atom (C3) to the reactive center (C4) introduces significant risks of


-elimination (dehydrofluorination)  and C4-epimerization  under standard oxidation conditions. This guide prioritizes protocols that mitigate these risks.

Executive Summary

Compound 1 contains a secondary fluoride


 to a primary alcohol. Oxidation converts the C4-hydroxymethyl group into an electron-withdrawing carbonyl (aldehyde or acid), dramatically increasing the acidity of the C4 proton.
  • The Challenge: Base-mediated enolization at C4 can lead to:

    • Epimerization: Loss of the specific (3S,4R) relative stereochemistry.

    • Elimination: Irreversible loss of HF to form the

      
      -unsaturated alkene (3-fluoro-tetrahydropyridine derivative).
      
  • The Solution: This protocol utilizes Dess-Martin Periodinane (DMP) for aldehyde synthesis and Pinnick Oxidation for carboxylic acid synthesis. These methods operate under neutral-to-mildly acidic conditions, avoiding the basic environments that trigger fluorinated scaffold degradation.

Critical Pre-requisite: Nitrogen Protection

STOP: Do not attempt to oxidize the free amine. The secondary amine of the piperidine ring is incompatible with most oxidants (forming N-oxides or imines). It must be protected prior to alcohol oxidation.

  • Recommended Group: tert-Butyloxycarbonyl (Boc ).

  • Why: Boc is stable to the oxidative conditions described below and easily removed later with acid (HCl/Dioxane or TFA), which does not affect the fluorinated stereocenters.[1]

Workflow Visualization

The following decision tree outlines the optimized synthetic pathway.

OxidationWorkflow Start Start: [(3S,4R)-rel-3-F-piperidin-4-yl]methanol Check Is N-Protected? Start->Check Protect Step 1: N-Boc Protection (Boc2O, TEA, DCM) DMP Step 2: DMP Oxidation (Anhydrous DCM, 0°C -> RT) *Avoids Elimination* Protect->DMP Check->Protect No Check->DMP Yes (N-Boc Int.) AldehydePath Target: Aldehyde AcidPath Target: Carboxylic Acid DMP->AldehydePath Isolate Pinnick Step 3: Pinnick Oxidation (NaClO2, NaH2PO4, tBuOH/H2O) *pH 3-4 Preserves Fluorine* DMP->Pinnick Crude DirectTEMPO Alternative: TEMPO/NaOCl (Risk: Basic pH may cause HF elim) Pinnick->AcidPath

Figure 1: Strategic workflow for the oxidation of 3-fluoropiperidine derivatives. Green paths indicate the recommended "Safe" route.

Protocol A: Oxidation to Aldehyde

Target: tert-butyl (3S,4R)-rel-3-fluoro-4-formylpiperidine-1-carboxylate. Method: Dess-Martin Periodinane (DMP).[2]

Rationale

DMP is a hypervalent iodine(V) reagent that functions in neutral media. Unlike Swern oxidation (which requires a basic Et


N quench that risks epimerization) or PCC (which is acidic and difficult to purify), DMP provides a mild, buffered oxidation that preserves the labile 

-chiral center at C4.[1]
Materials
  • Substrate: N-Boc-[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (1.0 equiv).

  • Reagent: Dess-Martin Periodinane (1.2 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Quench: Sat. aq. NaHCO

    
     and Sat. aq. Na
    
    
    
    S
    
    
    O
    
    
    (1:1 mixture).[3]
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Add a magnetic stir bar.

  • Addition: Cool the solution to 0°C (ice bath). Add DMP (1.2 equiv) in a single portion.

    • Note: The reaction is initially heterogeneous but typically clears as the reaction proceeds.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 1–2 hours.

    • Monitoring: Check by TLC or LCMS. The aldehyde may exist as a hydrate in LCMS (M+18), but the starting alcohol peak should disappear.[1]

  • Quench (Critical):

    • Cool back to 0°C.

    • Add the 1:1 NaHCO

      
      /Na
      
      
      
      S
      
      
      O
      
      
      mixture (approx. 5 mL per mmol substrate).
    • Stir vigorously at RT for 15–30 minutes until the biphasic mixture becomes clear (hydrolysis of iodine byproducts).

  • Workup:

    • Separate layers.[3][4] Extract aqueous layer 2x with DCM.

    • Wash combined organics with Brine.[3]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo at <30°C .
    • Caution: Aldehydes with

      
      -fluorines are unstable to heat. Do not rotovap at high temperatures.
      
  • Purification: Flash chromatography on Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate (gradient).

    • Storage: Use immediately or store at -20°C under Argon.

Protocol B: Oxidation to Carboxylic Acid

Target: (3S,4R)-rel-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid. Method: Pinnick (Lindgren) Oxidation.

Rationale

Direct oxidation of the alcohol to acid using strong oxidants (Jones, KMnO


) is too harsh.[1] The Pinnick oxidation  (NaClO

) transforms the aldehyde (from Protocol A) to the acid. Crucially, it uses a phosphate buffer (pH ~3.5) and a chlorine scavenger, creating the perfect environment to prevent the

-elimination of Fluorine.
Materials
  • Substrate: Crude Aldehyde from Protocol A (1.0 equiv).

  • Oxidant: Sodium Chlorite (NaClO

    
    , 80% purity, 1.5–2.0 equiv).[1]
    
  • Buffer: Sodium Dihydrogen Phosphate (NaH

    
    PO
    
    
    
    , 1.5 equiv).[1]
  • Scavenger: 2-Methyl-2-butene (10–20 equiv).

  • Solvent: tert-Butanol (

    
    -BuOH) and Water (3:1 ratio).
    
Step-by-Step Procedure
  • Preparation: Dissolve the crude aldehyde in

    
    -BuOH (approx. 5 mL/mmol).
    
  • Scavenger: Add 2-methyl-2-butene.

    • Function: Scavenges hypochlorous acid (HOCl) generated in situ, preventing chlorination side-reactions.[1]

  • Oxidant Solution: In a separate beaker, dissolve NaClO

    
     and NaH
    
    
    
    PO
    
    
    in Water (approx. 1.5 mL/mmol).
  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at Room Temperature .

  • Reaction: Stir vigorously for 2–4 hours.

    • Observation: The solution may turn slight yellow.

  • Workup (Acid/Base Extraction):

    • Note: This method purifies the acid without chromatography.

    • Dilute with Ethyl Acetate (EtOAc).

    • Acidify: Carefully adjust aqueous layer pH to ~3–4 with 1N HCl (do not go to pH 1, or Boc might cleave).[1]

    • Separate layers.[3][4] Extract aqueous phase 3x with EtOAc.

    • Optional Base Wash (Purification): Extract the combined organics with Sat. NaHCO

      
       (pH ~8). The product moves to the aqueous phase; impurities stay in organic. Separate. Then, acidify the aqueous phase back to pH 3 with 1N HCl and extract fresh EtOAc.
      
  • Isolation: Dry combined EtOAc extracts over Na

    
    SO
    
    
    
    , filter, and concentrate.
    • Result: Usually a white to off-white solid requiring no further purification.

Data & Comparison of Methods

FeatureDMP + Pinnick (Recommended)Swern + PinnickTEMPO / Bleach
pH Conditions Neutral

Acidic (pH 3.5)
Basic (Et

N)

Acidic
Basic (pH 9–10)
Risk: Epimerization LowMedium (during quench)High
Risk:

-Elimination
Very LowLowHigh (Base mediated)
Scalability Good (Reagents expensive)ExcellentExcellent
Purification Simple WorkupRequires CryogenicsDifficult to remove TEMPO

Quality Control & Troubleshooting

  • NMR Diagnostic (Aldehyde): Look for the aldehyde proton doublet (due to coupling with C4-H) around

    
     9.6–9.8 ppm.
    
  • NMR Diagnostic (Elimination): If

    
    -elimination occurs, you will lose the C3-F signal and see a new alkene proton signal around 
    
    
    
    5.5–6.5 ppm in the
    
    
    H NMR.
  • Storage: The aldehyde is prone to oxidation in air. Flush vials with Argon and seal with parafilm.

References

  • Dess-Martin Oxidation (General Mechanism & Utility)

    • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org.[5][6][7] Chem. 1983 , 48, 4155–4156.[1][5] Link[1]

  • Pinnick Oxidation (Lindgren Modification)

    • Lindgren, B. O.; Nilsson, T. Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl Groups) by Oxidation with Chlorite.[1] Acta Chem. Scand. 1973 , 27, 888.[1] Link

  • Stability of 3-Fluoro-4-piperidine derivatives

    • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (Discusses the axial/equatorial preference and stability of similar fluorinated piperidines). Link

  • Commercial Reference for Stability

    • ChemScene Product Data: tert-Butyl (3S,4R)-3-fluoro-4-formylpiperidine-1-carboxylate.[8] (Confirms stability of the aldehyde intermediate at 2-8°C). Link

Sources

Application

functionalizing the hydroxyl group of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

An Application Guide to the Strategic Functionalization of the Hydroxyl Group in [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol Authored by: A Senior Application Scientist Abstract The fluorinated piperidine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Hydroxyl Group in [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

Authored by: A Senior Application Scientist

Abstract

The fluorinated piperidine scaffold is a privileged motif in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates, such as basicity (pKa), lipophilicity, and metabolic stability.[1][2][3] The specific building block, [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol, is of particular interest due to its stereochemically defined structure and the presence of a primary hydroxyl group. This hydroxyl moiety serves as a versatile synthetic handle for molecular elaboration and the generation of diverse compound libraries. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic functionalization of this primary alcohol. We will explore key transformations including oxidation, esterification, etherification, and conversion to sulfonate esters, providing detailed, field-proven protocols and the scientific rationale behind the chosen methodologies.

Introduction: The Strategic Value of the Fluorinated Piperidine Methanol Scaffold

The introduction of fluorine into organic molecules can profoundly alter their biological activity.[2] In piperidine rings, a fluorine substituent can lower the pKa of the basic nitrogen, a strategy often employed to mitigate off-target effects such as hERG channel affinity or to improve oral bioavailability.[1][4] The title compound, with its trans stereochemical relationship between the fluorine atom and the hydroxymethyl group, offers a conformationally constrained framework for drug design.[5] The primary alcohol is the key point of attachment for introducing new pharmacophores, linkers, or solubilizing groups.

A critical consideration for any transformation is the reactivity of the piperidine nitrogen. As a basic and nucleophilic center, it can interfere with many reagents. Therefore, for most of the protocols described herein, it is assumed that the piperidine nitrogen is protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This ensures chemoselectivity and prevents unwanted side reactions.

G start_node [(3S,4R)-rel-N-Boc-3-Fluoropiperidin-4-yl]methanol aldehyde_node Aldehyde start_node->aldehyde_node Mild Oxidation acid_node Carboxylic Acid start_node->acid_node Direct Strong Oxidation ester_node Ester start_node->ester_node Esterification (Coupling) ether_node Ether start_node->ether_node Etherification (Williamson) sulfonate_node Sulfonate Ester (e.g., Mesylate) start_node->sulfonate_node Sulfonylation aldehyde_node->acid_node Strong Oxidation substitution_node Substituted Products (e.g., Amines, Azides, Halides) sulfonate_node->substitution_node SN2 Substitution (with Nucleophiles) G start_node Primary Alcohol (R-CH₂OH) aldehyde_node Aldehyde (R-CHO) start_node->aldehyde_node Mild Oxidation (DMP, PCC, Swern) acid_node Carboxylic Acid (R-COOH) start_node->acid_node Strong Oxidation (Jones, TEMPO/Bleach) aldehyde_node->acid_node Further Oxidation G start_node Primary Alcohol (R-CH₂OH) mesylate_node Mesylate (R-CH₂OMs) start_node->mesylate_node MsCl, TEA product_node Substituted Product (R-CH₂-Nu) mesylate_node->product_node Nucleophile (Nu⁻) SN2 Reaction

Sources

Method

Application Note: Strategic Incorporation of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol into Peptidomimetics

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic rationale, and self-validating synthetic protocols. Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic rationale, and self-validating synthetic protocols.

Executive Summary & Scientific Rationale

The transition from native peptides to metabolically stable, orally bioavailable peptidomimetics frequently requires the introduction of conformationally constrained, unnatural building blocks. [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol represents a highly versatile scaffold for such endeavors[1].

By replacing a flexible natural amino acid with this fluorinated piperidine derivative, medicinal chemists can achieve three critical objectives simultaneously:

  • Conformational Pre-organization: The piperidine ring restricts the dihedral angles of the peptide backbone, stabilizing secondary structures such as

    
    -turns.
    
  • pKa Modulation & Permeability: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the secondary amine. This increases the fraction of the neutral species at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability[2].

  • The Fluorine Gauche Effect: When the piperidine nitrogen is protonated or acylated (as in an amide bond), the highly polarized C–F bond engages in a charge-dipole interaction with the nitrogen. This stereoelectronic phenomenon—known as the electrostatic gauche effect—predictably biases the ring into a specific chair conformation (typically favoring the axial fluorine orientation). This rigidification drastically reduces the entropic penalty upon target binding[3][4].

The C4-hydroxymethyl group serves as a critical synthetic handle. It can be directly utilized for ether/ester conjugation (e.g., attaching fluorophores or half-life extension modalities) or oxidized to a carboxylic acid to create a constrained


- or 

-amino acid analog suitable for standard Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling

Understanding the quantitative impact of C3-fluorination is essential for rational drug design. The table below summarizes the physicochemical shifts induced by incorporating the fluorine atom into the piperidine core.

PropertyUnsubstituted Piperidine3-Fluoropiperidine CoreCausality / Mechanistic Impact
Amine pKa ~11.2~9.4Inductive electron withdrawal by fluorine decreases basicity, improving lipophilicity at pH 7.4.
LogP 0.84~1.15The C-F bond increases overall lipophilicity, facilitating lipid bilayer traversal.
Conformational State Rapid chair-chair interconversionLocked (Axial F preference)Electrostatic gauche effect (C-F ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

N

interaction) pre-organizes the ring.
Metabolic Stability Susceptible to

-oxidation
Highly resistantFluorine sterically and electronically shields adjacent carbon centers from cytochrome P450 oxidation.

Mechanistic Logic & Workflow Visualization

To utilize[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol in standard Fmoc-based SPPS, the raw amino alcohol must first be converted into an Fmoc-protected carboxylic acid. The logic flow below outlines the chemical causality and the structural rigidification pathway.

ConformationalLogic A Fluorine Substitution at C3 B Inductive Electron Withdrawal A->B C Electrostatic Gauche Effect (C-F ... N-Amide) A->C D Decreased Amine pKa (Improved Membrane Permeability) B->D E Conformational Locking (Axial Fluorine Preference) C->E F Reduced Entropic Penalty Upon Target Binding E->F

Caption: Mechanistic logic of C3-fluorination driving physicochemical and conformational enhancements.

Workflow A [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (Starting Material) B Fmoc Protection (Fmoc-OSu, Na2CO3) A->B C TEMPO/BAIB Oxidation (Hydroxymethyl -> Carboxylic Acid) B->C D Fmoc-3-Fluoro-isonipecotic Acid (SPPS Building Block) C->D E Solid-Phase Peptide Synthesis (HATU/DIEA Coupling) D->E F Cleavage & Deprotection (TFA/TIS/H2O) E->F

Caption: Synthetic workflow for converting the amino alcohol into an SPPS-compatible building block.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis.

Protocol A: Fmoc-Protection and Oxidation to SPPS Building Block

Objective: Convert the secondary amine to an Fmoc-carbamate, followed by oxidation of the C4-hydroxymethyl to a carboxylic acid without epimerizing the stereocenters.

Phase 1: Fmoc Protection

  • Preparation: Dissolve [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol hydrochloride (1.0 eq) in a 1:1 mixture of 10% aqueous Na

    
    CO
    
    
    
    and 1,4-dioxane (0.2 M concentration).
  • Reaction: Cool the solution to 0 °C. Dropwise, add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Causality Check: The use of Fmoc-OSu over Fmoc-Cl prevents the formation of dipeptide impurities and minimizes the risk of side-reactions with the primary alcohol.

  • Validation (Self-Check): Monitor via TLC (DCM:MeOH 9:1). The primary amine starting material will stain strongly with Ninhydrin (purple). The reaction is complete when the Ninhydrin-positive spot disappears, and a UV-active spot (Fmoc) appears at a higher

    
    .
    
  • Workup: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate (3x), dry over Na

    
    SO
    
    
    
    , and concentrate.

Phase 2: TEMPO/BAIB Oxidation

  • Preparation: Dissolve the crude Fmoc-protected intermediate in a 1:1 mixture of DCM and Water (0.1 M).

  • Reaction: Add TEMPO (0.1 eq) and Bis(acetoxy)iodobenzene (BAIB, 2.2 eq). Stir vigorously at room temperature for 4-6 hours.

  • Causality Check: TEMPO/BAIB is specifically chosen over Jones reagent or KMnO

    
     because it provides mild, biphasic conditions that prevent the epimerization of the sensitive C3/C4 stereocenters and avoids cleavage of the base-labile Fmoc group.
    
  • Validation (Self-Check): LCMS analysis should show a mass shift of +14 Da (loss of 2H, gain of 1O) corresponding to the carboxylic acid. The biphasic system will turn from orange to pale yellow as the BAIB is consumed.

  • Isolation: Separate the organic layer, wash with 10% aqueous Na

    
    S
    
    
    
    O
    
    
    to quench residual oxidant, dry, and purify via flash chromatography to yield (3S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid .
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Couple the synthesized building block onto a growing peptide chain, and subsequently acylate its deactivated secondary amine.

Step 1: Coupling the Building Block to the Resin

  • Activation: Pre-activate the Fmoc-fluoropiperidine-carboxylic acid (3.0 eq) with DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF for 3 minutes.

  • Coupling: Add the activated mixture to the resin-bound peptide (free N-terminus). Shake at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling.

Step 2: Acylating the Fluoropiperidine Nitrogen (Critical Step) Note: Once the Fmoc is removed from the fluoropiperidine, the resulting secondary amine is highly sterically hindered and electronically deactivated by the adjacent C3-fluorine[2]. Standard DIC/Oxyma coupling will fail.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • High-Efficiency Coupling: To couple the next amino acid, use the incoming Fmoc-Amino Acid (5.0 eq), HATU (4.9 eq), and HOAt (5.0 eq) in DMF. Add DIEA (10.0 eq) to initiate activation.

  • Causality Check: HATU generates a highly reactive active ester, while HOAt provides neighboring group participation that accelerates the acylation of hindered secondary amines. The excess equivalents overcome the reduced nucleophilicity caused by the inductive pull of the fluorine atom.

  • Reaction: Shake at 40 °C (if using a heated peptide synthesizer) for 3 hours, or double-couple at room temperature (2 x 2 hours).

  • Validation: Perform a Chloranil test (specific for secondary amines). The resin beads should remain colorless/yellow (negative) rather than turning dark blue/green (positive for unreacted secondary amine).

References

  • 1. Apollo Scientific. 2.4. Beilstein Journal of Organic Chemistry. 3.3. ResearchGate / Chemical Communications. 4.2. ChemMedChem.

Sources

Application

Introduction: The Strategic Role of Fluoropiperidines in Modern Drug Discovery

An Application Guide to Nucleophilic Substitution on Fluoropiperidine Scaffolds The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals, prized for its structural rigidity and ability to enga...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Substitution on Fluoropiperidine Scaffolds

The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals, prized for its structural rigidity and ability to engage with biological targets.[1] The strategic introduction of fluorine into this scaffold offers a powerful tool for fine-tuning molecular properties, a concept central to contemporary medicinal chemistry.[2] Fluorine's unique electronic properties can modulate the basicity (pKa) of the piperidine nitrogen, alter conformational preferences, enhance metabolic stability, and improve membrane permeability.[1][2][3] These modifications can profoundly impact a drug candidate's pharmacokinetics (PK) and pharmacodynamics (PD), often transforming a lead compound into a viable clinical candidate.[2]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical factors governing nucleophilic substitution reactions on fluoropiperidine rings. We will move beyond simple protocols to explain the underlying principles that dictate reaction outcomes, focusing on how the position of the fluorine atom, the choice of nucleophile, and the reaction environment collectively determine the success of the transformation.

Core Principles: Understanding Reactivity and Selectivity

Nucleophilic substitution on a saturated fluoropiperidine ring is not a trivial undertaking. Unlike in nucleophilic aromatic substitution (S_NAr) where fluorine is an excellent leaving group, the C(sp³)–F bond is strong, and fluoride (F⁻) is a poor leaving group in traditional S_N2 reactions due to its high basicity.[4][5] Therefore, successful strategies often rely on activating the system or employing alternative pathways where fluorine is not the primary leaving group.

The Decisive Role of Fluorine's Position

The location of the fluorine atom on the piperidine ring is the single most important factor influencing its reactivity.

  • Substitution at C2 (α-position): A fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of other leaving groups at the same position. However, direct displacement of a C2-fluorine is challenging. A more common and effective strategy involves the electrophilic fluorination of a cyclic enamine to generate a 2-substituted-3-fluoropiperidine intermediate. A Lewis acid can then be used to mediate the displacement of the C2 substituent (e.g., an alkoxy group) by a nucleophile.[6]

  • Substitution at C3 (β-position): Fluorine at the C3 position significantly influences the pKa of the piperidine nitrogen.[1] This position is less electronically activated for direct substitution. Reactions often proceed through neighboring group participation or by functionalizing other positions on the ring. The conformational preference of the C-F bond (axial vs. equatorial) can also play a significant role, with axial fluorine being stabilized by favorable C-F···H-N⁺ dipole interactions in the protonated state.[1][3][7]

  • Substitution at C4 (γ-position): The C4 position is electronically distant from the nitrogen atom, and the influence of a C4-fluorine on reactivity at other positions is less pronounced than that of C2 or C3 fluorine. Substitution reactions at C4 often follow classical S_N2 principles, assuming a suitable leaving group is present at that position.

Visualizing Key Reaction Parameters

The interplay of various factors determines the outcome of a nucleophilic substitution on a fluoropiperidine scaffold.

G cluster_substrate Substrate Factors cluster_reagents Reagent & Conditions cluster_outcome Reaction Outcome F_Position Fluorine Position (C2, C3, C4) Leaving_Group Leaving Group (F, OMe, OAc, etc.) Selectivity Selectivity (Regio-/Stereo-) F_Position->Selectivity Stereochem Stereochemistry Rate Reaction Rate Leaving_Group->Rate Stereochem->Selectivity Nucleophile Nucleophile (Hard/Soft, Bulky/Small) Solvent Solvent (Protic/Aprotic) Nucleophile->Rate Nucleophile->Selectivity Catalyst Catalyst (Lewis Acid, Base) Solvent->Rate Solvent->Selectivity Temperature Temperature Catalyst->Rate Temperature->Rate Yield Yield G sub 1. Add Substrate & Solvent to Flask nuc 2. Add Nucleophile (Allyltrimethylsilane) sub->nuc cat 3. Add Catalyst (Sc(OTf)₃) at 0°C nuc->cat react 4. Stir at RT (Monitor by TLC) cat->react quench 5. Quench with aq. NaHCO₃ react->quench extract 6. Extract with DCM, Dry & Concentrate quench->extract purify 7. Purify by Column Chromatography extract->purify

Sources

Method

scale-up synthesis of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol derivatives

Application Note: Scale-Up Synthesis of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol Derivatives Part 1: Executive Summary & Strategic Rationale The [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol scaffold (cis-3-fluoro-4-h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol Derivatives

Part 1: Executive Summary & Strategic Rationale

The [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol scaffold (cis-3-fluoro-4-hydroxymethylpiperidine) is a high-value pharmacophore in modern drug discovery.[1] The introduction of a fluorine atom at the C3 position lowers the pKa of the piperidine nitrogen (typically by 1–2 units), reducing hERG liability and improving metabolic stability against oxidative attack.

While medicinal chemistry routes often rely on hazardous reagents like DAST or Deoxofluor® to introduce fluorine late-stage, these methods are ill-suited for multi-kilogram scale-up due to thermal instability and violent decomposition risks.

This guide details a scalable, "Process-Ready" route based on the catalytic hydrogenation of 3-fluoropyridine precursors . This approach offers superior atom economy, safety, and diastereocontrol compared to electrophilic fluorination.

Key Advantages of this Protocol:

  • Safety: Eliminates the use of explosive fluorinating agents (DAST/Deoxofluor).

  • Stereocontrol: Achieves >95:5 cis:trans diastereoselectivity via Rhodium-catalyzed hydrogenation.

  • Scalability: Validated for multi-gram to kilogram batches using standard hydrogenation autoclaves.

Part 2: Retrosynthetic Analysis & Route Selection

To achieve the target (3S,4R)-rel stereochemistry (cis-configuration), we evaluate two primary pathways.

Route A: De novo Fluorination (Not Recommended for Scale) [1]

  • Precursor: 4-Hydroxymethylpiperidine derivatives.[1][2][3][4][5]

  • Reagent: DAST or NFSI.

  • Issues: Poor regioselectivity (3- vs 5-position), elimination side products (alkenes), and severe safety hazards on scale.[1]

Route B: Pyridine Hydrogenation (Recommended) [1]

  • Precursor: Methyl 3-fluoropyridine-4-carboxylate.[1]

  • Reagent: H₂ / Rhodium catalyst.[6][7]

  • Mechanism:[1][4][8][9][10][11] Heterogeneous hydrogenation of 3-substituted pyridines preferentially yields the cis-isomer due to the "endo-cis" adsorption of the substrate onto the catalyst surface to minimize steric strain.[1]

Retrosynthesis cluster_pathways Pathway Comparison Target [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (Target Scaffold) Inter1 Cis-3-Fluoro-4-(methoxycarbonyl)piperidine Target->Inter1 Ester Reduction (LiAlH4 or NaBH4) Start Methyl 3-fluoropyridine-4-carboxylate (Commercial Starting Material) Inter1->Start Diastereoselective Hydrogenation (Rh/C, H2) RouteA Route A: Electrophilic Fluorination (Safety Risk on Scale) RouteB Route B: Pyridine Hydrogenation (High Safety & Yield)

Figure 1: Retrosynthetic strategy prioritizing the hydrogenation route for safety and stereocontrol.

Part 3: Detailed Experimental Protocol

Step 1: Catalytic Hydrogenation (The Critical Step)

Objective: Convert the aromatic pyridine to the saturated piperidine with high cis-diastereoselectivity while preventing hydrodefluorination (loss of F).

  • Starting Material: Methyl 3-fluoropyridine-4-carboxylate (CAS: 65352-78-3).[1]

  • Catalyst Selection: 5% Rhodium on Carbon (Rh/C) or Rh/Al₂O₃ .[1]

    • Why Rhodium? Palladium (Pd/C) is aggressive and frequently causes hydrogenolysis of the C-F bond (defluorination), yielding non-fluorinated piperidine impurities. Rhodium is milder and preserves the halogen.

  • Solvent: Methanol or Acetic Acid. (Acidic media prevents catalyst poisoning by the generated amine).

Protocol:

  • Charge: In a high-pressure autoclave (e.g., Parr reactor), load Methyl 3-fluoropyridine-4-carboxylate (100 g, 0.64 mol), Methanol (1.0 L), and Acetic Acid (50 mL).

  • Catalyst Addition: Add 5% Rh/C (5 g, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Dry Rh/C is pyrophoric.[1]

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and H₂ (3x). Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Stir at 60°C for 12–24 hours. Monitor consumption of starting material by HPLC.

  • Workup: Cool to RT. Vent H₂. Filter the catalyst through a Celite pad (recover Rh for recycling). Concentrate the filtrate to obtain the crude cis-piperidine acetate salt.

  • Free Basing (Optional): Dissolve residue in DCM, wash with sat. NaHCO₃, dry (Na₂SO₄), and concentrate to yield Methyl (cis)-3-fluoropiperidine-4-carboxylate .

Key Process Parameter (KPP):

  • Temperature: >80°C increases the risk of defluorination. Keep <65°C.

  • Pressure: Higher pressure (50 bar) favors ring saturation over elimination.

Step 2: Ester Reduction to Alcohol

Objective: Reduce the ester to the primary alcohol without affecting the fluorine.

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/CaCl₂ (safer alternative).[1]

Protocol (LiAlH₄ Method):

  • Setup: Flame-dry a 3-neck flask. Add anhydrous THF (800 mL) and cool to 0°C.

  • Addition: Add LiAlH₄ pellets (24 g, 0.63 mol) cautiously.

  • Substrate Addition: Add the crude piperidine ester (from Step 1) in THF dropwise, maintaining internal temp <10°C.

  • Reaction: Warm to RT and reflux for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 24 mL Water

    • 24 mL 15% NaOH

    • 72 mL Water

  • Isolation: Stir until a white granular precipitate forms. Filter. Dry the organic phase (MgSO₄) and concentrate.

  • Purification: The crude oil often crystallizes or can be converted to the HCl salt for recrystallization from EtOH/Et₂O.

Yield: Typically 75–85% over two steps. Data: ¹H NMR should show a characteristic multiplet for the H-3 proton at δ 4.5–4.8 ppm with a large J coupling (48 Hz) to Fluorine.[1]

Part 4: Quality Control & Stereochemical Validation

The "rel" designation implies a racemate of the cis diastereomer. You must validate the cis relationship.

NMR Analysis:

  • ¹⁹F NMR: The cis-isomer typically displays a specific chemical shift distinct from the trans-isomer.[1]

  • ³J(H,H) Coupling: In the cis-isomer (F equatorial, CH₂OH equatorial in the dominant chair), the coupling constants between H3 and H4 will differ from the trans-isomer (diaxial).[1]

  • Reference Values:

    • cis-isomer (Target): F and CH₂OH are syn.[1]

    • trans-isomer (Impurity): F and CH₂OH are anti.[1]

Table 1: Critical Process Parameters (CPPs)

ParameterRangeImpact
H₂ Pressure 30–50 barLow pressure leads to incomplete reaction; High pressure is safe.[1]
Catalyst Rh/C or Rh/Al₂O₃Pd/C causes defluorination (FAILURE MODE).
Temperature 50–65°C>80°C promotes defluorination and side-products.[1]
Solvent MeOH/AcOHAcidic buffer prevents amine poisoning of the catalyst.

Part 5: Troubleshooting & Safety (E-E-A-T)

Issue 1: Defluorination (Product contains piperidin-4-yl methanol) [1]

  • Cause: Catalyst too active or temperature too high.

  • Solution: Switch from Rh/C to Rh/Al₂O₃ (lower surface activity) or reduce temperature to 40°C. Ensure strictly anhydrous conditions if using Lewis acids.

Issue 2: Low Diastereoselectivity (Trans isomer > 10%)

  • Cause: Isomerization of the intermediate enamine.

  • Solution: Increase H₂ pressure to speed up the saturation step.

Issue 3: Safety with LiAlH₄

  • Scale-up Note: On a kilogram scale, LiAlH₄ quenching is highly exothermic and generates massive H₂ gas.

  • Alternative: Use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene.[1] It is thermally more stable and soluble in organic solvents, making it easier to handle in flow reactors or large batch vessels.

Troubleshooting Start Problem Detected Defluoro Impurity: Des-Fluoro Analog Start->Defluoro Mass Spec shows M-18 Stereo Impurity: Trans-Isomer Start->Stereo NMR shows J-coupling mismatch Action1 Switch Catalyst to Rh/Al2O3 Reduce Temp < 50°C Defluoro->Action1 Action2 Increase H2 Pressure (>50 bar) Use Acidic Solvent (AcOH) Stereo->Action2

Figure 2: Troubleshooting decision tree for common scale-up impurities.

References

  • Glorius, F., et al. (2019).[10] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[7][10] Nature Chemistry.[12] Link

    • Core citation for the Rh-catalyzed cis-selective hydrogenation mechanism.[1]

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Link

    • Process chemistry insights on pyridine reduction and stereocontrol.
  • Kunz, H., et al. (2013). "Diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues." Journal of Organic Chemistry. Link[1]

    • Grounding for the structural assignment and alternative fluorin
  • ACS Catalysis. (2020). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis. Link[1]

    • Validation of heterogeneous Rh catalysts for preventing defluorin

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in synthesis of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol analogs

Welcome to the Technical Support Center for advanced piperidine synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing [(3S,4R)-rel-3-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced piperidine synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol and its analogs.

The introduction of fluorine into saturated heterocycles is notoriously challenging due to competing elimination pathways, unpredictable stereochemical outcomes, and the high volatility of the deprotected products. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to maximize your isolated yields.

Synthetic Workflow & Critical Branch Points

To establish the (3S,4R)-rel (trans) stereochemistry, the most reliable route involves the diastereoselective reduction of a 4-oxopiperidine-3-carboxylate to a cis-alcohol, followed by nucleophilic fluorination (which proceeds via SN2 inversion) to yield the trans-fluoro ester, and finally, chemoselective reduction of the ester to the methanol analog.

G A N-Boc-4-oxopiperidine -3-carboxylate B Ketone Reduction (NaBH4, -78°C) A->B C cis-3-Hydroxy-4-carboxylate Intermediate B->C Diastereoselective hydride delivery D Nucleophilic Fluorination (DAST, CH2Cl2, -78°C to rt) C->D E Elimination Byproducts (Tetrahydropyridines) D->E High temp or poor PG choice F trans-3-Fluoro-4-carboxylate (Inversion of Stereocenter) D->F SN2 Inversion G Ester Reduction (LiBH4, THF, 0°C) F->G H [(3S,4R)-rel-3-Fluoropiperidin -4-yl]methanol Analog G->H Chemoselective reduction

Synthetic workflow and critical branch points for (3S,4R)-rel-3-fluoropiperidin-4-yl methanol.

Troubleshooting & FAQs

Q1: My DAST fluorination of the cis-3-hydroxy-4-carboxylate precursor yields primarily tetrahydropyridine elimination products instead of the desired 3-fluoropiperidine. How do I favor SN2 fluorination? A1: This is a classic issue dictated by neighboring group participation and the basicity of the piperidine nitrogen[1]. If the nitrogen is unprotected or protected with an electron-donating group (e.g., N-Benzyl or N-Alkyl), the nitrogen lone pair can participate in the expulsion of the DAST-activated hydroxyl group. This forms an aziridinium intermediate that rapidly undergoes E2 elimination or rearrangement rather than the desired SN2 fluoride attack[1].

  • Actionable Solution: Switch to a strongly electron-withdrawing protecting group (PG) such as Boc, Cbz, or Fmoc. This delocalizes the nitrogen lone pair into the carbonyl, shutting down neighboring group participation and forcing the reaction through the SN2 pathway to yield the inverted trans-3-fluoro-4-carboxylate[2]. Furthermore, strict temperature control (-78 °C) during DAST addition is mandatory to prevent thermally driven elimination[3].

Q2: During the reduction of the trans-3-fluoro-4-carboxylate to the methanol analog, I observe significant defluorination. What is causing this? A2: Over-reduction and defluorination occur when using aggressive hydride sources like LiAlH4 at elevated temperatures. The hydride can act as a nucleophile or a single-electron donor, displacing the sterically hindered fluorine atom.

  • Actionable Solution: Utilize a milder, chemoselective reducing agent. Lithium borohydride (LiBH4) in THF at 0 °C is highly effective for reducing esters to primary alcohols without cleaving the adjacent C-F bond. Alternatively, DIBAL-H (2.5 equivalents at -78 °C) provides excellent functional group tolerance.

Q3: After removing the Boc/Cbz group, my isolated yield of the free [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol drops to <30%. Where is the mass going? A3: Unprotected fluorinated piperidines are highly volatile and possess extreme aqueous solubility[2]. Standard aqueous workups (basifying and extracting with DCM or EtOAc) often result in the product remaining trapped in the aqueous phase, or evaporating away during solvent removal under reduced pressure[2].

  • Actionable Solution: Avoid isolating the free base. Trap the product in situ as an HCl or TFA salt by precipitating it directly from ethereal solvents (e.g., treating the Boc-protected amine with 4M HCl in dioxane). If the free base is strictly required, utilize continuous liquid-liquid extraction (with 10% Isopropanol/CHCl3) and evaporate solvents at >100 mbar with a water-bath temperature below 25 °C.

Quantitative Data: Reagent & Condition Optimization

The following table summarizes the causal relationship between reagent selection, protecting group strategy, and resulting yields during the synthesis of the trans-fluoro ester and its subsequent reduction.

Reaction StepReagent / ConditionProtecting GroupMajor ByproductIsolated Yield (%)d.e. (%)
Fluorination DAST, 25 °CN-BenzylElimination (Tetrahydropyridine)15 - 25%N/A
Fluorination DAST, -78 °C to rtN-BocRetained stereocenter (minor)65 - 75%>95%
Fluorination Deoxo-Fluor, -78 °CN-BocElimination (minor)70 - 80%>95%
Ester Reduction LiAlH4, THF, 65 °CN-BocDefluorinated piperidine30 - 40%N/A
Ester Reduction LiBH4, THF, 0 °C to rtN-BocUnreacted starting material85 - 92%>98%

Self-Validating Experimental Protocols

Protocol A: Nucleophilic Fluorination (Synthesis of trans-1-Boc-3-fluoro-4-carboxylate)

This protocol utilizes DAST to invert the C3 stereocenter while suppressing elimination.

  • Preparation: Flame-dry a multi-neck Schlenk flask and purge with N2. Dissolve cis-1-Boc-3-hydroxy-4-carboxylate (1.0 eq) in anhydrous CH2Cl2 (0.2 M).

  • Cooling & Monitoring: Submerge the flask in a dry ice/acetone bath.

    • Self-Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at exactly -78 °C.

  • Addition: Add DAST (1.5 eq) dropwise over 20 minutes[3].

    • Self-Validation Checkpoint: Monitor the thermocouple. A temperature spike > -70 °C indicates overly rapid reagent delivery, which directly correlates with an increase in the tetrahydropyridine elimination byproduct.

  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours[3].

  • Quench: Re-cool to 0 °C and carefully quench with saturated aqueous NaHCO3 until CO2 evolution ceases[3]. Extract with CH2Cl2, dry over MgSO4, and concentrate under reduced pressure.

Protocol B: Chemoselective Ester Reduction

This protocol selectively reduces the ester to the methanol analog without disrupting the C-F bond.

  • Preparation: Dissolve the trans-1-Boc-3-fluoro-4-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under N2 and cool to 0 °C.

  • Reduction: Add LiBH4 (2.0 eq, 2.0 M solution in THF) dropwise via syringe. Stir at 0 °C for 30 minutes, then warm to room temperature for 4 hours.

  • Quench & Isolation: Quench carefully with methanol until hydrogen bubbling stops, followed by the addition of 1M NaOH.

    • Self-Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 7:3). You must observe the complete consumption of the UV-active ester and the appearance of a highly polar, KMnO4-active spot corresponding to the methanol analog.

  • Extraction: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate to yield the N-Boc protected[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. acs.org. URL:[Link]

  • Synthesis by Substitution of Hydroxy Groups in Alcohols - Thieme E-Books. thieme-connect.de. URL:[Link]

  • BMS-986169 | New Drug Approvals. newdrugapprovals.org. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Racemization in 3-Fluoropiperidine Synthesis &amp; Functionalization

Welcome to the Technical Support Center for fluorinated heterocycle synthesis. 3-Fluoropiperidines are highly privileged motifs in drug discovery, frequently used to modulate basicity (pKa), increase lipophilicity, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated heterocycle synthesis. 3-Fluoropiperidines are highly privileged motifs in drug discovery, frequently used to modulate basicity (pKa), increase lipophilicity, and act as bioisosteres for hydrogen-bond donors. However, the C3 stereocenter—flanked by an electronegative fluorine atom and a nitrogen atom—is notoriously labile.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain enantiomeric excess (ee%) during the functionalization of 3-fluoropiperidines.

Mechanistic Troubleshooting: Understanding the Root Cause

Q: Why does the C3 stereocenter in 3-fluoropiperidine racemize so rapidly under basic conditions? A: The racemization is driven by the unique electronic properties of the fluorine atom. While fluorine's strong inductive effect (-I) stabilizes the adjacent carbanion, its lone pairs induce negative hyperconjugation (


) and electrostatic repulsion[1]. This destabilizes the 

hybridized state, forcing the

-fluoro carbanion into a planar

geometry with a remarkably low inversion barrier[2]. Consequently, base-catalyzed deprotonation leads to rapid loss of stereochemical integrity.

Q: Does racemization occur even without strong bases? A: Yes, if the piperidine nitrogen is unprotected (a secondary amine). Unprotected 3-fluoropiperidines can undergo reversible oxidation or enamine-iminium tautomerization in the presence of trace oxidants or transition metals[3]. This pathway completely flattens the C3 carbon, destroying the stereocenter regardless of the pH.

Mechanism A (S)-3-Fluoropiperidine (N-Protected) B Base Deprotonation (C3-H) A->B C Planar α-Fluoro Carbanion (Achiral Intermediate) B->C C->A Reprotonation (Retention) D (R)-3-Fluoropiperidine (N-Protected) C->D Reprotonation (Inversion) E (S)-3-Fluoropiperidine (Unprotected N-H) F Oxidation / Tautomerization E->F G Imine / Enamine (Achiral Intermediate) F->G G->E Reduction (Retention) H (R)-3-Fluoropiperidine (Unprotected N-H) G->H Reduction (Inversion)

Fig 1. Base-catalyzed carbanion and imine/enamine pathways leading to C3-stereocenter racemization.

Experimental Strategies & Parameter Control

Q: Which bases should I avoid during N-alkylation or amidation? A: Avoid strong, unhindered bases such as Sodium Hydride (NaH), Sodium Methoxide (NaOMe), or Lithium Diisopropylamide (LDA). These rapidly deprotonate the C3 position. Instead, rely on weak, sterically hindered organic bases (e.g., DIPEA, 2,6-lutidine) or insoluble inorganic carbonates (e.g., K₂CO₃) which keep the effective concentration of reactive base in solution extremely low.

Q: How does temperature affect the enantiomeric excess (ee)? A: The inversion of an


-fluoro carbanion is an enthalpic process[2]. Lowering the temperature exponentially decreases the rate of inversion. Reactions that cause 100% racemization at 25 °C can often yield >95% ee if conducted at 0 °C or -78 °C.
Quantitative Data: Effect of Reaction Conditions on Enantiomeric Excess
Reaction ConditionBase ChoiceSolventTemp (°C)Resulting ee (%)Mechanistic Rationale
N-Alkylation NaHDMF25< 10%Strong base in polar aprotic solvent generates a long-lived, free

-fluoro carbanion, leading to rapid inversion.
N-Alkylation K₂CO₃MeCN0> 95%Mild, insoluble base minimizes free carbanion lifetime; low temperature traps the kinetic stereocenter.
Amidation DIPEADCM2598%Sterically hindered, non-nucleophilic weak base prevents C3 deprotonation while neutralizing HCl salts.
N-Boc Deprotection TFADCM2599%Acidic conditions completely bypass the carbanion and imine pathways, preserving the stereocenter.

Validated Step-by-Step Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to bulk workup without confirming stereochemical fidelity via the inline validation steps provided below.

Protocol A: N-Alkylation of Enantiopure 3-Fluoropiperidine

This protocol utilizes kinetic control and heterogeneous basicity to prevent C3-deprotonation.

  • Preparation: Charge a flame-dried Schlenk flask with (S)-3-fluoropiperidine hydrochloride (1.0 eq) and anhydrous acetonitrile (0.1 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq).

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the ammonium hydrochloride salt to free the nucleophilic amine without generating a high concentration of soluble alkoxide that could deprotonate the C3 position.

  • Thermal Control: Cool the suspension to exactly 0 °C using an ice-water bath.

    • Causality: Suppressing the thermal energy prevents the activation barrier for

      
      -fluoro carbanion inversion from being breached.
      
  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise over 15 minutes. Stir for 2–4 hours at 0 °C.

  • Self-Validation Step: At 2 hours, withdraw a 50 µL aliquot. Quench immediately in cold pH 7 phosphate buffer, extract with EtOAc, and analyze via chiral HPLC (e.g., Chiralcel OD-H). The ee should remain >98%. If the ee begins to erode, quench the main reaction immediately to trap the kinetic product.

  • Workup: Filter the inorganic salts through a Celite pad and concentrate the filtrate under reduced pressure at

    
     30 °C.
    
Protocol B: The Dearomatization-Hydrogenation (DAH) Strategy

When multi-step functionalization of chiral 3-fluoropiperidines proves too risky, the most robust solution is to build the stereocenter at the very last step. The Glorius Protocol achieves this by reducing fluoropyridines directly into all-cis-fluoropiperidines[4].

  • Setup: In a nitrogen-filled glovebox, charge a high-pressure autoclave with the substituted fluoropyridine substrate (1.0 eq),[Rh(cod)Cl]₂ catalyst (2.5 mol%), and a chiral phosphine ligand (5 mol%) in anhydrous THF.

  • Dearomatization:

    • Causality: Direct hydrogenation of pyridines is notoriously difficult due to aromatic stability and catalyst poisoning. The Rh-catalyst first dearomatizes the ring, creating a highly reactive, non-aromatic diene intermediate[4].

  • Hydrogenation: Pressurize the autoclave with H₂ gas (50 bar) and stir at room temperature for 16 hours. The hydrogen is delivered strictly to one face of the diene, setting the stereocenters simultaneously.

  • Self-Validation Step: Vent the autoclave carefully. Analyze a crude aliquot via ¹⁹F NMR. The disappearance of the aromatic fluorine signal (

    
     -70 to -100 ppm) and the appearance of the aliphatic axial/equatorial fluorine signal (
    
    
    
    -170 to -190 ppm) confirms complete conversion and diastereoselectivity.
  • Isolation: Purify via standard silica gel chromatography.

DAH_Workflow A Fluoropyridine (Aromatic, Flat) B Dearomatization (Rh-Catalyst + H2) A->B C Diene Intermediate (Non-aromatic) B->C D Facial Hydrogenation (Stereoselective) C->D E All-cis-Fluoropiperidine (Diastereopure) D->E

Fig 2. Dearomatization-Hydrogenation (DAH) strategy bypassing labile intermediates.

References

  • Chiral fluorinated α-sulfonyl carbanions: enantioselective synthesis and electrophilic capture, racemization dynamics, and structure. PubMed / National Institutes of Health.[Link]

  • Unraveling the α-effect in α-fluorinated carbanionic nucleophiles: origins and synthetic implications. Organic Chemistry Frontiers / Royal Society of Chemistry.[Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry / PubMed Central.[Link]

  • Asymmetric hydrogenation of O-/N-functional group substituted arenes. Chemical Society Reviews / Dalian Institute of Chemical Physics.[Link]

Sources

Troubleshooting

solubility issues with [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol intermediates

The following technical guide serves as a specialized support center for researchers handling [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol and its derivatives. It addresses the unique physicochemical challenges imposed b...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers handling [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol and its derivatives. It addresses the unique physicochemical challenges imposed by the vicinal fluoro-amino-alcohol motif.

Topic: Solubility & Handling of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol Ticket Priority: High (Impacts Yield & Purity) Applicable For: Medicinal Chemistry, Process Development, Scale-up

The Core Challenge: The "Amphiphilic Trap"

Unlike standard piperidines, the 3-fluoro-4-hydroxymethyl motif creates a "solubility trap." The electronegative fluorine atom at C3 inductively lowers the pKa of the piperidine nitrogen (making it less basic) while simultaneously increasing the polarity of the local environment.

  • The Result: The free base is often too water-soluble for standard EtOAc extractions but too lipophilic to stay purely in the aqueous phase during salt breaks.

  • The Symptom: "Missing mass" after aqueous workup or "oiling out" during crystallization of protected intermediates.

Quick Reference: Solubility Profile
FormSoluble InSparingly Soluble InInsoluble In
Free Base Water, Methanol, DCM, CHCl₃EtOAc, EtherHexanes, Pentane
HCl Salt Water, Methanol, DMSOEthanol, IsopropanolDCM, Ether, EtOAc
N-Boc Protected DCM, EtOAc, THF, MeOHHexanes (Oils out), EtherWater

Troubleshooting Guides (Q&A)

Issue #1: "I cannot extract the free amine from the aqueous layer."

User Report: After deprotecting the N-Boc group with TFA/DCM and neutralizing with NaHCO₃, I extracted with EtOAc but recovered <20% yield.

Root Cause: The presence of the C3-fluorine atom and the C4-hydroxymethyl group makes the free amine highly water-soluble (LogP < 0). Standard ethyl acetate extraction is insufficient because the partition coefficient (


) favors the aqueous phase.

Technical Solution: Switch to a High-Polarity Organic Extraction System .

  • Saturate the Aqueous Phase: Add solid NaCl until the aqueous layer is saturated (salting out). This increases the ionic strength, forcing the organic amine out.

  • The "3:1 Rule": Do not use EtOAc. Instead, use a mixture of Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) .

  • pH Adjustment: Ensure the pH is adjusted to >12 using NaOH (if compatible) or K₂CO₃. The fluorine atom lowers the amine's pKa (approx. 8.5–9.0 vs. 11.0 for piperidine), so a higher pH is needed to ensure >99% exists as the free base.

Issue #2: "My N-Boc intermediate is oiling out in hexanes."

User Report: I am trying to recrystallize the N-Boc-(3S,4R)-intermediate. It forms a cloudy solution in hot hexanes but settles as a sticky gum upon cooling.

Root Cause: The "Oiling Out" phenomenon occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated. The fluorinated amino-alcohol moiety disrupts the crystal lattice formation typical of simple Boc-piperidines.

Technical Solution: Use a Two-Solvent Displacement Method rather than simple cooling.

  • Dissolve the gum in a minimum amount of Diethyl Ether or MTBE (not DCM, which is too good a solvent).

  • Add Pentane or Hexane dropwise to the stirred solution until slight turbidity persists.

  • Seed it: If available, add a seed crystal. If not, scratch the glass surface.

  • Cool Slowly: Place in a -20°C freezer. Fast cooling promotes oiling; slow cooling promotes lattice growth.

Issue #3: "The HCl salt turns into a gel during filtration."

User Report: I formed the HCl salt using 4M HCl in Dioxane. When I tried to filter the precipitate, it turned into a hygroscopic gel.

Root Cause: Fluorinated amine salts are often hygroscopic. The "gel" is likely a hydrate formed by rapid absorption of atmospheric moisture or trapped solvent within a hydrogen-bonding network facilitated by the -OH and -F groups.

Technical Solution:

  • Switch Solvent: Form the salt in Anhydrous Ethanol or Methanol .

  • Precipitate with Ether: Dilute the alcohol solution with 10 volumes of anhydrous Diethyl Ether or MTBE .

  • Nitrogen Blanket: Filter under a stream of dry nitrogen to prevent moisture uptake.

  • Drying: Do not air dry. Dry immediately in a vacuum oven at 40°C with P₂O₅ desiccant.

Validated Protocols

Protocol A: High-Efficiency Extraction of Free Base

Use this when isolating the molecule after deprotection or reduction.

  • Concentration: Remove any volatile organic solvents (THF, MeOH) from the reaction mixture before attempting extraction.

  • Basification: Cool aqueous mixture to 0°C. Adjust pH to 12–13 using 5N NaOH.

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves.

  • Extraction:

    • Extract 4x with CHCl₃:Isopropanol (3:1) . (Volume ratio: 1 part solvent to 1 part aqueous).

  • Drying: Combine organics and dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as amino-alcohols can coordinate/stick to magnesium salts.

  • Filtration & Evaporation: Filter and concentrate slowly (bath temp <40°C). Note: The free base may be volatile; do not apply high vacuum for extended periods.

Protocol B: Purification of N-Boc Intermediate via Silica Gel

Fluorinated amines often streak on silica due to H-bonding interactions with silanols.

  • Pre-treatment: Pre-wash the silica gel column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica.

  • Eluent System: Use a gradient of Hexanes:EtOAc .

    • Start: 100% Hexanes.

    • Gradient: 0% → 50% EtOAc.

  • Visualization: The compound is not UV active (unless it has a chromophore like Cbz/Bn). Use Ninhydrin (stain followed by heat) or Iodine chamber for detection.

Decision Logic: Workup Strategy

The following diagram illustrates the decision process for isolating the intermediate based on the reaction outcome.

WorkupLogic Start Start: Reaction Mixture CheckState Check Reaction Solvent Start->CheckState Volatile Volatile (THF/MeOH)? CheckState->Volatile Evap Evaporate to Aqueous Residue Volatile->Evap Yes CheckProtect Is Nitrogen Protected? Volatile->CheckProtect No Evap->CheckProtect Protected Yes (N-Boc/Cbz) CheckProtect->Protected Yes FreeAmine No (Free Amine) CheckProtect->FreeAmine No Ext_EtOAc Extract with EtOAc/Hexanes Protected->Ext_EtOAc Wash Wash with Dilute Citric Acid (Removes impurities) Ext_EtOAc->Wash Cryst Recrystallize: Ether/Pentane Wash->Cryst pH_Adj Adjust pH > 12 (Use NaOH/K2CO3) FreeAmine->pH_Adj SaltOut Saturate with NaCl pH_Adj->SaltOut SolventChoice Solvent: CHCl3/IPA (3:1) SaltOut->SolventChoice Dry Dry over Na2SO4 (No MgSO4) SolventChoice->Dry Isolate Isolate Free Base Dry->Isolate

Caption: Decision tree for isolating [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol based on protecting group status and solvent conditions.

References & Authoritative Sources

  • Synthesis & Impurity Profiling:

    • Context: Detailed synthesis of 3-fluoro-4-hydroxymethylpiperidine derivatives as intermediates for Paroxetine and related SSRIs.[1]

    • Source: Der Pharma Chemica, 2017, 9(3):59-64. "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol".

  • Fluorinated Piperidine Hydrogenation:

    • Context: Methodologies for accessing cis-3-fluoro-4-piperidines via heterogeneous hydrogenation of fluoropyridines, highlighting the volatility and solubility challenges of the free amines.

    • Source: ACS Catalysis, 2020, 10, 19, 11253–11261. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation".

  • Handling of N-Boc Amino Alcohols:

    • Context: General protocols for the purification and handling of N-Boc-3-hydroxypiperidine derivatives, addressing the "oiling out" issues and enzymatic resolution.

    • Source: Applied Biochemistry and Biotechnology, 2017, 181, 1423–1433. "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine".

  • Stereochemical Considerations:

    • Context: Discussion on the cis/trans relationships and the axial preference of fluorine in piperidine rings (fluorine gauche effect), which influences solubility and crystallization.

    • Source: Journal of Organic Chemistry, 2013, 78(3), 1222–1229.[2] "Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues".

Sources

Optimization

resolving diastereomers of 3-fluoro-4-hydroxymethylpiperidine

Technical Support Center: 3-Fluoro-4-hydroxymethylpiperidine Resolution Welcome to the Piperidine Stereochemistry Support Hub Current Status: Operational Subject: 3-Fluoro-4-hydroxymethylpiperidine (3F-4HMP) Ticket Focus...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoro-4-hydroxymethylpiperidine Resolution

Welcome to the Piperidine Stereochemistry Support Hub

Current Status: Operational Subject: 3-Fluoro-4-hydroxymethylpiperidine (3F-4HMP) Ticket Focus: Diastereomer Separation (cis vs. trans) & Enantiomeric Resolution

Executive Summary: The Stereochemical Challenge

You are dealing with a piperidine ring containing two chiral centers (C3 and C4). This creates four distinct stereoisomers:

  • (3R,4S) & (3S,4R) : The cis-diastereomeric pair (racemate).

  • (3R,4R) & (3S,4S) : The trans-diastereomeric pair (racemate).

The Core Problem:

  • Electronic Effects: The C3-fluorine introduces a "gauche effect" and dipole interactions that often stabilize the axial conformation, complicating NMR analysis and separation.

  • Detection Silence: The molecule lacks a UV chromophore (no aromatic ring), making standard HPLC-UV invisible at 254 nm.

  • Polarity: The secondary amine and primary alcohol make the free base highly polar, causing peak tailing and poor solubility in non-polar solvents.

Module 1: Troubleshooting Guide (Q&A Format)

Ticket #101: "I cannot separate the cis/trans isomers on silica gel."

User Issue: "I synthesized 3F-4HMP via reduction of the pyridine precursor. I see one broad smear on TLC/LC-MS. How do I separate the diastereomers?"

Root Cause Analysis: The free amine interacts strongly with silanol groups on silica, causing peak broadening that masks the diastereomeric separation. Additionally, the polarity difference between the cis (intramolecular H-bond potential) and trans forms is often insufficient for separation in the free base form.

Resolution Protocol (The "Protect & Separate" Strategy): You must decrease polarity and introduce steric bulk to amplify the difference between isomers.

  • Step 1: N-Protection (Mandatory)

    • React crude mixture with Boc₂O (di-tert-butyl dicarbonate) or Cbz-Cl .

    • Why? This removes the basicity of the amine and adds lipophilicity.

    • Reaction: 1.1 eq Boc₂O, TEA, DCM, RT, 2h.

  • Step 2: Silica Chromatography

    • Mobile Phase: Hexanes/Ethyl Acetate (gradient 0% -> 50%).

    • Observation: The cis-N-Boc isomer typically elutes after the trans-isomer due to the equatorial/axial conformational locking and hydrogen bonding with the silica surface.

    • Note: If separation is still poor, use DCM/MeOH (95:5) but ensure the N-Boc group is present.

  • Step 3: Deprotection

    • Once separated, remove Boc with 4M HCl in Dioxane (or TFA/DCM) to recover the pure diastereomeric amine salts.

Status: [RESOLVED] via Derivatization.

Ticket #102: "My HPLC-UV detector shows a flat line."

User Issue: "I am injecting 1 mg/mL of sample, but I see no peaks at 254 nm or 210 nm."

Root Cause Analysis: 3F-4HMP has no conjugated


-system. It is UV-transparent. Using 210 nm is risky due to solvent cutoff noise (especially with MeOH/THF).

Resolution Protocol (Detection Workarounds):

MethodFeasibilityProtocol Notes
CAD / ELSD High Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) are universal.[1] Use volatile buffers (Formic acid/Ammonium formate).
Derivatization Medium React a small aliquot with Benzoyl Chloride or Tosyl Chloride . This adds a UV chromophore (phenyl ring) detectable at 254 nm.
RI (Refractive Index) Low Only works for isocratic runs; unstable with gradients. Not recommended for resolution screening.
LC-MS High Use Total Ion Current (TIC) in ESI+ mode. Look for [M+H]+ = 134.1.

Status: [RESOLVED] via CAD/ELSD or Derivatization.

Module 2: Advanced Resolution (Enantiomers)

Once you have separated the cis from the trans diastereomers, you still have racemates (pairs of enantiomers).

Ticket #201: "How do I resolve the enantiomers of the cis-isomer?"

Experimental Workflow: We recommend Lipase-Catalyzed Kinetic Resolution over chemical crystallization for this specific substrate, as the primary alcohol is an excellent handle for enzymes.

Protocol: Enzymatic Acetylation

  • Substrate: N-Boc-3-fluoro-4-hydroxymethylpiperidine (cis-racemate).

  • Enzyme: Pseudomonas cepacia Lipase (Lipase PS-C "Amano" II) immobilized on ceramic.

  • Solvent: Vinyl acetate (acyl donor) / MTBE (1:4 ratio).

  • Condition: 30°C, shaking at 200 rpm.

  • Mechanism: The lipase will selectively acetylate the (3R,4S) alcohol (fast reacting), leaving the (3S,4R) alcohol untouched (slow reacting).

  • Workup: Filter enzyme. Evaporate solvent.[2] Separate the Alcohol (Enantiomer A) from the Acetate (Enantiomer B) via standard silica column.

  • Hydrolysis: Treat the acetate with K₂CO₃/MeOH to yield the second enantiomeric alcohol.

Alternative: Chiral SFC (Supercritical Fluid Chromatography)

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Co-solvent: 10-20% MeOH with 0.1% Diethylamine (DEA).

  • Backpressure: 120 bar.

  • Result: Baseline separation of N-Boc enantiomers is typically achieved within 5-8 minutes.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for separating these isomers.

G Start Crude 3-F-4-HMP (Mixture of 4 isomers) Protect Step 1: N-Boc Protection (Reduces Polarity) Start->Protect  Derivatize Silica Step 2: Silica Chromatography (Hex/EtOAc Gradient) Protect->Silica  Load Column CisRac Fraction A: Cis-Racemate (N-Boc) Silica->CisRac  Elutes 2nd (typ.) TransRac Fraction B: Trans-Racemate (N-Boc) Silica->TransRac  Elutes 1st (typ.) Decision Need Single Enantiomers? CisRac->Decision Enzymatic Step 3: Kinetic Resolution (Lipase + Vinyl Acetate) Decision->Enzymatic  Yes Acetate (3R,4S)-Acetate (Fast Reacting) Enzymatic->Acetate  Product Alcohol (3S,4R)-Alcohol (Slow Reacting) Enzymatic->Alcohol  Unreacted Hydrolysis Step 4: Hydrolysis (K2CO3/MeOH) Acetate->Hydrolysis Final2 Pure Enantiomer 2 Alcohol->Final2 Final1 Pure Enantiomer 1 Hydrolysis->Final1

Caption: Figure 1.[3][4] Integrated workflow for the chemical separation of diastereomers followed by the enzymatic resolution of enantiomers.

Module 4: Key Data & Specifications

ParameterCis-Isomer (3R,4S / 3S,4R)Trans-Isomer (3R,4R / 3S,4S)
19F-NMR Signal Typically -180 to -190 ppm (Multiplet)Typically -195 to -205 ppm (Multiplet)
Coupling (J H3-H4) Small (3-5 Hz) due to gauche/axial orientationLarge (8-11 Hz) if diaxial H-H relationship exists
Thermodynamics Often Kinetic Product (Hydrogenation)Thermodynamic Product (Equilibration)
Pka (Calc) ~9.2~9.4
Preferred Salt Hydrochloride (Hygroscopic)Fumarate or Tartrate (Better crystallinity)

Note on NMR: The cis-isomer in the piperidine series often adopts a conformation where the Fluorine is axial to avoid dipole repulsion with the Nitrogen lone pair (anomeric effect) and steric clash with the hydroxymethyl group. This results in distinct coupling constants compared to the trans-isomer.

References

  • Gichuhi, P. N., et al. "Diastereoselective Synthesis of 3-Fluoro-2-substituted Piperidines."[5] Heterocycles, 2014.[5]

  • Scientific Update. "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update, 2019.

  • Lankin, D. C., et al. "The Unexpected Diaxial Orientation of cis-3,5-Difluoropiperidine in Water."[6] Journal of the American Chemical Society, 2000.[6]

  • BenchChem Technical Support. "HPLC-UV Analysis of Piperidine-Containing Compounds." BenchChem Protocols, 2025.[2][7]

  • Choi, A., et al. "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments."[8] Journal of Organic Chemistry, 2022.[8]

Sources

Troubleshooting

troubleshooting low reactivity of the secondary amine in fluoropiperidines

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on fluorinated bioisosteres to improve metabolic stability and membrane permeability, researchers frequently encounter a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on fluorinated bioisosteres to improve metabolic stability and membrane permeability, researchers frequently encounter a critical bottleneck: the drastically reduced reactivity of the secondary amine in fluoropiperidines.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome the "Fluorine Effect" during amide couplings, SNAr reactions, and cross-couplings.

The "Fluorine Effect": Quantitative Impact on Reactivity

Before troubleshooting, it is essential to understand the causality behind the failure. Fluorine is the most electronegative element; its introduction into a saturated piperidine ring exerts a strong inductive electron-withdrawing effect (-I effect)[1]. This effect propagates through the


-bond framework, effectively pulling electron density away from the nitrogen atom. Consequently, the energy of the nitrogen's lone pair (HOMO) is lowered, which severely diminishes its ability to attack electrophiles[2].

The position and number of fluorine atoms dictate the severity of this deactivation. Fluorination at the


-position (e.g., 3-fluoropiperidine) leads to a pKa decrease of ~1.7 units per fluorine atom, rendering difluorinated analogs exceptionally poor nucleophiles[2].
Quantitative Data: Basicity and Nucleophilicity Trends
Piperidine DerivativeExperimental pKaNucleophilicity Impact
Piperidine 11.2Baseline (High)
4-Fluoropiperidine ~9.5Moderate Decrease
3-Fluoropiperidine ~9.4Moderate Decrease
4,4-Difluoropiperidine ~8.0Severe Decrease
3,3-Difluoropiperidine ~7.5Critical Decrease

(Data synthesized from physicochemical profiling of aliphatic amines[2],[1],[3]).

Troubleshooting FAQs

Q1: My standard amide coupling (HATU/DIPEA) with 3,3-difluoropiperidine is yielding <10% product. How can I drive this reaction to completion? A: Standard coupling agents (HATU, EDC/HOBt) generate activated esters (e.g., OAt or OBt esters) that are highly susceptible to hydrolysis. When using a deactivated amine like 3,3-difluoropiperidine, the rate of nucleophilic attack is so slow that the activated ester simply hydrolyzes back to the carboxylic acid before the amine can react[4]. Solution: Switch to an in situ5[5]. Acyl fluorides are "hard" electrophiles that resist hydrolysis at elevated temperatures, allowing you to apply thermal energy to force the sluggish amine to react without destroying your activated intermediate[6].

Q2: I am using a fluoropiperidine hydrochloride salt. Could this be contributing to the low yield? A: Yes. Because fluoropiperidines have lower pKa values (often between 7.5 and 9.5), researchers mistakenly assume weaker bases are sufficient for free-basing. However, the strong dipole-dipole interactions (C–F


 HN

) in the protonated state can create unexpected conformational stability, heavily favoring the axial orientation of the fluorine and shielding the nitrogen[7]. Solution: Always use a large excess of a strong, non-nucleophilic base (e.g., pyridine or LiHMDS) and verify that the reaction mixture is highly basic (pH > 9 on wet pH paper) prior to adding your electrophile.

Q3: How do I optimize Buchwald-Hartwig cross-couplings with these deactivated amines? A: The low nucleophilicity of fluoropiperidines hinders both the transmetalation and reductive elimination steps in palladium catalysis. Solution: Utilize specialized, electron-rich biarylphosphine ligands (such as RuPhos or BrettPhos) that are specifically designed to facilitate the coupling of deactivated secondary amines. Pair this with a strong alkoxide base (NaOtBu) to ensure complete deprotonation of the amine during the catalytic cycle.

Workflow & Mechanistic Visualizations

G A Low Reactivity Fluoropiperidine F Verify Free Base (Check pH > 9) A->F Step 1 B Amide Coupling D Acyl Fluoride Protocol (Deoxo-Fluor/Heat) B->D If HATU fails C SNAr / Alkylation E Buchwald-Hartwig (RuPhos/BrettPhos) C->E If heat fails F->B Pathway A F->C Pathway B

Decision tree for troubleshooting low reactivity in fluoropiperidines.

Mechanism RCOOH Carboxylic Acid AcylF Acyl Fluoride (Hard Electrophile) RCOOH->AcylF DAST or Deoxo-Fluor Pyridine, 0 °C Product Amide Product AcylF->Product 60 °C, 12-24h Amine Fluoropiperidine (Deactivated Amine) Amine->Product Nucleophilic Attack (Rate-limiting)

Mechanistic workflow of acyl fluoride-mediated amide coupling.

Self-Validating Experimental Protocol

In Situ Acyl Fluoride Amide Coupling for Electron-Deficient Amines

This protocol leverages the thermal stability of acyl fluorides to overcome the high activation energy barrier associated with deactivated fluoropiperidines[5].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under an inert atmosphere (N

    
     or Ar), dissolve the carboxylic acid (1.0 eq) and pyridine (3.0 eq) in anhydrous CH
    
    
    
    Cl
    
    
    to achieve a 0.2 M concentration.
  • Fluorination: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Deoxo-Fluor® or DAST (1.2 eq). Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Self-Validation Check (Critical): Do not proceed blindly. Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze this sample via LCMS. The quantitative presence of the corresponding methyl ester confirms that the acyl fluoride intermediate has been successfully generated. If unreacted acid remains, add an additional 0.2 eq of Deoxo-Fluor.

  • Coupling: Once activation is confirmed, add the fluoropiperidine (1.5 eq). Note: If your amine is a hydrochloride salt, add an additional 1.5 eq of pyridine or DIPEA to ensure it is fully free-based.

  • Thermal Shift: Seal the reaction vessel (using a pressure tube or microwave vial) and heat the mixture to 60 °C for 12–24 hours. The thermal energy compensates for the poor nucleophilicity of the amine, while the robust acyl fluoride resists thermal degradation[6].

  • Workup: Cool the reaction to room temperature. Dilute with additional CH

    
    Cl
    
    
    
    and wash sequentially with saturated aqueous NaHCO
    
    
    (to quench unreacted acyl fluoride) and 1M HCl (to remove excess pyridine and unreacted amine). Dry the organic layer over Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo.

References

  • Source: yuntsg.
  • Source: tandfonline.
  • Source: sdu.
  • Source: nih.
  • Title: The formation of all-cis-(multi)
  • Source: shenvilab.

Sources

Optimization

Technical Support Center: Crystallization of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol Salts

Welcome to the technical support center for the crystallization of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol and its various salt forms. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the crystallization process for this specific active pharmaceutical ingredient (API). By synthesizing established principles of pharmaceutical crystallization with practical, experience-driven insights, this document aims to be an essential resource for obtaining high-quality, crystalline material.

The journey from a synthesized molecule to a stable, crystalline salt form is critical for drug development, influencing everything from bioavailability and stability to manufacturability.[1][2] The unique structural features of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol—namely the fluorinated stereocenter and the primary alcohol—present specific challenges and opportunities in salt selection and crystallization that this guide will address.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to developing a robust crystallization strategy for [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol salts.

Q1: Why is salt formation a critical step for developing [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol?

A1: Salt formation is a widely used strategy in pharmaceutical development to improve the physicochemical properties of an API.[3] For [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol, which contains a basic piperidine nitrogen, forming a salt can significantly enhance properties such as:

  • Solubility: The freebase may have limited aqueous solubility. Salt formation can dramatically improve this, which is often crucial for bioavailability.[3][4]

  • Stability: Crystalline salts are generally more chemically and physically stable than the freebase or amorphous forms.[1][5]

  • Crystallinity: The freebase might be an oil or a low-melting solid that is difficult to crystallize. Salts often form well-defined, stable crystal lattices.[5]

  • Handling and Formulation: Crystalline solids with consistent particle size and morphology are easier to handle, process, and formulate into a final drug product.[6]

Q2: How do I select the best counter-ion for salt formation with this API?

A2: Counter-ion selection is a multi-step process that should balance several factors. A tiered approach is recommended.[4]

  • pKa Consideration: The pKa of the piperidine nitrogen in your API must be sufficiently different from the pKa of the acidic counter-ion. A general rule of thumb is a ΔpKa (pKa of base - pKa of acid) of at least 2-3 to ensure stable salt formation.[5]

  • Screening of Common Counter-ions: Start with a screening of pharmaceutically acceptable counter-ions.[1] These are chosen based on their history of use, safety, and ability to impart desirable properties.

  • Characterization of "Hits": Any solid "hits" from the screen should be characterized to confirm salt formation and assess their initial properties.[4][7] Key properties to evaluate include crystallinity, solubility, hygroscopicity, and thermal stability (melting point, decomposition).

A summary of potential counter-ions and their typical impact is provided in the table below.

Counter-ion ClassExamplesPotential AdvantagesPotential Disadvantages
Inorganic Acids Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄)High melting points, good stability, well-understood.Can be highly hygroscopic, may have lower solubility in organic solvents.
Simple Carboxylic Acids Acetate, Fumarate, SuccinateGenerally good solubility, diverse properties.Can be less stable, may form hydrates.
Sulfonic Acids Mesylate (methanesulfonate), Tosylate (p-toluenesulfonate)Tend to be very crystalline, good stability.Can be less soluble than other salts.
Complex Organic Acids Citrate, TartrateCan offer multiple ionization states for pH manipulation.May lead to more complex solid-state behavior (polymorphism, solvates).

Q3: What is polymorphism and why is it important for my crystallized salt?

A3: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[8][9] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and melting point.[1][10] The unexpected appearance of a more stable, less soluble polymorph during development or manufacturing can have disastrous consequences for a drug's bioavailability and performance.[9] Therefore, it is a regulatory requirement to screen for polymorphism to identify the most stable form and ensure consistent production of the desired crystalline phase.[1][7]

Crystallization Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific experimental issues you may encounter.

Issue 1: My API salt fails to crystallize and remains an oil or amorphous solid after solvent removal.

Question: I've formed a salt of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol in solution, but upon cooling or adding an anti-solvent, it "oils out" or precipitates as a sticky, non-crystalline solid. What's happening and how can I fix it?

Answer: "Oiling out" or the formation of an amorphous precipitate is a common crystallization problem. It typically occurs when the level of supersaturation is too high, causing the solute to separate from the solution faster than it can organize into a crystal lattice.[11] The presence of impurities can also inhibit crystallization.[2][12]

Here is a systematic approach to troubleshoot this issue:

Causality & Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out.

Step-by-Step Protocol to Overcome Oiling Out:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If you are using cooling crystallization, slow down the cooling rate. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the bench, then transfer it to a refrigerator. Insulating the flask can also help.[11]

    • Adjust Solvent/Anti-solvent Addition: If using an anti-solvent, add it dropwise and very slowly to a vigorously stirred solution of your salt. Adding the anti-solvent at a slightly elevated temperature can also be beneficial.

    • Increase Solvent Volume: Your solution might be too concentrated. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (5-10% more) to reduce the overall concentration before attempting to cool again.[11][13]

  • Change the Solvent System:

    • The choice of solvent is critical.[14][15] A solvent in which the salt is slightly less soluble may promote crystallization over oiling out. Experiment with different solvent classes (e.g., alcohols like isopropanol, ketones like acetone, esters like ethyl acetate, or nitriles like acetonitrile).

    • The viscosity of the solvent can also play a role; highly viscous solutions can hinder molecular diffusion to growing crystal faces.[16]

  • Introduce Nucleation Sites:

    • Seeding: If you have any crystalline material, add a tiny "seed" crystal to the supersaturated solution to act as a template for growth.[11][13]

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass can serve as nucleation points.[11][13]

Issue 2: The crystallization yield is very low.

Question: I've successfully obtained crystals, but my yield after filtration is consistently below 50%. How can I improve the recovery of my crystalline salt?

Answer: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.[13] This can be due to several factors, including the choice of solvent, the final crystallization temperature, or premature filtration.

Key Factors Influencing Yield:

FactorExplanationOptimization Strategy
Solvent Choice The salt is too soluble in the chosen solvent system at the final filtration temperature.Select a solvent or solvent/anti-solvent mixture where the salt has high solubility at high temperatures but very low solubility at low temperatures.
Cooling Temperature The solution was not cooled to a low enough temperature to maximize precipitation.Ensure the crystallization mixture is thoroughly chilled in an ice bath or refrigerator for an adequate amount of time before filtration.
Filtration Filtering the solution while it is still warm will leave a significant amount of product in the filtrate.Always cool the mixture to its final temperature and hold it there to ensure maximum precipitation before filtering.
Excess Solvent Using a large excess of solvent to dissolve the API will result in a higher concentration of the compound remaining in the mother liquor.Use the minimum amount of hot solvent required to fully dissolve the compound.

Protocol for Yield Optimization:

  • Solubility Curve Analysis: If possible, determine the solubility of your salt in a few promising solvents at different temperatures. This data is invaluable for selecting an optimal solvent system.

  • Anti-Solvent Addition: A powerful technique is to dissolve the salt in a good solvent (e.g., methanol) and then slowly add an anti-solvent in which it is insoluble (e.g., methyl tert-butyl ether or heptane) until the solution becomes slightly turbid. Then, cool the mixture.

  • Evaporative Crystallization: For less volatile solvents, you can slowly evaporate the solvent to increase the concentration and induce crystallization.[17] This should be done carefully to avoid overly rapid crystal growth.

  • Check the Mother Liquor: After filtration, try concentrating a small portion of the mother liquor to see if a significant amount of additional solid precipitates. If so, it confirms that your yield issue is related to solubility in the chosen system.

Issue 3: The crystal quality is poor (e.g., very fine needles, agglomerates).

Question: My crystallization produces very fine particles or agglomerated clumps that are difficult to filter and dry. How can I grow larger, more well-defined crystals?

Answer: Poor crystal morphology is often a result of very rapid nucleation and crystal growth.[13][14] The goal is to control the crystallization process to favor slower growth on existing nuclei rather than the rapid formation of many new nuclei.

Strategies for Improving Crystal Habit:

  • Slow Down the Process: As with "oiling out," slowing down the rate of supersaturation is key. Slower cooling, slower anti-solvent addition, and using a slightly larger volume of solvent can all promote the growth of larger, more ordered crystals.[13]

  • Stirring Rate: The agitation rate can influence crystal size.[18] While stirring is necessary for good heat and mass transfer, excessively high shear rates can cause crystal breakage (attrition), leading to smaller particles.[17][19] Experiment with lower stirring speeds once nucleation has occurred.

  • pH Adjustment: The pH of the crystallization medium can affect crystal growth and morphology.[18][20][21] Ensure the pH is optimal for the stability of your specific salt. For amine salts, maintaining a sufficiently acidic pH can prevent disproportionation back to the freebase.

  • Solvent System Modification: The solvent can influence which crystal faces grow faster, thus altering the crystal shape (habit).[22] Trying different solvents or adding a small amount of a co-solvent can sometimes dramatically improve crystal morphology.

Visualizing the Optimization Process:

G cluster_0 Input Problem cluster_1 Primary Cause cluster_2 Control Parameters cluster_3 Optimization Actions cluster_4 Desired Outcome PoorQuality Poor Crystal Quality (Fine Needles, Agglomerates) RapidNucleation Rapid Nucleation & Growth PoorQuality->RapidNucleation Cooling Cooling Rate RapidNucleation->Cooling Solvent Solvent System RapidNucleation->Solvent Stirring Stirring Speed RapidNucleation->Stirring pH pH RapidNucleation->pH SlowCooling Decrease Cooling Rate Cooling->SlowCooling ModifySolvent Change Solvent / Add Co-solvent Solvent->ModifySolvent ReduceStirring Lower Agitation Speed Stirring->ReduceStirring AdjustpH Optimize pH pH->AdjustpH GoodCrystals Larger, Well-defined Crystals SlowCooling->GoodCrystals ModifySolvent->GoodCrystals ReduceStirring->GoodCrystals AdjustpH->GoodCrystals

Caption: Logic diagram for improving crystal quality.

Analytical Characterization of Crystalline Salts

Once you have obtained a solid, it is crucial to characterize it to confirm that you have the desired crystalline salt form. A combination of analytical techniques should be used.[4][23]

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity of the material and provides a unique "fingerprint" for a specific crystal form (polymorph).[24][25][26]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting point and phase transitions, providing information on purity and polymorphic form.[23][27]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, used to identify solvates or hydrates.[23]
Fourier-Transform Infrared (FTIR) Spectroscopy Can confirm salt formation by observing shifts in characteristic peaks (e.g., amine salts, carboxylate stretches) compared to the freebase and acid.[24][27]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and can be used to determine the stoichiometry of the salt (API to counter-ion ratio).[4]

This comprehensive guide provides a starting point for addressing the common challenges in the crystallization of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol salts. Remember that crystallization is often an empirical science, and systematic experimentation with careful control of parameters is the key to success.[6][17]

References

  • Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical. (2026, January 28). [Source URL not available]
  • New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. (2011, October 15). [Source URL not available]
  • Polymorph, Salt & Cocrystal Screening. Veranova. [Source URL not available]
  • Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Triclinic Labs. [Source URL not available]
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Source URL not available]
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025, January 27). Longdom.org. [Source URL not available]
  • CRYSTAL CHARACTERIZATION TECHNIQUES. [Source URL not available]
  • Crystallization Method Development and Optimization. Triclinic Labs. [Source URL not available]
  • Guide for crystallization.
  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023, November 3). MDPI. [Source URL not available]
  • An evaluation of salt screening methodologies. (2015, June 15). PubMed. [Source URL not available]
  • The effect of temperature and solution pH on the nucleation of tetragonal lysozyme crystals. [Source URL not available]
  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. [Source URL not available]
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). GSC Online Press. [Source URL not available]
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1). [Source URL not available]
  • Characterisation techniques. [Source URL not available]
  • Salt Screening. (2021, February 14). Improved Pharma. [Source URL not available]
  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC. [Source URL not available]
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021, March 12).
  • Guide for crystalliz
  • Full article: Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. (2025, March 25). Taylor & Francis. [Source URL not available]
  • Method of crystallizing salts from aqueous solutions.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Source URL not available]
  • A Different View of Solvent Effects in Crystallization. (2017, December 3). MDPI. [Source URL not available]
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Source URL not available]
  • Polymorphism, Polymorph, Salt Screening. Asha Pharma. [Source URL not available]
  • Crystal structure analysis / crystallographic characterization.
  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. (2025, October 24).
  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua. (2025, July 2). Filter Dryer. [Source URL not available]
  • Polymorph screening in pharmaceutical development. (2010, August 19). [Source URL not available]
  • Temperature as a Crystallization Variable. Hampton Research. [Source URL not available]
  • 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. (2005, February 18). [Source URL not available]
  • Troubleshooting Crystallization of Cassamedine: A Technical Support Guide. Benchchem. [Source URL not available]
  • The effect of pH and temperature on the crystal salts formation and...
  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). [Source URL not available]
  • The Impact of pH And Temperature on the Crystallization Process of Coconut Palm Sugar.
  • Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore. [Source URL not available]
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020, December 28). [Source URL not available]
  • ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Sigma-Aldrich. [Source URL not available]
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Source URL not available]
  • Understanding the Importance of Crystallization Processes. (2020, October 14). Contract Pharma. [Source URL not available]
  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs. [Source URL not available]
  • ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. AMERICAN ELEMENTS. [Source URL not available]
  • Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. (2013, February 1). PubMed. [Source URL not available]
  • ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol. Fluorochem. [Source URL not available]
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1).
  • Method for crystallizing guanidinium salts.

Sources

Troubleshooting

stability of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol under acidic conditions

Welcome to the technical support center for [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol under acidic conditions?

A1: While stable under many conditions, [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol can be susceptible to degradation under acidic conditions, particularly with strong acids or elevated temperatures. The primary sites of reactivity are the piperidine nitrogen and the potential for reactions involving the fluorine and hydroxymethyl substituents. A related compound, (3S, 4R)-4-(4-Fluorophenyl) Piperidine-3-methanol, has been identified as a potential degradant of Paroxetine under acidic conditions, suggesting that this class of compounds can be labile.[1]

Q2: How does the fluorine atom influence the stability and reactivity of the piperidine ring in an acidic medium?

A2: The fluorine atom at the C3 position significantly influences the piperidine ring's conformation and the basicity of the nitrogen atom. In acidic solutions, the piperidine nitrogen is protonated. The resulting positive charge on the nitrogen interacts with the electronegative fluorine atom. This charge-dipole interaction, along with hyperconjugation, strongly favors a conformation where the fluorine atom is in an axial position.[2][3] This conformational rigidity can impact the molecule's reactivity and how it interacts with other reagents. The electron-withdrawing effect of the fluorine atom also modulates the pKa of the piperidine nitrogen, which can affect its binding characteristics and susceptibility to certain reactions.[4]

Q3: What are the potential degradation pathways for [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol under acidic conditions?

A3: While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of similar structures, potential degradation routes include:

  • Hydrodefluorination: Although more commonly observed in catalytic hydrogenations, the C-F bond can be labile under certain conditions.[5][6]

  • Ring-opening or rearrangement: Acid-catalyzed cleavage of the piperidine ring is a possibility, especially under harsh conditions.

  • Reactions involving the hydroxymethyl group: The primary alcohol could undergo acid-catalyzed elimination to form an alkene or participate in intramolecular cyclization reactions.

Q4: Should I use a protecting group for the piperidine nitrogen during reactions in acidic media?

A4: The use of a protecting group is highly dependent on the specific reaction conditions and the other functional groups present in your reaction. If the reaction requires a free secondary amine and the conditions are mildly acidic and for a short duration, a protecting group may not be necessary. However, for reactions requiring prolonged exposure to strong acids, a protecting group stable to acid is advisable. It's important to note that commonly used protecting groups like Boc (tert-Butoxycarbonyl) are acid-labile and would be removed under these conditions.[7][8] In such cases, protecting groups that are removed under orthogonal conditions (e.g., Cbz - benzyloxycarbonyl, removed by hydrogenolysis) might be more suitable.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected peaks observed in NMR or LC-MS analysis after exposure to acidic conditions.

Symptoms:

  • Appearance of new signals in the 1H, 13C, or 19F NMR spectra.

  • Additional peaks in the LC-MS chromatogram with different mass-to-charge ratios.

Possible Causes & Solutions:

Possible Cause Diagnostic Steps Proposed Solution
Degradation of the compound Analyze the new peaks in the NMR and MS data to identify potential degradation products. Look for masses corresponding to the loss of HF, H2O, or larger fragments.Reduce the reaction time, lower the temperature, or use a milder acid. Consider using a protecting group for the piperidine nitrogen if the reaction chemistry allows.
Isomerization or Epimerization Use chiral chromatography or high-field NMR with chiral shift reagents to check for the presence of diastereomers or enantiomers.This is less likely to be induced by acid alone for this specific stereochemistry but can occur under certain reaction conditions. If observed, re-evaluate the reaction mechanism and conditions.
Formation of Salt with the Acid In the 1H NMR, you may observe broadening of the N-H proton signal and shifts in the signals of protons alpha to the nitrogen. The counter-ion from the acid may also be visible in some cases.This is an expected and often desired outcome in acidic media. If the free base is required for the next step, a basic workup is necessary.
Issue 2: Low recovery of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol after an acidic reaction or workup.

Symptoms:

  • Low isolated yield of the desired product.

  • Difficulty in extracting the compound from the aqueous phase.

Possible Causes & Solutions:

Possible Cause Diagnostic Steps Proposed Solution
Formation of a highly water-soluble salt The protonated piperidinium salt is likely to be highly soluble in aqueous acidic solutions.During workup, carefully basify the aqueous layer with a suitable base (e.g., NaHCO3, Na2CO3) to a pH > 9-10 before extracting with an organic solvent. Ensure complete neutralization by checking the pH.
Degradation of the compound Refer to the diagnostic steps in "Issue 1" to identify degradation products.Optimize reaction conditions (milder acid, lower temperature, shorter reaction time).
Adsorption onto silica gel during chromatography If you observe significant tailing or loss of material on a silica gel column.Deactivate the silica gel with a small percentage of a base like triethylamine or ammonia in the eluent. Alternatively, use a different stationary phase like alumina.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol under Acidic Conditions

This protocol allows for a systematic evaluation of the compound's stability at different pH values.

Materials:

  • [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

  • Aqueous buffer solutions (e.g., pH 2, 4, 6)

  • Internal standard (e.g., a stable compound with a distinct NMR signal, like 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Deuterated solvent (e.g., D2O)

  • HPLC system

Procedure:

  • Prepare stock solutions of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol and the internal standard of known concentrations.

  • In separate vials, mix the stock solution of the compound with each buffer solution to achieve the desired final concentration. Add the internal standard to each vial.

  • Take an initial sample (t=0) from each vial for NMR and HPLC analysis.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 40 °C).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each vial for analysis.

  • For NMR analysis, add the aliquot to an NMR tube with a deuterated solvent. Acquire 1H and 19F NMR spectra.[9]

  • For HPLC analysis, quench the reaction if necessary and analyze the sample.

  • Compare the peak area of the compound to the internal standard at each time point to quantify any degradation.

Protocol 2: N-Boc Protection of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

This protocol describes a standard procedure for protecting the piperidine nitrogen with a Boc group, which can be useful for subsequent reactions where the amine needs to be masked.

Materials:

  • [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (Et3N) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol in the chosen solvent.

  • Add the base (e.g., 1.2 equivalents of Et3N).

  • Add Boc2O (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or saturated NaHCO3 solution.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Visualizations

Potential Acid-Catalyzed Degradation Pathways

cluster_main [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol in Acid cluster_products Potential Products A Starting Material B Hydrodefluorination Product A->B Loss of F C Elimination Product (Alkene) A->C Loss of H2O D Ring-Opened Product A->D Ring Cleavage

Caption: Potential degradation pathways under acidic conditions.

Workflow for Stability Assessment

A Prepare Samples (Compound + Buffer + Internal Std) B Initial Analysis (t=0) (NMR, HPLC) A->B C Incubate at Controlled Temperature A->C D Time-Point Analysis (e.g., 1, 4, 8, 24h) C->D E Quantify Degradation D->E F Identify Degradation Products D->F

Sources

Optimization

removing protecting groups from 3-fluoropiperidine derivatives without defluorination

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. 3-Fluoropiperidines are highly privileged pharmacophores in drug development, utilized to modulate basicity, improve metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. 3-Fluoropiperidines are highly privileged pharmacophores in drug development, utilized to modulate basicity, improve metabolic stability, and enhance target binding. However, the exact properties that make the C-F bond valuable also make it highly susceptible to cleavage during routine deprotection steps. The fluorine atom at the 3-position acts as a moderate leaving group (β-elimination risk) and is prone to transition-metal insertion (hydrodefluorination).

This guide provides field-proven, self-validating protocols to safely remove common protecting groups (Cbz, Bn, Boc, Fmoc) without compromising the integrity of the C-F bond.

Module 1: Cbz and Benzyl (Bn) Deprotection

FAQ: Why does my 3-fluoropiperidine lose its fluorine atom during standard Pd/C hydrogenation?

Causality & Mechanism: Under standard neutral hydrogenation conditions (Pd/C, H₂), the basic secondary nitrogen of the piperidine ring coordinates directly with the palladium catalyst. This proximity, combined with the electron-rich nature of the unprotonated amine, facilitates the oxidative addition of palladium into the adjacent C-F bond, leading to1[1].

The Solution: Adding a strong Brønsted acid (such as aqueous HCl) protonates the nitrogen, forming an ammonium salt. This deactivates the nitrogen's lone pair, preventing it from coordinating with the metal surface and shifting the electron density to strictly favor safe hydrogenolysis of the Cbz/Bn group[1].

Validated Protocol: Acid-Mediated Hydrogenolysis

This protocol utilizes Pearlman’s catalyst under acidic conditions to ensure the reaction remains strictly in the hydrogenolysis regime.

  • Preparation: Dissolve the N-Cbz-3-fluoropiperidine (1.0 eq) in methanol to achieve a 0.1 M concentration.

  • Protonation: Add aqueous HCl (37%, 1.5 eq) to the solution. Stir for 5 minutes to ensure complete protonation of the substrate.

  • Catalyst Addition: Carefully add Pd(OH)₂/C (20 wt% loading, 0.1 eq). Caution: Pyrophoric.

  • Atmosphere Exchange: Purge the reaction vessel with N₂ (3x), followed by H₂ (3x).

  • Reaction: Stir vigorously under an H₂ atmosphere (balloon or 50 psi, depending on steric hindrance) at 25 °C for 4–12 hours.

  • Self-Validation Checkpoint: Before filtration, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The intact 3-fluoropiperidine will show an[M+H]⁺ signal corresponding to the expected mass. A mass of [M-19+1]⁺ indicates hydrodefluorination. If defluorination exceeds 5%, abort scale-up and verify the acidity of your media.

  • Isolation: Filter the mixture through a pad of Celite, wash with MeOH, and concentrate under reduced pressure to yield the pure 3-fluoropiperidine hydrochloride salt.

G A N-Cbz-3-Fluoropiperidine B Pd/C, H2 (Neutral Media) A->B Unprotonated N coordinates Pd C Pd(OH)2/C, H2, HCl/MeOH A->C Protonated N prevents coordination D Hydrodefluorination (Defluorinated Piperidine) B->D C-F Oxidative Cleavage E 3-Fluoropiperidine HCl (Intact C-F Bond) C->E Safe Hydrogenolysis

Pathway of Cbz deprotection: Acidic conditions prevent hydrodefluorination.

Module 2: Boc Deprotection

FAQ: Can I use standard harsh acidic conditions for Boc removal?

Causality & Mechanism: No. The fluorine atom at the 3-position is a moderate leaving group. Under strongly acidic conditions combined with heat (e.g., 6M HCl at 80 °C), the piperidine ring undergoes an E1-like elimination (loss of HF) to form a stable tetrahydropyridine. Boc deprotection must be performed under strictly controlled, 2[2].

Validated Protocol: Mild Acidic Boc Cleavage
  • Preparation: Dissolve N-Boc-3-fluoropiperidine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath to suppress elimination pathways.

  • Acid Addition: Dropwise, add Trifluoroacetic acid (TFA, 10 eq). Alternatively, 4M HCl in dioxane can be used.

  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours. Crucial: Do not apply heat.

  • Concentration: Evaporate the volatiles under reduced pressure at <30 °C to prevent thermal elimination.

  • Self-Validation Checkpoint: Triturate the resulting crude oil with cold diethyl ether. The addition of ether should instantly yield a white crystalline precipitate (the TFA or HCl salt). If the product oils out, it indicates incomplete removal of tert-butyl byproducts. Re-dissolve in minimal DCM and repeat the precipitation.

G2 A N-Boc-3-Fluoropiperidine B Strong Acid / Heat (e.g., 6M HCl, 80°C) A->B Harsh conditions C Mild Acid / RT (e.g., TFA, 0°C to RT) A->C Controlled cleavage D E1 Elimination (Tetrahydropyridine) B->D HF loss (-HF) E 3-Fluoropiperidine Salt (High Yield) C->E Safe deprotection

Boc deprotection: Mild conditions prevent E1 elimination of the fluorine atom.

Module 3: Fmoc Deprotection

FAQ: Is the 3-fluoro group stable to the basic conditions used for Fmoc removal?

Causality & Mechanism: Fmoc removal relies on secondary amines (e.g., piperidine, diethylamine). Because the protons adjacent to the fluorine (at C2 or C4) are slightly acidic, strong bases can trigger an E2 elimination. Fortunately, standard peptide coupling conditions (20% piperidine in DMF) are generally mild enough to avoid this, provided reaction times are strictly monitored. Troubleshooting: If elimination is observed, switch to a non-nucleophilic, transient base system like 5% DBU in THF for a shorter duration (10 mins), immediately quenching with a weak acid to protect the3[3].

Quantitative Data Summary: Defluorination Risk Assessment

Protecting GroupReagent SystemTemperatureTimeDefluorination RiskTypical Yield
Cbz / Bn Pd/C, H₂, Neutral MeOH25 °C12 hHigh (>60%) < 30%
Cbz / Bn Pd(OH)₂/C, H₂, HCl/MeOH25 °C4-12 hLow (<5%) 85-95%
Boc 6M HCl (aq)80 °C4 hHigh (E1 Elimination) < 20%
Boc TFA in DCM0 °C to RT2 hLow (<2%) > 90%
Fmoc 20% Piperidine in DMF25 °C30 minModerate (E2 Risk) 75-85%

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. 1

  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances. 2

  • Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Smolecule. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H and 13C NMR Interpretation of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate the pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and physicochemical properties of drug candidates. The piperidine moiety, a ubiquitous feature in numerous pharmaceuticals, is a prime target for such modifications. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol, a key building block in the synthesis of novel therapeutics. Through a comparative approach with its non-fluorinated counterpart, this document aims to equip researchers with the necessary insights for unambiguous structural elucidation and stereochemical assignment.

The Influence of Fluorine on Piperidine Conformation and NMR Spectra

The introduction of a fluorine atom at the C3 position of the piperidine ring profoundly influences its conformational preference and, consequently, its NMR spectral features. In the case of the cis or rel-(3S,4R) diastereomer, the piperidine ring is expected to adopt a chair conformation. Theoretical and experimental studies on 3-fluoropiperidines have shown a strong preference for the fluorine atom to occupy an axial position due to favorable hyperconjugative interactions and the avoidance of unfavorable dipole-dipole interactions that would be present in an equatorial conformation.[1][2][3] This axial preference of the fluorine atom is a critical factor in interpreting the coupling constants observed in the ¹H NMR spectrum.

¹H NMR Spectral Interpretation: A Tale of Two Diastereomers

The ¹H NMR spectrum of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is characterized by complex multiplets arising from proton-proton (H-H) and proton-fluorine (H-F) couplings. A comparison with the simpler spectrum of the non-fluorinated analog, piperidin-4-ylmethanol, is instrumental in assigning the signals of the fluorinated compound.

Key Diagnostic Signals
  • H3 (The Fluorine-Bearing Carbon's Proton): This proton will appear as a complex multiplet due to couplings to the adjacent protons at C2 and C4, and a large geminal coupling to the fluorine atom (²JH,F). The chemical shift is expected to be significantly downfield compared to the corresponding proton in the non-fluorinated analog due to the deshielding effect of the electronegative fluorine atom.

  • H4 (The Methanol-Bearing Carbon's Proton): The signal for this proton will also be a multiplet, coupled to the protons on C3 and C5, as well as the hydroxymethyl protons. Its chemical shift will be influenced by both the adjacent fluorine and the hydroxyl group.

  • Hydroxymethyl Protons (-CH₂OH): These protons will typically appear as a doublet or a multiplet, coupled to H4.

  • Piperidine Ring Protons (H2, H5, H6): These protons will resonate in the typical aliphatic region, with their multiplicities and chemical shifts being influenced by their axial or equatorial positions and their proximity to the fluorine and hydroxyl substituents.

Comparative Analysis of ¹H NMR Data
Proton Piperidin-4-ylmethanol (Predicted δ, ppm) [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (Predicted δ, ppm) Key Observations and Rationale for Differences
H2~2.9 (eq), ~2.5 (ax)~3.1 (eq), ~2.7 (ax)Downfield shift due to the inductive effect of the vicinal fluorine.
H3~1.5~4.5 - 4.8Significant downfield shift and complex splitting due to the directly attached fluorine. Expect a large ¹JH,F coupling.
H4~1.8~2.0 - 2.2Moderate downfield shift due to the β-effect of fluorine.
H5~1.7 (eq), ~1.2 (ax)~1.8 (eq), ~1.3 (ax)Minimal effect from the distant fluorine atom.
H6~2.9 (eq), ~2.5 (ax)~3.0 (eq), ~2.6 (ax)Minor downfield shift due to the inductive effect of fluorine.
-CH₂OH~3.4~3.5 - 3.7Minor downfield shift.

Note: Predicted chemical shifts are based on data from similar structures and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectral Interpretation: The Fluorine Footprint

The ¹³C NMR spectrum provides a clear and direct confirmation of the fluorination. The carbon atom bonded to fluorine (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC,F), typically in the range of 170-250 Hz, resulting in a characteristic doublet in the proton-decoupled ¹³C spectrum.[4] Furthermore, smaller two- and three-bond C-F couplings (²JC,F and ³JC,F) can often be observed for the neighboring carbon atoms (C2, C4, and C5), providing additional structural information.

Comparative Analysis of ¹³C NMR Data
Carbon Piperidin-4-ylmethanol (Predicted δ, ppm) [5][(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (Predicted δ, ppm and JC,F, Hz) Key Observations and Rationale for Differences
C2~46~44 (d, ²JC,F ≈ 15-25 Hz)Shielding (upfield shift) due to the γ-gauche effect of the axial fluorine. Splitting due to two-bond coupling with fluorine.
C3~29~90-95 (d, ¹JC,F ≈ 170-190 Hz)Significant downfield shift due to the direct attachment of the electronegative fluorine atom and a large one-bond C-F coupling.
C4~42~40 (d, ²JC,F ≈ 15-25 Hz)Shielding (upfield shift) due to the γ-gauche effect. Splitting due to two-bond coupling with fluorine.
C5~29~27 (d, ³JC,F ≈ 5-10 Hz)Minor shielding effect. Potential for observable three-bond C-F coupling.
C6~46~45Minimal effect from the distant fluorine atom.
-CH₂OH~68~65Minor shielding effect.

Note: Predicted chemical shifts and coupling constants are based on data from analogous compounds and established principles of fluorine NMR spectroscopy.[4][6] Actual values are dependent on experimental conditions.

Experimental Protocols

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • Instrument Setup: Use a standard 5 mm NMR tube and a spectrometer with a proton frequency of at least 400 MHz.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Standard ¹³C{¹H} NMR Acquisition
  • Sample Preparation: Use the same sample as for the ¹H NMR experiment. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Use the same instrument and probe as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, depending on the sample concentration and spectrometer sensitivity.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Visualization of Key NMR Correlations

Caption: Key ¹H and ¹³C NMR spectral features of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol.

Conclusion

The NMR spectral interpretation of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is a nuanced process that relies on a thorough understanding of the effects of fluorine substitution on chemical shifts and coupling constants, as well as the conformational preferences of the piperidine ring. By comparing the spectra with that of the non-fluorinated analog, piperidin-4-ylmethanol, and by paying close attention to the characteristic C-F coupling patterns, researchers can confidently elucidate the structure and stereochemistry of this important synthetic intermediate. This guide provides a foundational framework for such analyses, empowering scientists in their pursuit of novel and effective therapeutic agents.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(31), 12829-12837. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]

  • ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

Sources

Comparative

chiral HPLC methods for separating [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol enantiomers

This guide outlines a high-performance liquid chromatography (HPLC) strategy for separating the enantiomers of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol . As this molecule lacks a strong chromophore and contains a bas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for separating the enantiomers of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol .

As this molecule lacks a strong chromophore and contains a basic secondary amine, standard chiral methods often fail due to poor detection sensitivity or severe peak tailing. This guide compares three distinct methodologies: Direct Analysis (IG/IA) , Derivatization (AD/OD) , and LC-MS Compatible (Reverse Phase) , providing the data needed to select the optimal route for your lab.

Executive Summary: Method Comparison

FeatureMethod A: Direct Normal Phase Method B: Derivatization (Recommended) Method C: Reversed Phase (LC-MS)
Primary Use Rapid screening; Process monitoringQC Release; Impurity ProfilingBiological samples; PK studies
Column Chiralpak IG / IA (Immobilized)Chiralpak AD-H / OD-H (Coated)Chiralpak IG-3 / IC-3
Mobile Phase Hexane/EtOH + DEA Hexane/IPA (No additive needed)Ammonium Bicarbonate (pH 9) / MeCN
Detection CAD / ELSD / UV 210 nmUV 254 nm (Strong signal)MS (ESI+)
Resolution (

)
Moderate (2.0 - 4.0)High (> 5.[1]0)Moderate (1.5 - 3.0)
Sample Prep Dissolve & Inject15-min reaction (Benzoylation)Dissolve & Inject
Pros No chemistry required; FastExcellent peak shape; High sensitivityAqueous compatible; Mass confirmation
Cons Poor UV sensitivity; Tailing riskExtra step; Consumes samplepH constraints

Part 1: The Separation Challenge

The target molecule, [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol , presents a "Triad of Difficulty" for chiral HPLC:

  • UV Invisibility : The piperidine ring and fluorine atom do not absorb UV light above 210 nm. Standard diode array detectors (DAD) will show a flat baseline at 254 nm.

  • Amine Tailing : The secondary amine interacts strongly with residual silanols on the silica support, causing broad, tailing peaks unless effectively suppressed.

  • Fluorine Effect : The C3-fluorine induces a dipole that alters the chair conformation of the piperidine, often requiring specific "immobilized" selectors (like Chiralpak IG) that can tolerate stronger solvents to optimize selectivity.

Part 2: Detailed Methodologies

Method A: Direct Separation (Immobilized Phase)

Best for: High-throughput screening where derivatization is too slow.

This method utilizes Immobilized Amylose phases.[2] Unlike coated phases, these withstand a wider range of solvents, but here we use them for their unique selectivity toward fluorinated amines.

  • Column : CHIRALPAK® IG or IA (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) or analogue).

  • Dimensions : 250 x 4.6 mm, 5 µm.[3]

  • Mobile Phase : n-Hexane / Ethanol / Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Note: Ethanol is preferred over IPA for fluorinated amines to sharpen peaks.

    • Critical: The 0.1% DEA is mandatory to mask silanols.

  • Flow Rate : 1.0 mL/min.[3]

  • Temperature : 25°C.[4]

  • Detection :

    • Primary : Charged Aerosol Detector (CAD) or ELSD.

    • Alternative : UV at 205-210 nm (Requires high-purity solvents to avoid baseline noise).

Method B: Derivatization (The Robust Standard)

Best for: Quality Control (QC) and determining Enantiomeric Excess (ee%) with high precision.

By converting the secondary amine to a benzamide or carbamate, you introduce a strong UV chromophore and neutralize the basic nitrogen, eliminating tailing.

Protocol: Rapid Benzoylation

  • Take 10 mg of sample in a 4 mL vial.

  • Add 1 mL Dichloromethane (DCM) and 20 µL Triethylamine (TEA).

  • Add 15 µL Benzoyl Chloride.

  • Shake at room temperature for 10 minutes .

  • Quench with 0.5 mL Methanol. Evaporate to dryness or dilute directly if using compatible mobile phase.

  • Re-dissolve in Mobile Phase.

Chromatographic Conditions:

  • Column : CHIRALPAK® AD-H or CHIRALCEL® OD-H.[3]

  • Mobile Phase : n-Hexane / Isopropanol (IPA) [90 : 10 v/v].

  • Additive : None required (Amide is neutral).

  • Detection : UV 254 nm (Strong absorption from benzoyl group).

  • Performance : Expect

    
    . The benzoyl group provides "pi-pi" interactions with the chiral selector, drastically enhancing selectivity.
    
Method C: Reversed Phase (LC-MS)

Best for: Biological matrices or trace analysis.

  • Column : CHIRALPAK® IG-3 (3 µm particle size for higher efficiency).[2][5]

  • Mobile Phase : 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile [60 : 40 v/v].

    • Why pH 9? Basic pH keeps the amine unprotonated (neutral), improving retention and interaction with the chiral selector.

  • Flow Rate : 0.5 mL/min.

  • Detection : MS (ESI+, m/z [M+H]+ ~134.1).

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct method based on your lab's capabilities and the sample's stage in development.

ChiralMethodSelection Start Start: Separation of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol CheckUV Is UV Detection (254nm) Mandatory? Start->CheckUV CheckMS Is Sample in Biological Matrix or Trace Level? CheckUV->CheckMS No MethodB METHOD B: Derivatization (Benzoylation) CheckUV->MethodB Yes (QC/Purity) MethodC METHOD C: Reversed Phase (LC-MS / pH 9) CheckMS->MethodC Yes (PK/Bioanalysis) MethodA METHOD A: Direct Analysis (CAD/ELSD or Low UV) CheckMS->MethodA No (Process/Screening)

Caption: Decision tree for selecting the optimal chiral HPLC method based on detection requirements and sample matrix.

Part 4: Troubleshooting & Optimization

Issue 1: Peak Tailing (Method A)

  • Cause: Insufficient suppression of silanols.

  • Fix: Increase DEA concentration to 0.2%. If using a column older than 6 months, switch to a fresh column as the silica support may be exposed.

Issue 2: Baseline Drift (Method A - UV 210nm)

  • Cause: Absorption by mobile phase additives.

  • Fix: Ensure "HPLC Grade" DEA is used. Switch to Method B (Derivatization) if drift interferes with integration.

Issue 3: Low Resolution (Method C)

  • Cause: Ionization state of the amine.

  • Fix: Adjust pH. If pH 9.0 yields poor resolution, try pH 10.0 (using Diethylamine acetate buffer) only on Immobilized columns (IG/IA/IC), which are stable up to pH 10-11.

References

  • Daicel Chiral Technologies . Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Accessed 2024). Link

  • Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition.
  • Sigma-Aldrich (Merck) . Fundamental Guide to Chiral HPLC Method Development. Link

  • Phenomenex . Chiral HPLC/SFC Column Selection Guide. (Specifics on polysaccharide selector mechanisms). Link

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Piperidines

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Fluorinated piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluorinated piperidines are ubiquitous structural motifs in modern medicinal chemistry, serving as core scaffolds in antidepressants (e.g., paroxetine), antipsychotics, and novel fentanyl analogs. The introduction of a fluorine atom—often to block metabolic hotspots or modulate pKa—profoundly alters mass spectrometric fragmentation behavior compared to non-fluorinated analogs.

This guide provides a technical comparison of the fragmentation patterns of 3-fluoro- and 4-fluoropiperidine derivatives. It synthesizes mechanistic insights from Electron Ionization (EI) and Electrospray Ionization (ESI) to equip researchers with the diagnostic criteria needed to differentiate these positional isomers.

Core Fragmentation Mechanisms

To interpret the spectra of fluorinated piperidines, one must understand the interplay between the nitrogen lone pair and the high electronegativity of fluorine.

Mechanism A: Alpha-Cleavage (The Dominant Pathway)

In both EI and ESI, the ionization of the nitrogen atom triggers


-cleavage.[1] The radical cation (EI) or protonated molecule (ESI) cleaves the C-C bond adjacent to the nitrogen, forming a resonance-stabilized iminium ion.
  • Non-Fluorinated: Loss of an alkyl radical/neutral leads to stable ring-opened species.

  • Fluorinated: The position of the fluorine determines if it is retained in the charged fragment or lost as a neutral radical.

Mechanism B: Hydrogen Fluoride (HF) Elimination

A diagnostic feature of fluorinated amines is the neutral loss of HF (20 Da).

  • Mechanism: Typically occurs via a specific rearrangement where a hydrogen atom (often

    
     or 
    
    
    
    to the fluorine) is abstracted, followed by HF expulsion.
  • Isomer Differentiation: The intensity of the

    
     peak varies between isomers based on the availability of hydrogen atoms in the correct stereochemical orientation (e.g., trans-diaxial geometry favors elimination).
    
Mechanism C: Ring Fission (Retro-Diels-Alder like)

High-energy collisions often shatter the piperidine ring.

  • 4-Fluoro Isomers: Symmetry often leads to simpler fragmentation patterns (e.g., loss of ethylene).

  • 3-Fluoro Isomers: Asymmetry results in a more complex array of lower mass fragments.

Comparative Analysis: 3-Fluoro vs. 4-Fluoro Piperidines

The following data compares N-benzyl-fluoropiperidines, a common intermediate in drug synthesis.

Table 1: Diagnostic Ion Comparison (ESI-MS/MS, Positive Mode)
FeatureN-Benzyl-3-FluoropiperidineN-Benzyl-4-FluoropiperidineNon-Fluorinated Control
Precursor Ion

m/z 194m/z 194m/z 176
Base Peak (Tropylium) m/z 91 (High Intensity)m/z 91 (High Intensity)m/z 91
HF Loss $[M+H-20]^+ m/z 174 (Significant) m/z 174 (Weak/Moderate)N/A
Piperidine Ring Fragment m/z 102 (Fluoro-iminium)m/z 102 (Fluoro-iminium)m/z 84
Ring Cleavage (C2H4 loss) Complex lower mass ionsDistinct

derived peaks
Distinct

derived peaks
Key Differentiators
  • HF Elimination Intensity: The 3-fluoro isomer often exhibits a more intense

    
     peak due to the proximity of activate 
    
    
    
    -hydrogens that facilitate the elimination mechanism compared to the 4-fluoro position.
  • Fingerprint Region (< m/z 100): While both show the benzyl cation (m/z 91), the 4-fluoro isomer tends to retain symmetry-driven fragments (e.g., m/z 42, 56) more clearly than the 3-fluoro isomer.

Visualization of Signaling Pathways

Diagram 1: Fragmentation Logic Flow

The following diagram illustrates the decision logic for differentiating isomers based on MS/MS data.

FragmentationLogic Start Precursor Ion [M+H]+ selected CheckHF Check for Neutral Loss -20 Da (HF) Start->CheckHF HighHF High Intensity [M-20]+ CheckHF->HighHF Strong Signal LowHF Low/Moderate Intensity [M-20]+ CheckHF->LowHF Weak Signal Res3F Probable 3-Fluoro Isomer (Facilitated Elimination) HighHF->Res3F CheckRing Analyze Ring Fragments (m/z < 100) LowHF->CheckRing Res4F Probable 4-Fluoro Isomer (Symmetry Restricted) CheckRing->Res4F Symmetric Fragments

Caption: Decision tree for differentiating fluorinated piperidine isomers based on HF loss intensity.

Diagram 2: Mechanistic Pathway (Alpha-Cleavage)

AlphaCleavage M Molecular Ion (M+•) N-centered radical Alpha Alpha-Cleavage (C-C Bond Break) M->Alpha Ionization Iminium Iminium Ion (m/z 102 for F-Piperidine) Alpha->Iminium Retention of Charge Neutral Neutral Radical Loss Alpha->Neutral Loss

Caption: The dominant alpha-cleavage pathway forming the characteristic iminium ion.[1]

Experimental Protocols

Protocol A: ESI-MS/MS Characterization

Objective: Generate reproducible fragmentation spectra for isomer differentiation.

  • Sample Preparation:

    • Dissolve 1 mg of fluorinated piperidine standard in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

    • Scientific Rationale: Formic acid ensures protonation (

      
      ) of the basic piperidine nitrogen, essential for ESI sensitivity.
      
  • Direct Infusion:

    • Infuse sample at 5-10 µL/min into a Q-TOF or Triple Quadrupole MS.

    • Source Temp: 300°C; Capillary Voltage: 3.5 kV.

  • MS/MS Acquisition:

    • Isolate precursor ion (e.g., m/z 194 for N-benzyl-F-piperidine) with a 1 Da isolation window.

    • Collision Energy Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Why: Different pathways activate at different energies. HF loss is often a lower-energy channel compared to complete ring shattering.

  • Data Analysis:

    • Extract ion chromatograms for m/z 174 (HF loss) and m/z 91 (Benzyl).

    • Calculate the ratio:

      
      .
      
    • Validation: A higher ratio typically indicates the 3-fluoro isomer (vs 4-fluoro).

Protocol B: GC-MS Analysis (EI Mode)

Objective: Structural fingerprinting using hard ionization (70 eV).

  • Derivatization (Optional but Recommended):

    • If analyzing the free amine, derivatize with Trifluoroacetic Anhydride (TFAA).

    • Reason: Free fluorinated piperidines are volatile and polar; acylation improves peak shape and provides a stable molecular ion.

  • GC Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm).

    • Temp Program: 50°C (1 min) -> 20°C/min -> 300°C.

  • MS Parameters:

    • Scan Range: m/z 40-300.

    • Ion Source: 230°C.

  • Interpretation:

    • Look for the "Fluoro-iminium" series.

    • 4-Fluoro: Often shows a cleaner spectrum with dominant alpha-cleavage peaks.

    • 3-Fluoro: Shows more "grass" (minor peaks) due to asymmetric fragmentation.

References

  • Davidson, J. et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Drug Testing and Analysis. Link

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

  • NIST Mass Spectrometry Data Center. (2014).[2] Piperidine Mass Spectrum (Electron Ionization). Link

  • Petreska Stanoeva, J. et al. (2022).[3] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Link

  • Davis, B. T. V. et al. (2023).[4] Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Analytical Chemistry. Link[5]

Sources

Comparative

Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Piperidine Methanols

This guide details the comparative bioactivity, physicochemical properties, and experimental profiling of fluorinated versus non-fluorinated piperidine methanol derivatives. It focuses on the 1-Deoxynojirimycin (DNJ) sca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative bioactivity, physicochemical properties, and experimental profiling of fluorinated versus non-fluorinated piperidine methanol derivatives. It focuses on the 1-Deoxynojirimycin (DNJ) scaffold—a classic piperidine methanol—and its fluorinated analogs, widely researched as glycosidase inhibitors for diabetes and viral therapeutics.

Executive Summary

The incorporation of fluorine into the piperidine methanol scaffold represents a high-impact strategy in medicinal chemistry, primarily used to modulate basicity (


), enhance metabolic stability, and lock bioactive conformations via the gauche effect . While non-fluorinated piperidine methanols (e.g., 1-Deoxynojirimycin, Miglitol) exhibit potent hydrogen-bonding interactions with active sites, they often suffer from rapid clearance and poor membrane permeability due to high basicity and hydrophilicity.

Key Advantage: Fluorination (specifically at the C3 or C4 positions of the piperidine ring) typically lowers the amine


 by 1–2 units, increasing the fraction of uncharged molecules at physiological pH (7.4) and thereby improving passive membrane permeability without abolishing the essential cation-pi interactions required for binding.

Mechanistic Impact of Fluorination

The biological differentiation between these two classes is driven by stereoelectronic effects. The following diagram illustrates the "Fluorine Effect" on the piperidine methanol core.

FluorineEffect Base Piperidine Methanol (Non-Fluorinated) F_Analog Fluorinated Analog (C3/C4-Fluoro) Base->F_Analog F-Substitution Effect1 pKa Lowering (Inductive Effect) F_Analog->Effect1 Effect2 Conformational Lock (Gauche Effect) F_Analog->Effect2 Effect3 Metabolic Block (C-H Bond Strength) F_Analog->Effect3 Outcome1 Increased Lipophilicity (LogD) Effect1->Outcome1 Less protonated at pH 7.4 Outcome2 Enhanced Binding (Entropy Reduction) Effect2->Outcome2 Pre-organized Ligand Outcome3 Extended Half-life (t1/2) Effect3->Outcome3 Blocks P450 Oxidation

Caption: Mechanistic impact of fluorine substitution on piperidine methanol pharmacokinetics and pharmacodynamics.

Comparative Bioactivity Data

The following data compares 1-Deoxynojirimycin (DNJ) (non-fluorinated standard) against specific fluorinated analogs in the context of


-glucosidase inhibition.
Table 1: In Vitro Potency & Physicochemical Profile
PropertyNon-Fluorinated (DNJ)Fluorinated Analog (3-F-DNJ)*Impact of Fluorination
Structure 2-hydroxymethyl-piperidine-3,4,5-triol3-Fluoro-2-hydroxymethyl-piperidine-4,5-diolBioisosteric Replacement
Target

-Glucosidase (Yeast)

-Glucosidase (Yeast)
Retention of Affinity
IC

Potency


Comparable / Superior
Mechanism Competitive InhibitorCompetitive InhibitorUnchanged

(Amine)
~7.9~6.5 - 6.9Lowered (Improved Permeability)
LogP -2.5 (Highly Hydrophilic)-1.8 (Moderately Hydrophilic)Increased Lipophilicity
Conformation Flexible (

)
Rigid (Axial-F Preference)Reduced Entropy Penalty

*Note: Data represents a composite of fluorinated iminosugar analogs cited in recent medicinal chemistry literature [1][2].

Key Insight: The "Axial Fluorine" Advantage

In piperidines, fluorine often adopts an axial orientation due to the


 hyperconjugation (gauche effect). This "locks" the ring into a specific chair conformation. If this conformation matches the bioactive pose, the binding affinity increases significantly because the ligand pays a smaller entropic cost upon binding.

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

A. Synthesis of Fluorinated Piperidine Methanol (Brief)

Unlike the fermentation-based extraction of DNJ, fluorinated analogs require de novo synthesis.

  • Starting Material: 2,3-O-isopropylidene-D-glyceraldehyde.

  • Fluorination Step: Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor on the appropriate alcohol intermediate. Critical: Perform at -78°C to prevent elimination reactions.

  • Cyclization: Reductive amination using

    
     or 
    
    
    
    to form the piperidine ring.
  • Deprotection: Acidic hydrolysis (HCl/MeOH) to yield the free amine/alcohol.

B. -Glucosidase Inhibition Assay

Objective: Determine IC


 values to compare potency.
  • Reagents:

    • Enzyme:

      
      -Glucosidase (from Saccharomyces cerevisiae), 1 U/mL in phosphate buffer (pH 6.8).
      
    • Substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG), 5 mM.
      
    • Test Compounds: Prepare serial dilutions (0.01 – 100

      
      ) in DMSO (final DMSO concentration < 2%).
      
  • Procedure:

    • Mix 20

      
       enzyme solution with 20 
      
      
      
      test compound in a 96-well plate.
    • Incubate at 37°C for 15 minutes.

    • Add 20

      
       pNPG substrate to initiate the reaction.
      
    • Incubate at 37°C for 20 minutes.

    • Stop reaction with 80

      
       of 0.2 M 
      
      
      
      .
  • Readout: Measure absorbance at 405 nm (release of p-nitrophenol).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    
C. Determination (Potentiometric Titration)

Objective: Quantify the basicity shift caused by fluorine.

  • Dissolve 5 mg of the piperidine derivative in 20 mL of 0.15 M KCl (ionic strength adjuster).

  • Titrate with 0.1 M HCl followed by 0.1 M NaOH under

    
     atmosphere at 25°C.
    
  • Use the Bjerrum plot method to calculate

    
     from the inflection point.
    
    • Expectation: Non-fluorinated

      
       7.9; Fluorinated 
      
      
      
      6.5.

Experimental Workflow Diagram

This workflow outlines the critical path for comparing these scaffolds in a drug discovery campaign.

Workflow Step1 Scaffold Selection (Piperidine Methanol) Branch1 Route A: Non-Fluorinated Synthesis (or Extraction) Step1->Branch1 Branch2 Route B: De Novo Fluorination (DAST/Deoxo-Fluor) Step1->Branch2 Assay1 PhysChem Profiling (pKa, LogD, Solubility) Branch1->Assay1 Branch2->Assay1 Assay2 In Vitro Bioactivity (Enzyme Inhibition IC50) Assay1->Assay2 Assay3 Metabolic Stability (Microsomal Clearance) Assay2->Assay3 Decision Lead Selection Criteria: IC50 < 1µM t1/2 > 60 min Assay3->Decision

Caption: Integrated workflow for the synthesis and comparative evaluation of piperidine methanol analogs.

References

  • Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives. ChemInform, 2016. (Describes competitive inhibition of fluorinated DNJ analogs).

  • Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal, 2020.[1] (Definitive work on the fluorine gauche effect and axial preference in piperidines).

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 2016. (Data on pKa shifts and lipophilicity modulation).

  • 1-Deoxynojirimycin and Its Derivatives: A Mini Review. Molecules, 2016. (Overview of the non-fluorinated parent scaffold bioactivity).

Sources

Validation

Technical Guide: Enantiomeric Excess Determination of 3-Fluoropiperidine

Topic: Determining Enantiomeric Excess (ee) of 3-Fluoropiperidine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Overv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining Enantiomeric Excess (ee) of 3-Fluoropiperidine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Overview

3-Fluoropiperidine (3-FP) is a critical chiral pharmacophore used to modulate pKa and metabolic stability in drug candidates (e.g., fluorinated analogs of piperidine-based kinase inhibitors). However, determining its enantiomeric excess (ee) presents a specific analytical challenge: 3-fluoropiperidine lacks a UV-active chromophore , rendering standard direct chiral HPLC with UV detection ineffective without modification.

  • Method A (Derivatization + HPLC): The "Gold Standard" for Quality Control (QC) and final release testing. High accuracy, requires sample prep.

  • Method B (

    
    F-NMR + CSA):  The "Rapid Screen" for reaction monitoring. Instant results, no derivatization, moderate accuracy.
    
  • Method C (Mosher’s Amide Analysis): The "Structural Solver" for establishing absolute configuration and high-precision R&D.

Decision Matrix: Selecting the Right Protocol

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on throughput needs and available instrumentation.

DecisionMatrix Start Start: 3-Fluoropiperidine Sample Q1 Requirement: Routine QC or R&D Screening? Start->Q1 Q2 Is UV/HPLC available? Q1->Q2 Routine QC / High Precision Q3 Is 19F-NMR available? Q1->Q3 R&D / Reaction Monitoring MethodA Method A: Benzoylation + Chiral HPLC (High Accuracy, QC Validated) Q2->MethodA Yes MethodC Method C: Mosher's Amide Derivatization (Absolute Config Determination) Q2->MethodC No (or need Absolute Config) MethodB Method B: 19F-NMR + Chiral Solvating Agent (Instant R&D Screen) Q3->MethodB Yes (Fastest) Q3->MethodC No (Use 1H NMR)

Figure 1: Decision matrix for selecting the optimal ee determination strategy for 3-fluoropiperidine.

Comparative Analysis of Methods

FeatureMethod A: HPLC (Derivatized)Method B:

F-NMR (CSA)
Method C: Mosher's Amide
Principle Separation of enantiomers on chiral stationary phase after adding UV tag.Diastereomeric interaction in solution causing chemical shift split.Covalent formation of diastereomers analyzed by NMR/HPLC.
Accuracy High (>99.5% precision)Moderate (± 2-3% error)High (depends on conversion)
Sample Prep 30–60 mins (Derivatization)< 5 mins (Mix & Measure)1–2 hours (Reaction + Workup)
Throughput High (Automated injections)Medium (Manual prep)Low
Cost High (Chiral Columns)Low (Reagents are cheap)Medium (Reagents expensive)
Key Limitation Requires chromophore addition.Requires high-field NMR for tight splits.Kinetic resolution risk if incomplete.

Detailed Experimental Protocols

Method A: Chiral HPLC with Pre-Column Derivatization (The Gold Standard)

Context: Since 3-FP is UV-transparent, we must attach a "handle" (chromophore). Benzoyl chloride is ideal because it is cheap, reacts instantly with the secondary amine, and the resulting benzamide is stable and strongly UV active at 254 nm.

Protocol:
  • Derivatization:

    • Dissolve 3-fluoropiperidine HCl (10 mg) in DCM (1 mL).

    • Add Triethylamine (3 equiv) followed by Benzoyl Chloride (1.2 equiv).

    • Stir at RT for 15 mins. Quench with 1M NaOH (0.5 mL).

    • Extract organic layer, dry over MgSO₄, and filter. Crucial: Ensure excess benzoyl chloride is removed or separated to prevent column fouling.

  • HPLC Conditions:

    • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives are preferred for robustness).

    • Mobile Phase: n-Hexane : Isopropanol (90:10 to 80:20).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm.

    • Temperature: 25°C.

Self-Validating Logic: The appearance of a single peak for the racemic standard indicates a failed separation. You must inject the racemate first to establish the separation factor (


). If 

, switch mobile phase modifier (e.g., replace IPA with Ethanol).
Method B: F-NMR with Chiral Solvating Agents (The Quick Screen)

Context: The fluorine atom on the piperidine ring is a sensitive reporter. In a chiral environment (provided by a Chiral Solvating Agent or CSA), the


F signals of the (

) and (

) enantiomers split into two distinct peaks.
Protocol:
  • Sample Prep:

    • Dissolve 3-fluoropiperidine free base (5 mg) in CDCl₃ or C₆D₆ (0.6 mL).

    • Add (–)-O,O'-Dibenzoyl-L-tartaric acid or (+)-1,1'-Bi-2-naphthol (BINOL) (2–5 equivalents).

    • Shake until dissolved (sonicate if necessary).

  • Acquisition:

    • Acquire

      
      F-NMR (minimum 376 MHz).
      
    • Observe the F-C-H multiplet (usually around -180 ppm).

    • Upon adding CSA, the multiplet should split into two sets of signals.

Expert Insight: If splitting is poor, lower the temperature to -20°C or change the solvent to C₆D₆ (benzene-d6), which often enhances chiral recognition via


-stacking interactions.
Method C: Mosher's Amide Derivatization

Context: Reacting the amine with a pure chiral acid chloride (Mosher's acid chloride) creates diastereomers. These have different physical properties and distinct NMR shifts.

Protocol:
  • Reaction:

    • Mix 3-FP (10 mg) with (

      
      )-(-)-MTPA-Cl (1.2 equiv) and DIPEA in DCM.
      
    • Stir 1 hour.

  • Analysis:

    • Run

      
      F-NMR (monitoring the CF₃ group of the Mosher moiety OR the F on the piperidine).
      
    • Integrate the two CF₃ peaks. The ratio of areas = ratio of enantiomers.

Visualizing the Workflow

The following diagram details the chemical logic for Method A (Derivatization), which is the most common industrial approach.

DerivatizationWorkflow Input Racemic 3-Fluoropiperidine (UV Transparent) Reaction Nucleophilic Acyl Substitution (DCM, Et3N, 15 min) Input->Reaction Reagent Benzoyl Chloride (UV Chromophore) Reagent->Reaction Product N-Benzoyl-3-fluoropiperidine (UV Active @ 254nm) Reaction->Product Yield >95% HPLC Chiral HPLC (Chiralpak IA) Separates Enantiomers Product->HPLC Result Chromatogram: Area % R vs S HPLC->Result

Figure 2: Chemical derivatization workflow transforming UV-transparent 3-FP into a UV-active amide for HPLC analysis.

References

  • BenchChem. A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride. (Analogous methodology for fluorinated heterocycles).

  • BOC Sciences. Chiral Separation Using SFC and HPLC. (General screening protocols for chiral amines).

  • Gouilleux, B., et al. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients.[2] Analyst, 2024.[2] (Validation of 19F NMR methods).

  • University of Cambridge. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (Alternative NMR derivatization strategies).

  • Orient Journal of Chemistry. Pre-Column derivatization Chiral HPLC Method for (S,S)-2,8-diazobicyclo[4.3.0]nonane. (Protocol for UV-transparent amine derivatization).

Sources

Comparative

pKa comparison of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol and piperidin-4-ylmethanol

This guide provides an in-depth technical comparison of the physicochemical properties, specifically the acid dissociation constant (pKa), of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol versus its non-fluorinated analog...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the physicochemical properties, specifically the acid dissociation constant (pKa), of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol versus its non-fluorinated analog, piperidin-4-ylmethanol .

Executive Summary

The introduction of a fluorine atom at the C3 position of the piperidine ring significantly modulates the basicity of the secondary amine.

  • Piperidin-4-ylmethanol (Compound B) exhibits a pKa of approximately 10.8 – 11.0 , characteristic of typical secondary alkyl amines.

  • [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol (Compound A) exhibits a reduced pKa in the range of 8.8 – 9.2 .

This


2 log unit reduction is primarily driven by the electron-withdrawing inductive effect (-I) of the fluorine atom 

to the nitrogen center. For drug discovery applications, this shift is critical: it lowers the fraction of ionized species at physiological pH (7.4), thereby improving lipophilicity (LogD), membrane permeability, and potentially reducing hERG channel liability.

Chemical Context & Structural Analysis[1][2][3][4][5][6]

Comparative Structures

The core difference lies in the C3-substituent. The (3S,4R)-rel stereochemistry implies a cis-relationship between the fluorine atom and the hydroxymethyl group, which introduces specific conformational preferences (gauche effects) absent in the non-fluorinated analog.

Structures cluster_0 Compound B: Reference cluster_1 Compound A: Target node_B Piperidin-4-ylmethanol pKa ≈ 10.9 No Inductive w/d Mechanism Inductive Effect (-I) F pulls e- density from N node_A [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol pKa ≈ 9.0 β-Fluorine Inductive Effect Mechanism->node_A Lowers pKa by ~1.9 units

Figure 1: Structural relationship and the impact of fluorination on basicity.

Theoretical Basis: The Fluorine Effect

The basicity of the piperidine nitrogen is determined by the stability of its conjugate acid (ammonium cation).

  • Inductive Destabilization: Fluorine is the most electronegative element (

    
    ). Through 
    
    
    
    -bonds, it pulls electron density away from the nitrogen lone pair. In the protonated form (
    
    
    ), the proximity of the electronegative fluorine (2 bonds away) destabilizes the positive charge, making the conjugate acid stronger (lower pKa).
  • Distance Dependence: The effect is distance-dependent.

    • 
      -fluorination: Chemically unstable (forms imines).
      
    • 
      -fluorination (3-position): Strong effect (
      
      
      
      pKa
      
      
      -1.8 to -2.0).
    • 
      -fluorination (4-position): Moderate effect (
      
      
      
      pKa
      
      
      -0.7 to -0.9).

Comparative Data Analysis

The following data synthesizes experimental precedents for 3-fluoropiperidine derivatives compared to their non-fluorinated parents. While the exact pKa of the specific alcohol derivative depends on solvent and temperature, the relative shift is highly predictable based on established Structure-Activity Relationships (SAR).

FeaturePiperidin-4-ylmethanol [(3S,4R)-rel-3-F-piperidin-4-yl]methanol Impact
Formula


Fluorine addition
Electronic State Electron-rich amineElectron-deficient amineReduced nucleophilicity
pKa (Base) 10.8 ± 0.2 9.0 ± 0.3 ~1.8 log unit drop
% Ionized @ pH 7.4 > 99.9% (Cationic)~ 97% (Cationic)Slight increase in neutral fraction
LogD @ pH 7.4 Low (Hydrophilic)ModerateImproved Permeability
Conformation Chair (flexible)Chair (Rigidified by gauche effect)Defined vector presentation

Note: Data derived from SAR studies on 3-fluoropiperidine vs piperidine (Morgenthaler et al., 2007).

Experimental Protocol: pKa Determination

To validate these values in your specific formulation, the Potentiometric Titration method is the industry standard for accuracy.

Workflow Diagram

Protocol cluster_QC QC Criteria Start Sample Preparation (1-2 mg of Compound) Dissolve Dissolve in 0.1M KCl (Ionic Strength Adjuster) Start->Dissolve Acidify Acidify to pH 2.0 using 0.1M HCl Dissolve->Acidify Titrate Titrate with 0.1M KOH (Automated Burette) Acidify->Titrate Measure Record pH vs Volume (Glass Electrode) Titrate->Measure QC1 Temp: 25.0 ± 0.1°C Titrate->QC1 Calc Calculate pKa (Bjerrum Plot / Derivative Method) Measure->Calc QC2 Carbonate-free KOH

Figure 2: Standard Operating Procedure for Potentiometric pKa determination.

Step-by-Step Methodology
  • Instrument Setup: Use an automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo). Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Sample Prep: Weigh accurately ~1.5 mg of the hydrochloride salt of the piperidine. Dissolve in 20 mL of degassed water containing 0.15 M KCl to maintain constant ionic strength.

  • Acidification: Lower the pH of the solution to ~2.0 using 0.5 M HCl. This ensures the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with carbonate-free 0.5 M KOH. Add titrant in small increments (e.g., 2

    
    L) and wait for electrode stability (<0.5 mV/s drift) before recording pH.
    
  • Data Analysis: Plot the first derivative (

    
    ) vs. Volume. The inflection point corresponds to the pKa. For 3-fluoropiperidines, expect the inflection point to occur earlier (at lower pH) than the non-fluorinated control.
    

Implications for Drug Design[6][8][9][10]

Permeability and LogD

The lower pKa of the fluorinated analog means that at the physiological pH of the small intestine (pH 6.5 - 7.4), a larger fraction of the molecule exists in the neutral, membrane-permeable form compared to the non-fluorinated parent.



  • Piperidin-4-ylmethanol (pKa 10.9, pH 7.4): ~0.03% Neutral.

  • 3-Fluoro analog (pKa 9.0, pH 7.4): ~2.5% Neutral.

  • Result: A ~80-fold increase in the concentration of the permeable species.

hERG Channel Avoidance

High basicity (pKa > 9) is often associated with hERG potassium channel blockade, a major cardiotoxicity risk. Reducing the pKa below 9.0 via fluorination is a validated strategy to reduce hERG affinity while maintaining target potency.

Conformational Control

The (3S,4R) stereochemistry introduces a


 gauche effect. The C-F bond often aligns anti-parallel to the nitrogen lone pair (or parallel to the N-H bond in the protonated form) to maximize electrostatic stabilization. This rigidifies the piperidine ring, potentially improving binding selectivity by reducing the entropic penalty of binding to the protein target.

References

  • Morgenthaler, M., et al. (2007).[1] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115. Link

    • Key Finding: Establishes the pKa rules for piperidine fluorin
  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

    • Key Finding: Comprehensive review on the strategic use of fluorine to modul
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

    • Key Finding: Discusses the inductive effects and metabolic stability conferred by fluorin
  • PubChem Compound Summary. "4-Piperidinemethanol" (CID 420771). Link

    • Key Finding: Source for standard physicochemical data of the non-fluorin

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a Senior Application Scientist, this document is designed to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and deep understanding within your research environment.

Hazard Identification and Risk Assessment

Key Hazard Information:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1]

  • Hazard Statement: H302 - Harmful if swallowed[1]

  • Signal Word: Warning[1]

The presence of a fluorine atom on the piperidine ring also warrants special consideration. Organofluorine compounds can exhibit unique reactivity and may require specific disposal methods to ensure complete destruction and prevent the formation of persistent environmental pollutants. The U.S. Environmental Protection Agency (EPA) has issued guidance on the disposal of fluorinated organic compounds like per- and polyfluoroalkyl substances (PFAS), often recommending high-temperature incineration.[2][3]

Personal Protective Equipment (PPE): Given the hazard classification, the following minimum PPE must be worn at all times when handling [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol for disposal:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles with side shields or a face shield[4]

  • A properly fitted laboratory coat

  • All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7] The following protocol must be strictly adhered to.

Step-by-Step Waste Collection:

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[8] The container must be in good condition, with a secure, leak-proof closure.[7]

  • Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol".[9] Include the approximate concentration and quantity.

  • Incompatible Wastes: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it segregated from:

    • Strong oxidizing agents

    • Strong acids and bases[6]

  • Aqueous vs. Organic Waste: If the compound is in a solvent, segregate halogenated and non-halogenated solvent wastes where possible, as this can impact disposal costs and methods.[10]

  • Solid Waste: Any solid materials contaminated with [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol, such as weighing paper, gloves, or pipette tips, should be collected in a separate, clearly labeled solid hazardous waste container.[6]

Disposal Workflow

DisposalWorkflow start Start: Generate [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate transfer Transfer Waste into Container in a Fume Hood segregate->transfer close_container Securely Close the Container transfer->close_container storage Store in Designated Hazardous Waste Accumulation Area close_container->storage pickup Arrange for Pickup by a Licensed Chemical Waste Disposal Vendor storage->pickup end_node End: Proper Disposal by Vendor (e.g., High-Temperature Incineration) pickup->end_node

Caption: Decision workflow for the safe disposal of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol.

Storage of Hazardous Waste

The temporary storage of the collected waste in the laboratory must adhere to strict safety standards to mitigate risks of spills, exposure, and adverse reactions.

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[11] This area should be away from heat sources and direct sunlight.[8]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leakage, or pressure buildup.[9]

Final Disposal Procedures

Under no circumstances should [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol or its solutions be disposed of down the sanitary sewer or in the regular trash.[8] This is illegal and poses a significant threat to the environment and public health.

The only acceptable method of disposal is through a licensed hazardous waste management company.

  • Contact your Institution's Environmental Health & Safety (EH&S) Office: Your institutional EH&S department is the primary point of contact for arranging the disposal of chemical waste.[9][12] They will have established procedures and contracts with certified waste disposal vendors.

  • Provide Complete Information: When arranging for pickup, provide accurate information about the waste, including its name, quantity, and any known hazards.[12]

  • Recommended Disposal Method: For fluorinated organic compounds, high-temperature incineration in a facility with appropriate emission controls is the recommended disposal method.[13][14] This ensures the complete destruction of the molecule, preventing the release of potentially persistent and harmful substances into the environment.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to contain the material and protect personnel.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.[13]

  • Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.[14]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris, and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

By adhering to these scientifically grounded procedures, you contribute to a safer research environment and ensure the responsible management of chemical substances from discovery through disposal.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group, Inc. website.
  • CHI University. (2021, August). Introduction to Hazardous Waste Management.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. AChemBlock-ADVH7F381C05 ((3R,4S)-3-fluoropiperidin-4-yl)methanol hydrochloride.
  • Fluorochem. CAS 1952294-70-0 - ((3S,4R)-3-FLUOROPIPERIDIN-4-YL)METHANOL HYDROCHLORIDE.
  • Junk Magicians. (2025, February 3). OSHA Guidelines for Waste Management Workers.
  • Sigma-Aldrich. Aladdin Scientific -ALNH9AD384C0 ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
  • Occupational Safety and Health Administration. 1926.65 - Hazardous waste operations and emergency response.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • PubChem. [(3R,4S)-3-Fluoropiperidin-4-yl]methanol hydrochloride.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from Jubilant Life Sciences Limited website.
  • Bergeson & Campbell, P.C. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
  • ALL4. (2024, August 29). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS.
  • Thermo Fisher Scientific. (2014, September 19). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period.
  • Apollo Scientific. 125224-43-3 Cas No. | ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
  • Thermo Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • LGC Standards. TRC-F593520-10MG ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from University of Wisconsin-Madison website.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • AMERICAN ELEMENTS. [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
  • Benchchem. Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide.
  • Thermo Fisher Scientific. abi model 390z chemistry with hlp waste profile.
  • Polaris. Silencer Assembly, Part 1263379. Retrieved from Polaris website.4. Polaris. Silencer Assembly, Part 1263379.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
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[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
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